molecular formula C4H6ClN3 B1285336 3-Aminopyridazine hydrochloride CAS No. 89203-22-5

3-Aminopyridazine hydrochloride

Cat. No.: B1285336
CAS No.: 89203-22-5
M. Wt: 131.56 g/mol
InChI Key: GCRUEXFJNQVIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopyridazine hydrochloride is a useful research compound. Its molecular formula is C4H6ClN3 and its molecular weight is 131.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridazin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3.ClH/c5-4-2-1-3-6-7-4;/h1-3H,(H2,5,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRUEXFJNQVIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586060
Record name Pyridazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89203-22-5
Record name Pyridazin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 89203-22-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Aminopyridazine Hydrochloride: A Technical Overview of its Chemical Properties for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the chemical and physical properties of 3-Aminopyridazine hydrochloride (CAS No: 89203-22-5), a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. This document consolidates available data on its structure, physical characteristics, and reactivity, while also highlighting areas where further experimental investigation is warranted.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of 3-Aminopyridazine, presenting as a brown solid.[1] Its salt form enhances its solubility in aqueous solutions, a key property for various laboratory applications.[2] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₆ClN₃[1]
Molecular Weight 131.56 g/mol [1]
Melting Point 175.5-176.5 °C[1][3]
Appearance Brown solid[1]
Solubility in Water Soluble[2]

Synthesis and Preparation

While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, the synthesis of the parent compound, 3-Aminopyridazine, and its derivatives is described. A general approach to synthesizing aminopyridazines involves the amination of a corresponding halopyridazine.

A logical workflow for the preparation of this compound would typically involve the synthesis of the free base, 3-Aminopyridazine, followed by its reaction with hydrochloric acid.

G cluster_synthesis Synthesis of 3-Aminopyridazine (Free Base) cluster_salt_formation Salt Formation start Starting Material: 3-Chloropyridazine reaction1 Amination Reaction start->reaction1 reagent1 Aminating Agent (e.g., Ammonia) reagent1->reaction1 product1 Crude 3-Aminopyridazine reaction1->product1 purification1 Purification (e.g., Recrystallization, Chromatography) product1->purification1 final_product1 Pure 3-Aminopyridazine purification1->final_product1 start2 Pure 3-Aminopyridazine final_product1->start2 reaction2 Acid-Base Reaction start2->reaction2 reagent2 Hydrochloric Acid (HCl) in a suitable solvent reagent2->reaction2 product2 Crude 3-Aminopyridazine HCl reaction2->product2 purification2 Purification (e.g., Recrystallization) product2->purification2 final_product2 Pure 3-Aminopyridazine HCl purification2->final_product2

Fig. 1: General Synthesis Workflow

Spectral and Analytical Data

A comprehensive search of available scientific databases did not yield specific ¹H NMR, ¹³C NMR, FT-IR, or mass spectrometry data for this compound. This represents a significant data gap for researchers requiring detailed characterization of this compound.

For reference, the predicted ¹H-NMR spectral data for the free base, pyridazin-3-amine, is available and shows characteristic peaks for the pyridazine ring protons.[4] However, protonation to form the hydrochloride salt would be expected to induce significant shifts in the NMR spectrum.

Researchers are advised to perform their own analytical characterization to obtain definitive spectral data for this compound. A general experimental workflow for such characterization is outlined below.

G cluster_analytical_workflow Analytical Characterization Workflow sample 3-Aminopyridazine Hydrochloride Sample nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Fig. 2: Analytical Workflow

Biological Activity and Potential Applications

While specific signaling pathways involving this compound are not well-defined in the literature, derivatives of aminopyridazine have been investigated for their biological activity. Notably, certain aminopyridazine derivatives have been identified as selective GABA-A receptor antagonists.[5] This suggests that the aminopyridazine scaffold may serve as a valuable starting point for the development of novel therapeutics targeting the GABAergic system.

The general mechanism of action for some aminopyridine compounds involves the blockade of voltage-gated potassium channels.[6][7] This activity is the basis for their investigation in various neurological disorders.

It is important to note that the biological activity of this compound itself requires further investigation to be fully understood.

G cluster_biological_context Biological Context of Aminopyridazine Derivatives aminopyridazine Aminopyridazine Scaffold antagonist Antagonism aminopyridazine->antagonist blocker Blockade aminopyridazine->blocker gabaa GABA-A Receptor cns Central Nervous System Effects gabaa->cns k_channel Voltage-gated K+ Channel k_channel->cns antagonist->gabaa blocker->k_channel

Fig. 3: Potential Biological Targets

Conclusion

This compound is a chemical compound with potential applications in pharmaceutical research, particularly as a scaffold for the development of neurologically active agents. This guide has summarized the currently available chemical and physical data for this compound. However, significant gaps exist in the publicly available literature, especially concerning detailed spectral and analytical data, and specific experimental protocols. Researchers and drug development professionals are encouraged to conduct their own comprehensive analyses to fully characterize this compound for their specific applications.

References

An In-depth Technical Guide to 3-Aminopyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Aminopyridazine hydrochloride, a key chemical intermediate in pharmaceutical research and development. This document details its chemical identity, physical and chemical properties, synthesis, and analytical methods, as well as its role as a potassium channel blocker.

Core Chemical Identity and Properties

This compound is the hydrochloride salt of the heterocyclic amine 3-Aminopyridazine. It is crucial to distinguish between the hydrochloride salt and its free base, as their properties and applications can differ.

CAS Number: 89203-22-5[1][2][3]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Specifications

A clear distinction in properties exists between this compound and its free base, 3-Aminopyridazine. The hydrochloride salt form generally exhibits enhanced solubility in aqueous solutions.[4] The following tables summarize the key specifications for both compounds.

Table 1: Specifications of this compound

PropertyValueReference
CAS Number 89203-22-5[1][2][3]
Molecular Formula C4H6ClN3[1][2]
Molecular Weight 131.56 g/mol [1][2]
Appearance Brown solid[4]
Melting Point 175.5-176.5 °C
Solubility Soluble in water[4]
Purity ≥97%[4]

Table 2: Specifications of 3-Aminopyridazine (Free Base)

PropertyValueReference
CAS Number 5469-69-2
Molecular Formula C4H4ClN3[5]
Molecular Weight 95.11 g/mol
Appearance White to off-white crystalline powder[5]
Melting Point Not available
Solubility Sparingly soluble in water[5]
Purity Not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. A general workflow involves the synthesis of the 3-aminopyradizine free base followed by conversion to its hydrochloride salt.

Step 1: Synthesis of 3-Amino-6-chloropyridazine (A common precursor)

This protocol is based on the amination of 3,6-dichloropyridazine.[6]

  • Materials:

    • 3,6-Dichloropyridazine (1 g, 6.71 mmol)

    • Aqueous ammonia (8 mL)

    • 1,4-Dioxane (2 mL)

  • Procedure:

    • In a pressure-resistant vessel, combine 3,6-dichloropyridazine, aqueous ammonia, and 1,4-dioxane.

    • Seal the vessel and heat the reaction mixture to 100°C.

    • Maintain the temperature and stir the mixture overnight.

    • After cooling the reaction mixture to room temperature, a solid product should be present.

    • Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine.

Step 2: Conversion to 3-Aminopyridazine

Further reaction, such as dehalogenation, would be required to convert 3-amino-6-chloropyridazine to 3-aminopyridazine.

Step 3: Formation of this compound

  • Materials:

    • 3-Aminopyridazine (free base)

    • Hydrochloric acid (concentrated or as a solution in a suitable solvent like ethanol)

    • Anhydrous diethyl ether or other suitable non-polar solvent

  • Procedure:

    • Dissolve the synthesized 3-Aminopyridazine free base in a minimal amount of a suitable solvent (e.g., ethanol).

    • Cool the solution in an ice bath.

    • Slowly add a stoichiometric amount of hydrochloric acid with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration.

    • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and solvent.

    • Dry the purified this compound under vacuum.

Purification by Recrystallization

For higher purity, this compound can be recrystallized.

  • General Procedure:

    • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

    • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Further cooling in an ice bath will promote crystallization.

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.[7][8][9]

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a common method for assessing the purity of this compound.

  • Method for Related Aminopyridines (Adaptable for this compound):

    • Column: A mixed-mode column (e.g., Obelisc R) is suitable for separating hydrophilic compounds like aminopyridines.[10]

    • Mobile Phase: An isocratic mobile phase can be developed. Given the hydrophilic nature of the compound, ion-pairing reagents are often used, but methods compatible with LC/MS are also available.[11]

    • Detection: UV detection is a common method.[10]

    • Note: Method development and validation are crucial for accurate quantification.

A pre-column derivatization technique can also be employed for the analysis of similar compounds, which may be applicable to this compound.[12][13]

cluster_synthesis Synthesis & Purification Workflow cluster_analysis Analytical Workflow Starting Material Starting Material Synthesis of Free Base Synthesis of Free Base Starting Material->Synthesis of Free Base Reaction Crude 3-Aminopyridazine Crude 3-Aminopyridazine Synthesis of Free Base->Crude 3-Aminopyridazine Isolation Salt Formation (HCl) Salt Formation (HCl) Crude 3-Aminopyridazine->Salt Formation (HCl) Acidification Crude Hydrochloride Crude Hydrochloride Salt Formation (HCl)->Crude Hydrochloride Precipitation Recrystallization Recrystallization Crude Hydrochloride->Recrystallization Purification Pure 3-Aminopyridazine HCl Pure 3-Aminopyridazine HCl Recrystallization->Pure 3-Aminopyridazine HCl Isolation HPLC Analysis HPLC Analysis Pure 3-Aminopyridazine HCl->HPLC Analysis Purity Check Purity Data Purity Data HPLC Analysis->Purity Data Quantification

Caption: A general workflow for the synthesis, purification, and analysis of this compound.

Mechanism of Action: Potassium Channel Blockade

Aminopyridines, the class of compounds to which 3-Aminopyridazine belongs, are known for their ability to block voltage-gated potassium channels.[14] This action has significant implications in neuroscience and pharmacology.

The primary mechanism involves the physical obstruction of the potassium channel pore, which inhibits the efflux of potassium ions during the repolarization phase of an action potential. This leads to a prolongation of the action potential duration.[15]

Signaling Pathway and Effect on Synaptic Transmission

The blockade of potassium channels by aminopyridines has a direct impact on synaptic transmission. By prolonging the action potential in the presynaptic terminal, the influx of calcium ions through voltage-gated calcium channels is enhanced. This increased intracellular calcium concentration leads to a greater release of neurotransmitters into the synaptic cleft, thereby potentiating synaptic transmission.[16][17][18][19]

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential K+ Channel K+ Channel Action Potential->K+ Channel Opens Ca2+ Channel Ca2+ Channel Action Potential->Ca2+ Channel Opens K+ Channel->Action Potential Repolarizes (Inhibited) Vesicle Fusion Vesicle Fusion Ca2+ Channel->Vesicle Fusion Triggers Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Receptor Receptor Neurotransmitter Release->Receptor Binds Postsynaptic Potential Postsynaptic Potential Receptor->Postsynaptic Potential 3-Aminopyridazine HCl 3-Aminopyridazine HCl 3-Aminopyridazine HCl->K+ Channel Blocks

Caption: The mechanism of action of this compound as a potassium channel blocker, leading to enhanced neurotransmitter release.

This technical guide serves as a foundational resource for professionals working with this compound. For specific applications and handling procedures, it is essential to consult detailed safety data sheets and relevant scientific literature.

References

An In-Depth Technical Guide to the Synthesis of 3-Aminopyridazine Hydrochloride from 3,6-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 3-aminopyridazine hydrochloride, a valuable building block in pharmaceutical and agrochemical research, starting from the readily available 3,6-dichloropyridazine. This document details the multi-step synthesis, including amination, reductive dechlorination, and salt formation, presenting quantitative data in structured tables and offering detailed experimental protocols.

Overall Synthesis Pathway

The conversion of 3,6-dichloropyridazine to this compound is typically achieved in a three-step sequence. The first step involves a nucleophilic aromatic substitution to selectively replace one chlorine atom with an amino group. The second step is a reductive dechlorination to remove the remaining chlorine atom. The final step is the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthesis_Pathway Start 3,6-Dichloropyridazine Inter 3-Amino-6-chloropyridazine Start->Inter Step 1: Amination (Ammonia) Product 3-Aminopyridazine Inter->Product Step 2: Reductive Dechlorination (H₂, Pd/C) Final 3-Aminopyridazine Hydrochloride Product->Final Step 3: Salt Formation (HCl)

Caption: Overall workflow for the synthesis of this compound.

Step 1: Synthesis of 3-Amino-6-chloropyridazine

The initial step is the regioselective amination of 3,6-dichloropyridazine. This reaction is typically performed by treating the starting material with an ammonia source, such as aqueous or ethanolic ammonia, at elevated temperatures. The choice of solvent and reaction conditions can significantly influence the reaction time and yield.[1][2]

Data Presentation: Amination Reaction Conditions
Molar Ratio (Ammonia:Substrate)Solvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
3:1Dichloromethane100982.6099.07 (GC)[3]
1.5:1DMF / Acetonitrile150689.25-[3]
3:1Acetonitrile120793.79-[2]
0.5:1Dichloromethane302681.4299.00 (GC)[3]
9.7:125% Aqueous Ammonia1001296.00-
-Ethanolic Ammonia130Overnight--
Experimental Protocol: Amination

Procedure derived from Patent CN104844523A: [2][3]

  • To a 500 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (14.90g, 100mmol), ammonia water (10.52g, 300mmol), and acetonitrile (200 mL).

  • Stir the mixture in the reaction flask at 120°C for 7 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

  • After the reaction is complete, remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the crude product by recrystallization and silica gel column chromatography to obtain pure 3-amino-6-chloropyridazine.

  • After drying, a calculated yield of 93.79% is reported.[2]

Step 2: Synthesis of 3-Aminopyridazine

The second step involves the reductive removal of the remaining chlorine atom from 3-amino-6-chloropyridazine. This is effectively achieved through catalytic hydrogenation, a common and efficient method for dehalogenation.

Data Presentation: Reductive Dechlorination
SubstrateCatalystReagentsSolvent(s)TemperatureTimeYieldReference
3-Amino-6-chloropyridazine10% Palladium on CarbonHydrogen gas, Sodium HydroxideTetrahydrofuran, WaterRoom Temp.2 daysQuantitative
Experimental Protocol: Reductive Dechlorination

General Procedure for Catalytic Hydrogenation:

  • In a suitable reaction vessel, combine 3-amino-6-chloropyridazine (5.00 g, 38.6 mmol), tetrahydrofuran (240 mL), sodium hydroxide (8.00 g, 200 mmol), and water (32 mL).

  • Add 10% palladium on carbon catalyst (500 mg) to the mixture.

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 2 days.

  • Upon completion of the reaction, filter the mixture to remove the insoluble catalyst.

  • Concentrate the filtrate to yield the crude product.

  • Dissolve the residue in methanol (100 mL) and filter again to remove any remaining insoluble material.

  • Concentrate the filtrate to obtain the target product, pyridazin-3-amine, as a solid in quantitative yield.

Step 3: Synthesis of this compound

The final step is the conversion of the free base, 3-aminopyridazine, into its hydrochloride salt. This is a standard acid-base reaction that improves the compound's crystallinity, stability, and solubility in aqueous media.[3]

Experimental Protocol: Hydrochloride Salt Formation

General Procedure: [4]

  • Dissolve the purified 3-aminopyridazine in a suitable organic solvent, such as ethyl acetate or isopropanol.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of hydrogen chloride in an organic solvent (e.g., hydrogen chloride in ethyl acetate) or bubble hydrogen chloride gas through the solution while stirring.

  • Monitor the pH of the solution, adjusting it to a slightly acidic pH (e.g., pH 2-3) to ensure complete salt formation.[4]

  • Stir the resulting suspension at a low temperature to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent (e.g., ethyl acetate) to remove any residual impurities.

  • Dry the final product, this compound, under vacuum.

Conclusion

This guide outlines a reliable and scalable three-step synthesis for the preparation of this compound from 3,6-dichloropyridazine. The provided protocols and tabulated data offer a solid foundation for researchers and drug development professionals to produce this key intermediate. The methods described, including selective amination, catalytic hydrogenation, and straightforward salt formation, represent a robust pathway to obtaining the target compound in high yield and purity. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be carried out in a well-ventilated fume hood.

References

The Advent and Advancement of 3-Aminopyridazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic evolution of 3-aminopyridazine compounds. From their foundational synthesis to their contemporary applications as potent kinase inhibitors in oncology, this document provides a comprehensive overview for professionals in the field of drug discovery and development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate a deeper understanding and further exploration of this important heterocyclic scaffold.

A Historical Overview: From Pyridazine to its Amino-Substituted Derivatives

The journey of 3-aminopyridazine compounds begins with the discovery of the parent pyridazine ring. The first synthesis of a pyridazine derivative was accomplished by the renowned chemist Emil Fischer. While the exact date of the first synthesis of 3-aminopyridazine itself is not prominently documented, the development of synthetic routes to access this key intermediate has been a continuous effort in heterocyclic chemistry.

Early methods for the synthesis of the pyridazine core often involved the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazines. The introduction of the amino group at the 3-position has been achieved through various classical and modern synthetic strategies, evolving from harsher reaction conditions to more efficient and versatile catalytic methods. The availability of starting materials like 3,6-dichloropyridazine has been pivotal in the exploration of 3-aminopyridazine chemistry, allowing for selective functionalization of the pyridazine ring.

Key Synthetic Methodologies

The synthesis of 3-aminopyridazine and its derivatives has been refined over the years, with modern catalytic methods offering significant advantages in terms of efficiency, selectivity, and substrate scope. This section details some of the most important and widely used experimental protocols.

Synthesis of 3-Amino-6-chloropyridazine

A fundamental building block in the synthesis of more complex 3-aminopyridazine derivatives is 3-amino-6-chloropyridazine. A common and efficient method for its preparation involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia.

Experimental Protocol:

  • Reaction Setup: In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1.0 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).[1]

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100°C. Maintain the temperature and stir the mixture overnight.[1]

  • Work-up and Purification: After cooling the reaction mixture to room temperature, a solid product should be present. Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine. Further purification can be achieved by recrystallization or column chromatography if necessary.[1]

A patented procedure provides more specific quantities and conditions:

  • Reaction Setup: In a 100 mL single-necked round-bottom flask, add 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL).[2][3]

  • Reaction Conditions: Stir the mixture in the sealed flask at 100°C for 9 hours.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[2]

  • Purification: Remove the solvent by rotary evaporation to obtain the crude product. Purify the crude product by recrystallization, followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[2]

Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Amino-6-arylpyridazines

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds and has been extensively used to synthesize 3-amino-6-arylpyridazines. This palladium-catalyzed reaction couples an organoboron compound with a halide.

Experimental Protocol:

  • Reaction Setup: In a reaction vessel, combine the 3-amino-6-halopyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents) in a mixture of solvents like 1,2-dimethoxyethane (DME) and water.[2]

  • Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.[2]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the degassed mixture under an inert atmosphere.[2][4]

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or GC).[2]

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.[2]

  • Purification: Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[2]

One-Pot, Three-Component Synthesis of 3-Aminopyridazine Derivatives

For rapid access to a library of diverse 3-aminopyridazine derivatives, one-pot multi-component reactions are highly valuable. These reactions combine multiple starting materials in a single reaction vessel to form a complex product, minimizing purification steps and saving time and resources.

Experimental Protocol for the Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles:

  • Reaction Setup: In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).

  • Reagent Addition: To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Product Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the precipitate by filtration.

  • Purification: Wash the collected solid with hot water (2 x 5 mL). Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.

Quantitative Data: A Comparative Overview

This section provides a summary of quantitative data, including reaction yields for various synthetic methods and the biological activity of selected 3-aminopyridazine derivatives, presented in a clear and comparable format.

Table of Reaction Yields
ProductStarting MaterialsSynthetic MethodYield (%)Reference
3-Amino-6-chloropyridazine3,6-Dichloropyridazine, Aqueous AmmoniaNucleophilic Aromatic Substitution~61[5]
3-Amino-6-arylpyridazines (various)3-Amino-6-chloropyridazine, Arylboronic acidsSuzuki-Miyaura Cross-Coupling22-65[6]
3-Amino-5-phenylpyridazine-4-carbonitrilePhenylglyoxal, Malononitrile, Hydrazine HydrateOne-Pot Three-Component Reaction86
Table of In Vitro Anticancer Activity (IC₅₀ Values)
CompoundTarget Cell Line / KinaseIC₅₀ (µM)Reference
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneMPS1 Kinase>50[7]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora A Kinase>50[7]
3-Amino-5-(pyridin-4-yl)pyridin-2(1H)-oneAurora B Kinase>50[7]
Compound 1 (Pyrido[2,3-d]pyrimidine derivative)MCF-7 (Breast Cancer)3.98[8]
Compound 7 (Pyrido[2,3-d]pyrimidine derivative)HeLa (Cervical Cancer)9.72[8]
Compound 5a (Cyanopyridone derivative)MCF-7 (Breast Cancer)1.77[9]
Compound 5a (Cyanopyridone derivative)HepG2 (Liver Cancer)2.71[9]
Compound 5e (Cyanopyridone derivative)MCF-7 (Breast Cancer)1.39[9]
Compound 7b (Pyrido[2,3-d]pyrimidine derivative)MCF-7 (Breast Cancer)6.22[9]
Imidazo[1,2-b]pyridazine derivative 34f FLT3-ITD0.004[10][11]
Imidazo[1,2-b]pyridazine derivative 34f FLT3-D835Y0.001[10][11]
Imidazo[1,2-b]pyridazine derivative 34f MV4-11 (AML)0.007[10][11]
Imidazo[1,2-b]pyridazine derivative 34f MOLM-13 (AML)0.009[10][11]

Signaling Pathways and Mechanisms of Action

A significant area of research for 3-aminopyridazine compounds is in the development of kinase inhibitors for cancer therapy. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and thereby blocking their downstream signaling pathways that are crucial for cancer cell proliferation and survival.

FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

Mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML).[10][11] Constitutive activation of FLT3 leads to the activation of several downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which promote cell proliferation and survival.[10][11] 3-Aminopyridazine-based compounds, such as certain imidazo[1,2-b]pyridazine derivatives, have been developed as potent inhibitors of mutated FLT3.[10][11]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS JAK JAK FLT3->JAK PI3K PI3K FLT3->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT STAT JAK->STAT STAT->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 3-Aminopyridazine Inhibitor Inhibitor->FLT3 Inhibition

FLT3 Signaling Pathway Inhibition by 3-Aminopyridazine Derivatives.

General Kinase Inhibition Workflow

The development of 3-aminopyridazine-based kinase inhibitors typically follows a structured workflow, from initial screening to lead optimization and in vivo testing.

Kinase_Inhibitor_Workflow Start Library of 3-Aminopyridazine Compounds Screening High-Throughput Kinase Screening Start->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization (Improved Potency and Selectivity) SAR->Lead_Opt In_Vitro In Vitro Cellular Assays (e.g., IC50) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models In_Vitro->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

References

Spectroscopic Profile of 3-Aminopyridazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Aminopyridazine hydrochloride. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this guide also includes information on the parent compound, 3-Aminopyridazine, to provide a foundational understanding. The document details standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the information in a structured format for clarity and comparative analysis.

Compound Identification

Chemical Name This compound
Synonyms 3-Pyridazinamine, hydrochloride
CAS Number 89203-22-5
Molecular Formula C₄H₆ClN₃
Molecular Weight 131.56 g/mol
Chemical Structure N1=CC=C(N)N=C1.Cl

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Expected)

Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available

¹³C NMR Data (Expected)

Chemical Shift (ppm)Assignment
Data not available
Infrared (IR) Spectroscopy

IR Absorption Data (Expected)

Wavenumber (cm⁻¹)Functional Group Assignment
Data not availableN-H stretching (amine)
Data not availableC-H stretching (aromatic)
Data not availableC=N stretching (pyridazine ring)
Data not availableC=C stretching (pyridazine ring)
Data not availableN-H bending (amine)
Mass Spectrometry (MS)

Mass Spectrometry Data (Expected)

For the hydrochloride salt, the mass spectrum would typically show the molecular ion of the free base, 3-Aminopyridazine.

m/zIon
95.05[M+H]⁺ (protonated molecule of free base)
Other fragments not available

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is commonly used as an internal standard.

  • Acquisition:

    • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for full relaxation of the protons.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: For solid samples like this compound, the KBr pellet method is standard. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a thin, transparent pellet.

  • Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system for sample introduction.

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then further diluted to the low µg/mL or ng/mL range.

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like 3-Aminopyridazine. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

Visualizations

The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 3-Aminopyridazine Hydrochloride NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: General workflow for spectroscopic analysis.

Caption: Chemical structure of this compound.

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Aminopyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and bonding of 3-Aminopyridazine hydrochloride. Due to the limited availability of specific crystallographic data for the hydrochloride salt, this guide synthesizes information from spectroscopic analyses of the parent molecule, 3-aminopyridazine, and theoretical studies of related protonated heterocyclic amines. This document presents available quantitative data in structured tables, outlines a representative experimental protocol for its synthesis, and includes mandatory visualizations of its molecular structure and a proposed synthetic pathway to aid in research and development.

Molecular Structure and Bonding

This compound is the salt formed from the protonation of 3-aminopyridazine. Theoretical and experimental studies on analogous aminopyridines and other nitrogen-containing heterocycles strongly suggest that protonation occurs at one of the ring nitrogen atoms rather than the exocyclic amino group. The lone pair of electrons on the amino group nitrogen is delocalized into the aromatic π-system to a certain extent, making it less basic than the ring nitrogens. Between the two ring nitrogens, N1 is generally considered the more basic and likely site of protonation due to electronic effects within the pyridazine ring.

Upon protonation, the resulting 3-aminopyridazinium cation exhibits significant changes in its electronic structure and bonding. The delocalization of positive charge throughout the aromatic ring influences bond lengths and angles compared to the neutral molecule. The C-N bonds within the ring are expected to have characteristics intermediate between single and double bonds, typical of aromatic systems. The exocyclic C-NH2 bond will also be affected by the overall charge distribution. Hydrogen bonding between the chloride anion and the protons of the aminopyridazinium cation is a key feature of the solid-state structure.

Predicted Molecular Geometry

In the absence of specific single-crystal X-ray diffraction data for this compound, the following DOT diagram illustrates the predicted molecular structure of the 3-aminopyridazinium cation. Bond lengths and angles are based on standard values for similar protonated aromatic heterocyclic systems.

synthesis_workflow cluster_synthesis Synthesis Workflow start Dissolve 3-Aminopyridazine in Ethanol step1 Cool solution in an ice bath start->step1 step2 Add concentrated HCl dropwise with stirring step1->step2 step3 Observe precipitate formation step2->step3 step4 Stir for 1-2 hours at room temperature step3->step4 step5 Collect solid by vacuum filtration step4->step5 step6 Wash with cold ethanol step5->step6 end Dry product under vacuum step6->end

The Biological Frontier of 3-Aminopyridazine Hydrochloride Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Among its derivatives, those bearing a 3-amino group, often in the form of a hydrochloride salt to enhance solubility and stability, have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the biological activities of 3-aminopyridazine hydrochloride derivatives, focusing on their anticancer, kinase inhibitory, and antimicrobial properties. It is designed to serve as a core resource, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.

Quantitative Biological Data

The biological efficacy of 3-aminopyridazine derivatives has been quantified across various assays. The following tables summarize key inhibitory concentrations, providing a comparative landscape of their potential as therapeutic agents.

Table 1: Anticancer Activity of Pyridazine and Aminopyrazine Derivatives

Compound/Derivative ClassCell LineAssay TypeIC50 (µM)Reference
Pyridazinone DerivativesHCT-116 (Colon)In vitro cytotoxicityPotent activity reported[1]
Pyridazinone DerivativesMCF-7 (Breast)In vitro cytotoxicityPotent activity reported[1]
3,6-disubstituted pyridazineNCI-60 PanelGrowth InhibitionGI50 in µM range[2]
Imidazo[1,2-a]pyridineHL-60 (Leukemia)MTT Assay104.3 - 112.9 µg/mL[3]
Imamine-1,3,5-triazineMDA-MB-231 (Breast)MTT Assay6.25 - 8.18[4]

Table 2: Kinase Inhibitory Activity of Pyridazine and Related Heterocyclic Derivatives

Compound/Derivative ClassTarget KinaseAssay TypeIC50 (µM)Reference
Pyridazinone-based diarylureaVEGFR-2Enzyme Inhibition92.2% inhibition at 10 µM[1][5]
Aminopyridin-2-oneMPS1, Aurora A/BMobility Shift Assay0.247 - 13[6]
Pyrazolo[3,4-c]pyridazin-3-amineEGFR, CDK-2Enzyme InhibitionEGFR: 0.391, CDK-2: 0.55[7]
Pyrazolopyrazine-3-amineSpleen Tyrosine KinaseEnzymatic and Cell-basedPromising inhibition[8]
3-aminopyrazole-basedCDK16NanoBRET AssayEC50: 18.0 nM - 124.0 nM[9]

Table 3: Antimicrobial Activity of Pyridazine and Aminopyrazine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-Amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 |[7][10] | | Pyridazinone Derivatives | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74 - 8.92 µM |[11] | | Chloro-pyridazine Derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 |[8] | | Hydrazone derivative of pyridazine | Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, Pseudomonas aeruginosa | Highest biological activity observed for compound 15(d) |[12] | | Bis-indole derivatives with amidine | MRSA | 0.25 - 0.5 |[3] |

Key Signaling Pathways and Mechanisms of Action

3-Aminopyridazine derivatives exert their biological effects by modulating critical cellular signaling pathways implicated in disease progression. The following diagrams illustrate two key pathways frequently targeted by these compounds in the context of cancer.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 3-Aminopyridazine Derivative Inhibitor->VEGFR2

VEGFR-2 Signaling Pathway and Point of Inhibition.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4 / MKK7 MAP3K->MKK47 JNK JNK1/2/3 MKK47->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Proliferation Proliferation cJun->Proliferation Inhibitor 3-Aminopyridazine Derivative Inhibitor->JNK

JNK Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections outline the methodologies for key assays cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[13]

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the potency of a compound against a specific kinase. A common method is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.

Materials:

  • Kinase of interest (e.g., VEGFR-2, JNK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivatives

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the appropriate kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. Using a kit like ADP-Glo™, this involves two steps:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: Measure the luminescence signal using a microplate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism, following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives

  • Positive control antibiotic/antifungal

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in the broth medium directly in the 96-well plates.

  • Inoculation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control well (broth with inoculum but no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility. A positive control with a known antimicrobial agent should also be included.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Experimental and Logical Workflows

To ensure a systematic approach to the evaluation of this compound derivatives, a structured workflow is essential.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of 3-Aminopyridazine Hydrochloride Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer In Vitro Anticancer Assays (e.g., MTT) Purification->Anticancer Kinase Kinase Inhibition Assays Purification->Kinase Antimicrobial Antimicrobial Assays (e.g., MIC) Purification->Antimicrobial Data IC50 / MIC Determination Anticancer->Data Kinase->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

General Experimental Workflow for Biological Evaluation.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data, protocols, and pathway diagrams are intended to empower researchers to further explore this promising class of compounds in the pursuit of novel therapeutics.

References

3-Aminopyridazine Hydrochloride: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridazine hydrochloride is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties make it a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a wide range of biological pathways. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts specific physicochemical characteristics to the molecules in which it is incorporated. These include a high dipole moment, the capacity for hydrogen bonding, and the ability to engage in π-π stacking interactions, all of which can contribute to enhanced binding affinity and selectivity for biological targets.[1] The amino group at the 3-position provides a convenient handle for further chemical modifications, allowing for the exploration of vast chemical space and the optimization of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of bioactive molecules, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Chemical and Physical Properties

This compound is the salt form of 3-aminopyridazine, which enhances its stability and solubility in aqueous media, making it amenable to a variety of reaction conditions.[2] The key properties of the parent compound, 3-aminopyridazine, are summarized in the table below. The hydrochloride salt is typically a crystalline solid.[2]

PropertyValueReference
Molecular Formula C₄H₅N₃[3]
Molecular Weight 95.11 g/mol [3]
CAS Number 5469-70-5[3]
Appearance White to yellow to orange crystalline powder[3]
Melting Point 168 - 173 °C[3]

The presence of the amino group and the pyridazine ring allows for a variety of chemical transformations, including N-alkylation, N-arylation, and palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.[4][5]

Applications in Medicinal Chemistry

The 3-aminopyridazine scaffold has been successfully incorporated into a multitude of biologically active compounds, demonstrating its potential in treating a variety of diseases.

GABA-A Receptor Antagonists

Derivatives of 3-aminopyridazine have been extensively studied as potent and selective antagonists of the γ-aminobutyric acid type A (GABA-A) receptor.[6] The GABA-A receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Antagonists of this receptor are valuable tools for studying GABAergic signaling and have potential therapeutic applications in neurological and psychiatric disorders.

A notable example is the arylaminopyridazine derivative of GABA, SR 95103, which has been shown to be a selective and competitive GABA-A receptor antagonist.[3] Structure-activity relationship studies have revealed that attaching a butyric acid moiety to the N(2) nitrogen of the 3-aminopyridazine core is crucial for its antagonistic activity.[6] Further modifications, such as the introduction of an aromatic π-system at the 6-position of the pyridazine ring, have led to compounds with significantly increased potency.[6]

Quantitative Data for GABA-A Receptor Antagonists:

CompoundKi (µM) for [³H]GABA displacementReference
SR 951032.2[3]
SR 955310.15[2]
SR 426410.28[2]
Modulators of Serotonergic and Dopaminergic Systems

3-Aminopyridazine derivatives have also been investigated for their activity as modulators of serotonergic and dopaminergic pathways, which are implicated in the pathophysiology of depression and other mood disorders.[5] Minaprine, a 3-aminopyridazine derivative, exhibits a dual dopaminomimetic and serotoninomimetic activity profile in animal models of depression.[5] SAR studies on minaprine analogues have shown that the serotonergic and dopaminergic activities can be dissociated based on the substitution pattern on the pyridazine ring.[5]

Anticancer Agents

Recent research has explored the potential of 3-aminopyridazine derivatives as anticancer agents. These compounds have shown cytotoxic activity against various cancer cell lines. For instance, certain pyrido[2,3-d]pyrimidine derivatives, which can be synthesized from aminopyridine precursors, have demonstrated potent inhibitory activity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).[7]

Quantitative Data for Anticancer Activity:

CompoundCell LineIC₅₀ (µM)Reference
Cyanopyridone Derivative 5aMCF-71.77 ± 0.1[7]
Cyanopyridone Derivative 5aHepG22.71 ± 0.15[7]
Cyanopyridone Derivative 5eMCF-71.39 ± 0.08[7]
Cyanopyridone Derivative 5eHepG210.70 ± 0.58[7]
Pyrido[2,3-d]pyrimidine Derivative 7bMCF-76.22 ± 0.34[7]
Anti-inflammatory Agents

The anti-inflammatory potential of 3-aminopyridazine derivatives has also been investigated. A hydroxymethylated derivative of minaprine, referred to as minaprinol, has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells.[8]

Key Experimental Protocols

The synthesis of diverse 3-aminopyridazine derivatives often involves key chemical transformations. Below are detailed protocols for some of the most common and crucial reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Amino-6-arylpyridazines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-6-halopyridazine with an arylboronic acid.[4][9]

Reaction Workflow:

G start Combine Reactants: 3-amino-6-halopyridazine, arylboronic acid, base degas Degas mixture (Ar or N₂) start->degas catalyst Add Pd catalyst (e.g., Pd(PPh₃)₄) degas->catalyst heat Heat reaction mixture (80-100 °C) catalyst->heat monitor Monitor reaction (TLC or GC) heat->monitor workup Aqueous workup monitor->workup Reaction complete purify Purification (Column Chromatography) workup->purify product 3-Amino-6-arylpyridazine purify->product

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 3-Amino-6-halopyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Solvent (e.g., DME/water, Toluene/water)

Procedure:

  • In a round-bottom flask, combine the 3-amino-6-halopyridazine, arylboronic acid, and base.

  • Add the solvent system to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.

Protocol 2: N-Alkylation of 3-Aminopyridazine

This protocol outlines a general procedure for the N-alkylation of 3-aminopyridazine using an alkyl halide.

Reaction Workflow:

G start Combine 3-aminopyridazine and a base (e.g., NaH) in a solvent (e.g., DMF) alkyl_halide Add alkyl halide start->alkyl_halide stir Stir at room temperature alkyl_halide->stir monitor Monitor reaction (TLC) stir->monitor quench Quench reaction (e.g., with water) monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purification (Column Chromatography) extract->purify product N-alkylated-3-aminopyridazine purify->product

Caption: N-Alkylation experimental workflow.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (1.1 eq)

  • Base (e.g., NaH, K₂CO₃, 1.2 eq)

  • Anhydrous solvent (e.g., DMF, CH₃CN)

Procedure:

  • To a solution of this compound in the anhydrous solvent, add the base portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkyl halide to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated derivative.

Signaling Pathways

The biological activity of 3-aminopyridazine derivatives is intrinsically linked to their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and the development of targeted therapies.

GABA-A Receptor Signaling Pathway

3-Aminopyridazine-based antagonists directly interact with the GABA-A receptor, a chloride ion channel. In normal physiology, GABA binding to this receptor leads to chloride influx and hyperpolarization of the neuron, resulting in an inhibitory signal. The antagonists block this action, leading to a reduction in inhibition.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action GABA_vesicle GABA GABA_A_R GABA-A Receptor GABA_vesicle->GABA_A_R GABA release & binding Cl_channel Cl⁻ Channel GABA_A_R->Cl_channel opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl⁻ influx Aminopyridazine 3-Aminopyridazine Antagonist Aminopyridazine->GABA_A_R Blocks GABA binding

Caption: GABA-A receptor signaling pathway.

Serotonergic Signaling Pathway

Derivatives like minaprine modulate serotonergic signaling. Serotonin (5-HT), released from the presynaptic neuron, binds to various postsynaptic receptors, initiating downstream signaling cascades that regulate mood and other physiological processes. Modulators can affect the release, reuptake, or receptor binding of serotonin.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug Drug Action Serotonin_vesicle Serotonin (5-HT) HTR 5-HT Receptor Serotonin_vesicle->HTR 5-HT release & binding SERT SERT (Reuptake Transporter) HTR->SERT 5-HT reuptake Signaling Downstream Signaling (e.g., cAMP, IP₃/DAG) HTR->Signaling Response Neuronal Response (Mood Regulation) Signaling->Response Aminopyridazine_modulator 3-Aminopyridazine Modulator Aminopyridazine_modulator->Serotonin_vesicle Affects release Aminopyridazine_modulator->HTR Modulates binding

Caption: Serotonergic signaling pathway.

Conclusion

This compound has proven to be a highly valuable and versatile building block in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility have enabled the development of a wide array of bioactive molecules with therapeutic potential across various disease areas, including neurology, oncology, and inflammatory disorders. The ability to fine-tune the pharmacological profile of 3-aminopyridazine derivatives through targeted chemical modifications underscores the importance of this scaffold in modern drug discovery. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide aim to facilitate further research and innovation in the development of novel therapeutics based on the 3-aminopyridazine core. As our understanding of complex diseases continues to evolve, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

Reactivity of the Amino Group on the Pyridazine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. The introduction of an amino group onto this ring system profoundly influences its chemical reactivity and biological activity, making aminopyridazines valuable building blocks for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the reactivity of the amino group on the pyridazine ring, focusing on key reactions, experimental protocols, and the pharmacological significance of the resulting derivatives.

Electronic Nature and Reactivity of the Aminopyridazine Core

The pyridazine nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency governs its reactivity towards nucleophiles and electrophiles. The position of the amino group on the ring further modulates this electronic character. In 3-aminopyridazine, the amino group, a strong electron-donating group, can partially offset the electron-withdrawing effect of the ring nitrogens, influencing the sites of electrophilic and nucleophilic attack.

Key Reactions of the Amino Group on the Pyridazine Ring

The amino group on the pyridazine ring can undergo a variety of chemical transformations, serving as a handle for further functionalization. The principal reactions include diazotization followed by nucleophilic substitution (Sandmeyer and related reactions), direct nucleophilic substitution on the ring, and palladium-catalyzed cross-coupling reactions.

Diazotization and Subsequent Transformations

Diazotization of the amino group on the pyridazine ring provides a versatile intermediate, the diazonium salt, which can be readily converted into a wide range of functional groups. This two-step sequence is a powerful tool for the diversification of the pyridazine scaffold.

The Sandmeyer reaction involves the conversion of the diazonium salt to a halide or cyanide using a copper(I) salt. This reaction is a reliable method for introducing these functional groups onto the pyridazine ring.

Experimental Protocol: Sandmeyer Reaction of 3-Amino-6-chloropyridazine

  • Materials: 3-amino-6-chloropyridazine, sodium nitrite (NaNO₂), concentrated hydrochloric acid (HCl), copper(I) chloride (CuCl), ice.

  • Procedure:

    • Dissolve 3-amino-6-chloropyridazine (1.0 eq) in concentrated HCl and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

    • In a separate flask, prepare a solution of CuCl (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield 3,6-dichloropyridazine.

Logical Relationship for Sandmeyer Reaction

Sandmeyer_Reaction Aminopyridazine 3-Aminopyridazine Diazonium_Salt Pyridazine Diazonium Salt Aminopyridazine->Diazonium_Salt NaNO2, HCl, 0-5°C Halopyridazine Halopyridazine Diazonium_Salt->Halopyridazine CuX (X = Cl, Br)

Caption: General workflow for the Sandmeyer reaction on an aminopyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, and they have been successfully applied to the functionalization of aminopyridazines.

The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds between a halide or triflate and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl substituents onto the pyridazine ring.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-bromopyridazine

  • Materials: 3-amino-6-bromopyridazine, arylboronic acid, Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), toluene, ethanol, water.

  • Procedure:

    • To a reaction vessel, add 3-amino-6-bromopyridazine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

    • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

    • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the 3-amino-6-arylpyridazine.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It can be used to couple an amine with a halopyridazine, providing access to a wide range of N-substituted aminopyridazine derivatives.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-aminopyridazine

  • Materials: 3-Chloro-6-aminopyridazine, primary or secondary amine, Pd₂(dba)₃, Xantphos, cesium carbonate (Cs₂CO₃), 1,4-dioxane.

  • Procedure:

    • To an oven-dried Schlenk tube, add 3-chloro-6-aminopyridazine (1.0 eq), the amine (1.2 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add anhydrous 1,4-dioxane via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-substituted diaminopyridazine.

Cross_Coupling_Workflow Start Start: Halogenated Aminopyridazine Reagents Add Pd Catalyst, Ligand, Base, and Coupling Partner Start->Reagents Reaction Heat under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Simplified GABA-A receptor signaling and the action of aminopyridazine antagonists.

Anticancer Activity: VEGFR-2 Inhibition

Many pyridazine derivatives have been investigated for their anticancer properties. One of the key mechanisms of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By inhibiting VEGFR-2, these compounds can suppress tumor growth and metastasis.

VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR2_Signaling cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K PLCg->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) mTOR->Angiogenesis Inhibitor Aminopyridazine VEGFR-2 Inhibitor Inhibitor->Dimerization Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by aminopyridazine derivatives.

Antimicrobial Activity: DNA Gyrase Inhibition

Certain aminopyridazine derivatives have demonstrated promising antimicrobial activity. A key target for these compounds is DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription. Inhibition of DNA gyrase leads to bacterial cell death.

Mechanism of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Binds to Supercoiling DNA Supercoiling DNA->Supercoiling Undergoes Replication DNA Replication & Transcription Supercoiling->Replication Enables Inhibitor Aminopyridazine Inhibitor Inhibitor->DNA_Gyrase Inhibits

Caption: Simplified mechanism of DNA gyrase inhibition by aminopyridazine derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for the biological activity of selected aminopyridazine derivatives.

Table 1: Anticancer Activity of Aminopyridazine Derivatives (VEGFR-2 Inhibitors)

Compound IDTarget Cell LineIC₅₀ (µM)Reference
5b HCT-11630.3[1]
6a HCT-11633.7[1]
17a HepG21.13[2]
10g MCF-70.74[2]

Table 2: Antimicrobial Activity of Aminopyridazine Derivatives

Compound IDTarget OrganismMIC (µg/mL)Mechanism of ActionReference
10h Staphylococcus aureus16Not specified[3]
8g Candida albicans16Not specified[3]
7 S. aureus (MRSA)7.8 (µM)Not specified[4]
13 A. baumannii3.74 (µM)Not specified[4]

Spectroscopic Data

The structural elucidation of newly synthesized aminopyridazine derivatives relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR.

Table 3: Representative ¹H and ¹³C NMR Data for a 3-Amino-4-aryl-6-methylpyridin-2(1H)-one Derivative

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H 2.20sCH₃
6.00sH-5
7.38br. sAromatic-H
7.95sCHO (formamide)
8.78br. sNHCO
11.91sNH (ring)
¹³C 18.3CH₃
106.0C-5
120.0-137.8Aromatic-C
143.0C-4
160.5C-6
164.9C-2

Note: Data adapted from a representative N-formyl derivative for illustrative purposes.

Conclusion

The amino group on the pyridazine ring is a versatile functional group that provides a gateway to a vast chemical space of pharmacologically relevant molecules. Understanding its reactivity through key transformations such as diazotization, Sandmeyer reactions, and palladium-catalyzed cross-couplings is crucial for the rational design and synthesis of novel drug candidates. The diverse biological activities exhibited by aminopyridazine derivatives, including GABA-A receptor antagonism, anticancer, and antimicrobial effects, underscore the importance of this scaffold in modern medicinal chemistry. This guide serves as a foundational resource for researchers and scientists in the field, providing essential protocols, data, and mechanistic insights to facilitate further exploration of this promising class of compounds.

References

The Agrochemical Potential of 3-Aminopyridazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine nucleus is a critical pharmacophore in the development of a wide array of bioactive molecules. Among its derivatives, 3-Aminopyridazine hydrochloride stands out as a versatile precursor for the synthesis of novel agrochemicals. This technical guide explores the potential applications of this compound and its derivatives as herbicides, insecticides, fungicides, and plant growth regulators. We provide a comprehensive overview of the mechanisms of action, quantitative efficacy data, detailed experimental protocols for bioassays and synthesis, and logical workflows to guide future research and development in this promising area of agrochemical science.

Introduction: The Versatility of the Pyridazine Scaffold

Pyridazine and its derivatives have garnered significant attention in medicinal and agricultural chemistry due to their diverse biological activities.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, making it a valuable scaffold for designing molecules with specific target interactions. This compound, a stable and reactive starting material, serves as a key building block for creating a portfolio of agrochemicals with varied modes of action.[3][4][5] Its utility is particularly noted in the synthesis of crop protection agents, including herbicides and pesticides, thus contributing to global food security.[4] This guide will delve into the specific applications of this compound and its derivatives in modern agriculture.

Herbicidal Applications: Targeting Essential Plant Processes

Derivatives of 3-aminopyridazine have demonstrated significant potential as herbicides, particularly for pre-emergence applications. These compounds can offer selectivity, effectively controlling weeds in major crops like rice.

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

A key herbicidal mechanism of action for pyridazine derivatives is the inhibition of the enzyme Phytoene Desaturase (PDS). PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll from photooxidation. By inhibiting PDS, these herbicides prevent the formation of carotenoids, leading to the destruction of chlorophyll and subsequent bleaching of the plant tissues, ultimately causing plant death. The herbicidal inhibitor, such as the commercial pyridazine herbicide norflurazon, binds to the plastoquinone-binding site on PDS, blocking the reoxidation of the FAD cofactor and halting the desaturation of phytoene.

Caption: Phytoene Desaturase (PDS) Inhibition Pathway.

Quantitative Herbicidal Activity

The herbicidal efficacy of pyridazine derivatives has been demonstrated in various studies. The data below summarizes the activity of selected compounds.

Compound ClassTarget WeedsApplication TypeEfficacyReference Compound
Pyridazyl Phenyl EthersRadish, MilletPre-emergenceConspicuous effectiveness-
3-PhenoxypyridazinesBarnyardgrass, SpikerushPre-emergencePowerful effects, no injury to rice-
Pyridazinone DerivativesBarnyardgrass, RapePre-emergenceBleaching at 10 µg/mL, active at 300 g/ha-
3-Arylalkylamino-6-chloropyridazinesBrassica napusPre-emergence76.42% inhibition at 10 µg/mL-
Experimental Protocol: Pre-emergence Herbicidal Screening

This protocol outlines a standard method for evaluating the pre-emergence herbicidal activity of 3-aminopyridazine derivatives in a greenhouse setting.

1. Materials:

  • Test compounds (derivatives of this compound)
  • Commercial standard herbicide (e.g., Norflurazon)
  • Seeds of target weed species (e.g., barnyardgrass, rape) and crop species (e.g., rice)
  • Greenhouse pots or flats (e.g., 10-inch square)
  • Sterilized soil mix (e.g., 1:1 soil:sand with fertilizer)
  • Pressurized sprayer with a flat fan nozzle
  • Acetone or DMSO (for dissolving test compounds)
  • Tween-20 (surfactant)

2. Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds and the reference herbicide in a suitable solvent (e.g., acetone). For application, create a series of dilutions in water containing a surfactant (e.g., 0.1% Tween-20).
  • Potting and Sowing: Fill pots or flats with the sterilized soil mix. Sow the seeds of the weed and crop species at a uniform depth (e.g., 1 cm).
  • Herbicide Application: Using the pressurized sprayer, apply the different concentrations of the test compounds and the reference herbicide evenly to the soil surface.[6] An untreated control group (sprayed only with the water/surfactant solution) must be included.
  • Incubation: Place the treated pots in a greenhouse with controlled temperature, humidity, and light conditions. Water the pots as needed.
  • Data Collection: After a set period (e.g., 21 days), assess the following parameters:
  • Emergence rate: Count the number of emerged seedlings in each pot.
  • Phytotoxicity: Visually rate the damage to the emerged seedlings on a scale (e.g., 0 = no effect, 100 = complete kill).
  • Biomass: Harvest the above-ground parts of the seedlings, dry them in an oven, and record the dry weight.
  • Data Analysis: Calculate the percentage of inhibition for emergence and biomass compared to the untreated control. Determine the EC50 (effective concentration to cause 50% effect) for the most sensitive parameters.

Insecticidal Applications: Disrupting the Nervous System

Derivatives of 3-aminopyridazine have emerged as potent insecticides, primarily targeting the central nervous system of insects.

Mechanism of Action: GABA Receptor Antagonism

Many insecticidal pyridazine derivatives function as antagonists of the γ-aminobutyric acid (GABA) receptor.[7][8][9] The GABA receptor is a ligand-gated ion channel that, when activated by GABA, allows chloride ions to flow into the neuron, leading to hyperpolarization and inhibition of nerve impulses. By acting as non-competitive antagonists, these insecticides block the chloride channel, preventing the inhibitory action of GABA. This leads to hyperexcitation of the central nervous system, resulting in convulsions, paralysis, and death of the insect.

Caption: GABA Receptor Antagonism by Pyridazine Derivatives.

Quantitative Insecticidal Activity

The insecticidal efficacy of various pyridazine derivatives has been quantified against several pest species.

Compound ClassTarget PestAssay TypeEfficacy (LC50 / Mortality)Reference Compound
Iminopyridazine DerivativesDrosophila melanogaster-96% mortality at 200 mg/L (48h)-
Iminopyridazine DerivativesPlutella xylostella-97% mortality at 300 mg/L (48h)-
Diacylhydrazine DerivativesSpodoptera exiguaLeaf-dipLC50 = 23.67 mg/LTebufenozide (LC50 = 37.77 mg/L)
Distyrylpyridine DerivativesAphis craccivora (nymphs)-LC50 = 0.005 ppm (48h)Acetamiprid (LC50 = 0.006 ppm)
Distyrylpyridine DerivativesAphis craccivora (adults)-LC50 = 0.014 ppm (48h)Acetamiprid (LC50 = 0.023 ppm)
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This protocol details a widely used method for assessing the contact toxicity of insecticidal compounds.[10][11][12][13]

1. Materials:

  • Test compounds (derivatives of this compound)
  • Commercial standard insecticide (e.g., Fipronil)
  • Target insect species (e.g., Aphis craccivora)
  • Host plant leaves (e.g., cotton or brinjal leaves)
  • Petri dishes
  • Acetone or DMSO
  • Tween-80 (surfactant)
  • Distilled water

2. Procedure:

  • Insect Rearing: Maintain a healthy, age-standardized colony of the target insect species on untreated host plants.
  • Solution Preparation: Prepare a stock solution of each test compound and the reference insecticide in a suitable solvent. Create a series of graded concentrations by diluting the stock solution with distilled water containing a surfactant (e.g., 0.1% Tween-80).
  • Leaf Treatment: Select fresh, undamaged host plant leaves. Dip each leaf into a test solution for a standardized time (e.g., 10-20 seconds) with gentle agitation.[14]
  • Drying: Place the treated leaves on a clean, non-absorbent surface and allow them to air-dry completely.
  • Insect Exposure: Place one treated leaf in each Petri dish. Introduce a known number of insects (e.g., 20 adults) into each dish.
  • Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and light).
  • Mortality Assessment: Record the number of dead or moribund insects at specific time intervals (e.g., 24, 48, and 72 hours).
  • Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Perform probit analysis to determine the LC50 (lethal concentration to kill 50% of the population) and LC90 values.

Fungicidal Applications: A Newer Frontier

While less explored than their herbicidal and insecticidal counterparts, aminopyridine and pyridazine derivatives show promise as fungicides against a range of plant pathogens.

Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis

A novel mode of action for aminopyridine-based fungicides, such as Aminopyrifen, is the inhibition of the GWT-1 protein, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchors in fungi. GPI-anchors are essential for attaching certain proteins to the fungal cell wall, which are crucial for maintaining cell wall integrity. Inhibition of this process disrupts cell wall structure and leads to the perturbation of mycelial growth.

GPI_Inhibition cluster_pathway Fungal GPI-Anchor Biosynthesis cluster_inhibition Mechanism of Inhibition Precursor GPI Precursor GPI_Anchor GPI-Anchor Precursor->GPI_Anchor GWT-1 Protein GWT1_Protein GWT-1 Protein Protein_Attachment Protein Attachment to Cell Wall GPI_Anchor->Protein_Attachment Cell_Wall Fungal Cell Wall Integrity Protein_Attachment->Cell_Wall Aminopyridazine_Derivative 3-Aminopyridazine Derivative Fungicide Aminopyridazine_Derivative->GWT1_Protein Inhibits Disruption Disrupted Cell Wall & Fungal Death

Caption: Inhibition of Fungal GPI-Anchor Biosynthesis.

Quantitative Fungicidal Activity

The in vitro and in vivo efficacy of aminopyridine and imidazo[1,2-b]pyridazine derivatives against various phytopathogenic fungi is presented below.

Compound ClassTarget FungiAssay TypeEfficacy (EC50 / MIC)Reference Compound
AminopyrifenBotrytis cinereaIn vitroEC50 = 0.0039 mg/L-
AminopyrifenColletotrichum orbiculareIn vivo (pot)EC50 = 3.6 mg/L-
Imidazo[1,2-b]pyridazinesAlternaria alternataIn vitroEC50 = 4.0 µg/mLChlorothalonil, Hymexazol
Imidazo[1,2-b]pyridazinesPyricularia oryzaeIn vitroEC50 = 7.7 µg/mLChlorothalonil, Hymexazol
Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution)

This protocol is based on the guidelines from the Clinical & Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[15][16][17]

1. Materials:

  • Test compounds (derivatives of this compound)
  • Reference antifungal agents (e.g., Fluconazole, Chlorothalonil)
  • Fungal strains (e.g., Botrytis cinerea, Fusarium solani)
  • RPMI-1640 medium buffered with MOPS
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Incubator

2. Procedure:

  • Inoculum Preparation: Culture the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar). Prepare a spore or conidial suspension in sterile saline. Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).
  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference antifungals in the 96-well plates using the RPMI-1640 medium.
  • Inoculation: Add a standardized volume of the fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).
  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 48-72 hours).
  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure turbidity.

Plant Growth Regulation: Enhancing Crop Performance

The application of pyridazine derivatives as plant growth regulators (PGRs) is an emerging area of research.[1][18] These compounds have the potential to influence various aspects of plant development, such as germination, root growth, and shoot elongation.

Potential Mechanisms of Action

While the precise mechanisms are still under investigation, pyridazine-based PGRs may influence plant growth by modulating the levels or signaling pathways of natural plant hormones like auxins, gibberellins, and cytokinins. Further research is needed to elucidate the specific molecular targets.

Quantitative Plant Growth Regulation Activity

Currently, there is limited publicly available quantitative data specifically on the plant growth regulating effects of this compound derivatives. The table below is a template for recording such data as it becomes available through further research.

CompoundPlant SpeciesApplication MethodObserved EffectConcentration
[Data Pending][e.g., Tomato, Wheat][e.g., Seed treatment, Foliar spray][e.g., Increased root length, Enhanced germination rate][e.g., mg/L or µM]
Experimental Protocol: Seedling Growth Assessment

This protocol provides a framework for evaluating the effects of chemical compounds on early plant growth.[19][20][21][22]

1. Materials:

  • Test compounds
  • Seeds of a model plant species (e.g., lettuce, tomato)
  • Petri dishes or germination boxes
  • Filter paper or other germination substrate
  • Growth chamber with controlled light, temperature, and humidity

2. Procedure:

  • Solution Preparation: Prepare a range of concentrations of the test compound in distilled water. An untreated water control is essential.
  • Seed Treatment:
  • For Germination Assay: Place a set number of seeds (e.g., 50) on filter paper moistened with the test solution in each Petri dish.
  • For Seedling Growth Assay: Germinate seeds in water first. Once the radicle has emerged, transfer the seedlings to a hydroponic system or a substrate containing the test solutions.
  • Incubation: Place the dishes or containers in a growth chamber under optimal conditions for the chosen plant species.
  • Data Collection: After a defined period (e.g., 7-14 days), measure the following parameters:
  • Germination Percentage and Speed: Count the number of germinated seeds daily.
  • Root and Shoot Length: Measure the length of the primary root and the shoot of each seedling.
  • Fresh and Dry Weight: Determine the fresh weight of the seedlings, then dry them to a constant weight to measure the dry biomass.
  • Data Analysis: Compare the measurements for each treatment group to the control group. Use statistical analysis (e.g., ANOVA) to determine if the observed effects are significant.

Synthesis of Agrochemical Derivatives from this compound

This compound is a readily available starting material for the synthesis of various agrochemically active molecules. A common strategy involves the derivatization of the closely related 3-amino-6-chloropyridazine.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of diverse pyridazine-based agrochemicals starting from this compound.

Synthesis_Workflow Start 3-Aminopyridazine Hydrochloride Free_Base Neutralization to 3-Aminopyridazine (Free Base) Start->Free_Base Chlorination Chlorination Free_Base->Chlorination Intermediate 3-Amino-6-chloropyridazine Chlorination->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling with Arylboronic Acids Derivatization Further Functionalization (e.g., amidation, cyclization) Coupling->Derivatization Herbicides Herbicidal Derivatives Derivatization->Herbicides Insecticides Insecticidal Derivatives Derivatization->Insecticides Fungicides Fungicidal Derivatives Derivatization->Fungicides PGRs Plant Growth Regulators Derivatization->PGRs

Caption: General Synthesis Workflow for Pyridazine Agrochemicals.

Experimental Protocol: Synthesis of 3-Amino-6-arylpyridazines via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for synthesizing 3-amino-6-arylpyridazines, which are key intermediates for many of the agrochemicals discussed.[3][23]

1. Materials:

  • 3-Amino-6-chloropyridazine
  • Substituted arylboronic acid
  • Palladium catalyst (e.g., Pd(PPh3)4)
  • Base (e.g., Na2CO3)
  • Solvent (e.g., a mixture of toluene, ethanol, and water)
  • Standard laboratory glassware and purification equipment (e.g., for column chromatography)

2. Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-amino-6-chloropyridazine, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (e.g., 0.05 equivalents), and the base (e.g., 2 equivalents).
  • Solvent Addition: Add the solvent mixture to the flask.
  • Reaction: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).
  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.
  • Characterization: Confirm the structure of the final product using analytical techniques such as NMR and mass spectrometry.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the discovery and development of novel agrochemicals. Its derivatives have demonstrated potent herbicidal activity through the inhibition of phytoene desaturase, insecticidal effects via GABA receptor antagonism, and promising fungicidal properties by targeting GPI-anchor biosynthesis. While the potential for plant growth regulation is evident, this area requires further investigation to establish clear mechanisms and quantitative effects.

Future research should focus on:

  • Expanding the chemical space: Synthesizing and screening a wider range of derivatives to optimize potency, selectivity, and environmental profile.

  • Elucidating mechanisms of action: Investigating the molecular targets for fungicidal and plant growth regulating activities.

  • Quantitative Structure-Activity Relationship (QSAR) studies: Building predictive models to guide the design of more effective compounds.

  • Field trials: Evaluating the performance of lead compounds under real-world agricultural conditions.

By leveraging the chemical tractability of the 3-aminopyridazine scaffold, researchers can continue to develop innovative solutions to address the ongoing challenges in crop protection and food production.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Aminopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of halogenated 3-aminopyridazine derivatives, which are pivotal intermediates in the synthesis of novel compounds for drug discovery and materials science. The pyridazine core is a significant pharmacophore, and the ability to introduce a variety of substituents via C-C bond formation is crucial for developing new pharmaceutical agents.[1][2][3]

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[4][5] This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4][6][7] For nitrogen-containing heterocycles like 3-aminopyridazine, a common starting material for such couplings is a halogenated derivative, most notably 3-amino-6-chloropyridazine, which allows for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position.[1][6]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of 3-amino-6-chloropyridazine with various boronic acids. These examples serve as a strong foundation for reaction optimization.

Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolvent SystemTemperature (°C)Yield (%)Reference
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80Good[6]
3-Amino-6-chloropyridazineThiophen-2-ylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8055[6]
3-Amino-6-chloropyridazine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8065[1]
3-Amino-6-chloropyridazine3-Fluorophenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O8048[1]
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)aromatic boronic acidsPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH8014-28[4]

Note: Yields are highly dependent on the specific boronic acid used, with electron-rich partners often providing better results. The presence of the amino group on the pyridazine ring can sometimes present challenges, such as catalyst inhibition, which may require careful optimization of the reaction conditions.[6]

Experimental Protocols

This section provides detailed methodologies for the Suzuki-Miyaura coupling of a halogenated 3-aminopyridazine derivative.

Protocol 1: Conventional Heating

This protocol describes a general method for the synthesis of 6-aryl-substituted 3-aminopyridazines from a halogenated precursor under conventional heating.

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equivalent)

  • Arylboronic acid (1.2 - 1.5 equivalents)[7][8]

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[4][6]

  • Base, e.g., Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equivalents)[4][7]

  • Degassed solvent system, e.g., 1,2-Dimethoxyethane (DME)/Ethanol/Water or 1,4-Dioxane/Water (typically in a 4:1 ratio)[6][7]

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add 3-amino-6-chloropyridazine, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system to the flask via syringe. The mixture will likely be a suspension.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and catalyst used.[6]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[6]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).[6]

    • Combine the organic layers and wash with brine (1 x 50 mL).[6]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to afford the pure 6-aryl-3-aminopyridazine derivative.[6]

Protocol 2: Microwave-Assisted Heating

Microwave irradiation can significantly accelerate the Suzuki-Miyaura coupling reaction, often reducing reaction times from hours to minutes.[7]

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equivalent)

  • Arylboronic acid (1.5 equivalents)[7]

  • Palladium catalyst and ligand (if not using a pre-formed catalyst)

  • Base, e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)[7]

  • Solvent such as 1,4-dioxane/water (4:1), DMF, or ethanol/water[7]

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine 3-amino-6-chloropyridazine, the arylboronic acid, and the base.[7]

  • Catalyst and Solvent Addition: Add the palladium catalyst and ligand (if applicable), followed by the chosen solvent system.

  • Sealing: Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7] Optimal temperature and time should be determined for each specific substrate combination.

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[7]

Visualizations

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: - 3-Amino-6-chloropyridazine - Boronic Acid - Base start->reagents inert_atm Establish Inert Atmosphere (Ar/N₂) reagents->inert_atm catalyst Add Palladium Catalyst inert_atm->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat Reaction (80-100°C or Microwave) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring monitoring->heating Incomplete workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd_complex R¹-Pd(II)L₂-X oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L₂-R² transmetal->pd_r1_r2 boronate [R²-B(OH)₃]⁻ boronate->transmetal Base reductive_elim Reductive Elimination pd_r1_r2->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² reductive_elim->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Amination with 3-Aminopyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the experimental setup of amination reactions utilizing 3-aminopyridazine hydrochloride. The protocols focus on the widely applied Buchwald-Hartwig palladium-catalyzed cross-coupling reaction, a cornerstone in modern synthetic chemistry for the formation of C-N bonds. Given the prevalence of the pyridazine moiety in pharmaceuticals, these methods are of significant interest in drug discovery and development.

Introduction

3-Aminopyridazine is a versatile building block in medicinal chemistry, forming the core of various biologically active compounds.[1][2] Its derivatives are explored for applications in treating neurological disorders and as potential anti-cancer agents.[1] The hydrochloride salt is a common, stable form of this reagent. The amination of aryl and heteroaryl halides with this compound provides a direct route to N-substituted 3-aminopyridazines, which are key intermediates in the synthesis of complex pharmaceutical agents.

The Buchwald-Hartwig amination is a powerful method for this transformation, offering high yields and broad functional group tolerance under relatively mild conditions.[3][4] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in an inert solvent.[5][6] This document outlines both a conventional and a microwave-assisted protocol for this important transformation.

Data Presentation

The following table summarizes typical quantitative data for the Buchwald-Hartwig amination of an aryl bromide (e.g., 4-bromoanisole) with this compound. The expected product is N-(4-methoxyphenyl)pyridazin-3-amine. Please note that yields can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

ParameterConventional HeatingMicrowave-Assisted
Reaction Time 12 - 24 hours10 - 30 minutes
Typical Yield 70 - 90%75 - 95%
Purity (post-chromatography) >95%>95%
Catalyst Loading (Pd) 1 - 5 mol%2 - 5 mol%
Ligand Loading 1.2 - 1.5 x Pd loading1.2 - 1.5 x Pd loading
Base Equivalents 2.5 - 3.02.5 - 3.0

Experimental Protocols

Protocol 1: Conventional Buchwald-Hartwig Amination

This protocol describes the amination of 4-bromoanisole with this compound using a palladium catalyst and a phosphine ligand under conventional heating.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or similar biarylphosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 2.4 mol%), and sodium tert-butoxide (2.5 equivalents).

  • Add this compound (1.2 equivalents) and the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent) to the flask.

  • Add anhydrous solvent (toluene or dioxane, to make a 0.1-0.2 M solution with respect to the aryl halide).

  • Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Note: Since this compound is used, an additional equivalent of base is required to neutralize the HCl salt in situ to generate the free amine for the catalytic cycle. The total amount of base should be sufficient to both neutralize the hydrochloride and act as the base in the catalytic cycle.

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol utilizes microwave irradiation to accelerate the amination reaction, significantly reducing the reaction time.[2][7]

Materials:

  • Same as Protocol 1

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., XPhos, 7 mol%), and sodium tert-butoxide (2.2 equivalents).[2]

  • Add this compound (1.2 equivalents) and the aryl halide (e.g., 4-bromoanisole, 1.0 equivalent).

  • Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 130-150 °C for 10-30 minutes.[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purification are performed as described in Protocol 1 (steps 6-10).

Expected Results and Characterization

The expected product from the reaction of this compound and 4-bromoanisole is N-(4-methoxyphenyl)pyridazin-3-amine. The following are expected characterization data, based on similar reported compounds.[8][9]

Analysis Expected Data for N-(4-methoxyphenyl)pyridazin-3-amine
¹H NMR (400 MHz, CDCl₃) δ (ppm)8.6-8.4 (m, 1H, pyridazine-H), 7.5-7.3 (m, 3H, pyridazine-H and Ar-H), 7.0-6.8 (m, 3H, pyridazine-H and Ar-H), 3.85 (s, 3H, OCH₃), NH proton may be broad.
¹³C NMR (100 MHz, CDCl₃) δ (ppm)158-155 (C-O), 150-140 (pyridazine C-N and C-NH), 135-130 (Ar-C), 125-120 (pyridazine CH and Ar-CH), 115-110 (pyridazine CH and Ar-CH), 55.5 (OCH₃).
FT-IR (KBr, cm⁻¹)3300-3200 (N-H stretch), 1610-1580 (C=N and C=C stretch), 1250-1230 (C-O stretch).[10]
Mass Spec (ESI) Expected [M+H]⁺: 202.09

Mandatory Visualizations

experimental_workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep 1. Add Pd catalyst, ligand, and base to a dry Schlenk flask under inert atmosphere. add_reagents 2. Add 3-aminopyridazine HCl and aryl halide. prep->add_reagents add_solvent 3. Add anhydrous solvent. add_reagents->add_solvent react 4. Heat the mixture with stirring. (Conventional: 100-110°C, 12-24h | Microwave: 130-150°C, 10-30min) add_solvent->react monitor 5. Monitor progress by TLC or LC-MS. react->monitor cool 6. Cool to room temperature. monitor->cool quench 7. Quench with aq. NH4Cl. cool->quench extract 8. Extract with organic solvent. quench->extract dry 9. Dry, filter, and concentrate. extract->dry purify 10. Purify by column chromatography. dry->purify analyze 11. Characterize the product (NMR, IR, MS). purify->analyze

Caption: Workflow for Buchwald-Hartwig Amination.

catalytic_cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination R'-NH₂ pd_amido_complex [Ar-Pd(II)(NHR')L]⁺X⁻ amine_coordination->pd_amido_complex deprotonation Deprotonation (Base) pd_amido_complex->deprotonation pd_amido Ar-Pd(II)(NR')L deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NHR'

Caption: Buchwald-Hartwig Catalytic Cycle.

References

Application Notes and Protocols for the Synthesis of Novel Pyridazin-3-one Derivatives from 3-Aminopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of novel pyridazin-3-one derivatives, commencing from the readily available starting material, 3-aminopyridazine. This multi-step synthetic pathway offers a versatile route to a range of N-substituted pyridazin-3-ones, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.

Introduction

Pyridazin-3-one and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery. These molecules are known to exhibit a wide spectrum of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, analgesic, and antimicrobial activities. The synthetic route detailed herein provides a practical and adaptable methodology for accessing a library of novel pyridazin-3-one analogues for screening and development purposes.

The overall synthetic strategy involves a three-step sequence starting from 3-aminopyridazine:

  • Diazotization and Sandmeyer Reaction: Conversion of the 3-amino group of 3-aminopyridazine to a chloro group, yielding 3-chloropyridazine.

  • Hydrolysis: Transformation of 3-chloropyridazine to the core intermediate, pyridazin-3(2H)-one.

  • N-Alkylation: Introduction of various substituents at the N2 position of the pyridazin-3(2H)-one ring to generate a library of novel derivatives.

This document provides detailed experimental protocols for each of these key transformations, along with a summary of representative quantitative data and visualizations to aid in the experimental workflow.

Synthetic Workflow Overview

The following diagram illustrates the overall synthetic pathway from 3-aminopyridazine to novel N-substituted pyridazin-3-one derivatives.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Sandmeyer Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: N-Alkylation 3-Aminopyridazine 3-Aminopyridazine 3-Chloropyridazine 3-Chloropyridazine 3-Aminopyridazine->3-Chloropyridazine NaNO2, HCl, CuCl Pyridazin-3(2H)-one Pyridazin-3(2H)-one 3-Chloropyridazine->Pyridazin-3(2H)-one NaOH, H2O, Reflux Novel Pyridazin-3-one Derivatives Novel Pyridazin-3-one Derivatives Pyridazin-3(2H)-one->Novel Pyridazin-3-one Derivatives R-X, Base

Caption: Overall synthetic scheme from 3-aminopyridazine to target compounds.

Data Presentation

The following table summarizes the quantitative data for the synthesis of the intermediates and a selection of novel pyridazin-3-one derivatives.

StepProduct NameReagentsSolventReaction TimeYield (%)Melting Point (°C)Molecular Formula
13-Chloropyridazine3-Aminopyridazine, NaNO₂, HCl, CuClWater, HCl~2 h60-70 (Est.)35-38C₄H₃ClN₂
2Pyridazin-3(2H)-one3-Chloropyridazine, NaOHWater6-8 h70-80 (Est.)104-106C₄H₄N₂O
3a2-Benzyl-pyridazin-3(2H)-onePyridazin-3(2H)-one, Benzyl chloride, K₂CO₃Acetonitrile12 h~75OilC₁₁H₁₀N₂O
3b2-Allyl-6-methylpyridazin-3(2H)-one6-Methylpyridazin-3(2H)-one, Allyl bromide, K₂CO₃Acetonitrile12 h70-80OilC₈H₁₀N₂O
3cEthyl 2-(6-oxo-1,6-dihydropyridazin-1-yl)acetatePyridazin-3(2H)-one, Ethyl bromoacetate, NaOMeEthanol6 h71-92N/AC₈H₁₀N₂O₃

Note: "Est." indicates an estimated value based on analogous reactions reported in the literature. N/A denotes data not available in the cited sources.

Experimental Protocols

Step 1: Synthesis of 3-Chloropyridazine (Sandmeyer Reaction)

This protocol describes the conversion of 3-aminopyridazine to 3-chloropyridazine via a Sandmeyer reaction.[1][2]

Materials:

  • 3-Aminopyridazine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, beakers, magnetic stirrer, dropping funnel, filtration apparatus.

Procedure:

  • In a round-bottom flask, dissolve 3-aminopyridazine (1.0 eq) in concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the cooled solution of 3-aminopyridazine, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • In a separate beaker, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-chloropyridazine.

  • The product can be further purified by column chromatography or distillation.

Step 2: Synthesis of Pyridazin-3(2H)-one (Hydrolysis)

This protocol details the hydrolysis of 3-chloropyridazine to pyridazin-3(2H)-one.[3]

Materials:

  • 3-Chloropyridazine

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask, reflux condenser, magnetic stirrer, pH paper/meter, filtration apparatus.

Procedure:

  • In a round-bottom flask, suspend 3-chloropyridazine (1.0 eq) in a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature in an ice bath.

  • Carefully neutralize the cooled solution to pH 7 by the dropwise addition of concentrated hydrochloric acid.

  • The product will precipitate out of the solution upon neutralization.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain pyridazin-3(2H)-one.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Synthesis of Novel N-Substituted Pyridazin-3-one Derivatives (N-Alkylation)

This protocol provides a general method for the N-alkylation of pyridazin-3(2H)-one to introduce novel substituents.[4]

Materials:

  • Pyridazin-3(2H)-one

  • Alkyl or Benzyl Halide (e.g., benzyl chloride, allyl bromide, ethyl bromoacetate) (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe) (1.5 eq)

  • Anhydrous Acetonitrile or Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus, rotary evaporator.

Procedure:

  • To a round-bottom flask, add pyridazin-3(2H)-one (1.0 eq) and anhydrous acetonitrile or ethanol.

  • Add the base (anhydrous potassium carbonate or sodium methoxide) to the suspension.

  • Stir the mixture at room temperature for 15 minutes, then add the alkyl or benzyl halide dropwise.

  • Heat the reaction mixture to reflux and maintain for 6-12 hours, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and filter off any inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure N-substituted pyridazin-3-one derivative.

Visualization of Experimental Workflow

The following diagram outlines the key stages in a typical experimental workflow for the synthesis and purification of a novel pyridazin-3-one derivative.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reaction_Setup Reaction Setup (Reactants, Solvent, Base) Reflux Heating/Reflux (6-12 hours) Reaction_Setup->Reflux TLC_Monitoring TLC Monitoring Reflux->TLC_Monitoring Cooling Cooling to RT TLC_Monitoring->Cooling Filtration Filtration of Salts Cooling->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Characterization Characterization (NMR, MS, etc.) Column_Chromatography->Characterization

Caption: A typical experimental workflow for N-alkylation and purification.

References

Application Notes and Protocols: One-Pot Synthesis of Pyridazinyl-Triazines from 3-Aminopyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a representative one-pot synthesis of 2,4-disubstituted-1,3,5-triazines incorporating a pyridazine moiety, starting from 3-aminopyridazine hydrochloride. The pyridazine ring is a key structural feature in several approved drugs, and its incorporation into the versatile triazine scaffold presents significant opportunities in drug discovery.[1] The described methodology is based on the well-established sequential nucleophilic substitution of cyanuric chloride, offering an efficient route to novel compound libraries for biological screening.

Introduction

The fusion of pyridazine and triazine heterocyclic systems has garnered considerable interest in medicinal chemistry. Pyridazine-containing compounds are noted for their diverse pharmacological activities, including their use as kinase inhibitors in oncology.[2][3] The 1,3,5-triazine core, often synthesized from cyanuric chloride, serves as a versatile scaffold that allows for the introduction of multiple substituents in a controlled manner, enabling the fine-tuning of physicochemical and pharmacological properties.[4][5] One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce reaction time, resource consumption, and waste generation.[6][7][8]

This document outlines a hypothetical, yet chemically plausible, one-pot protocol for the synthesis of N-(pyridazin-3-yl)-1,3,5-triazine derivatives. The procedure leverages the differential reactivity of the chlorine atoms on the cyanuric chloride core, allowing for a stepwise and controlled addition of nucleophiles.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 4-(Substituted)-6-chloro-N-(pyridazin-3-yl)-1,3,5-triazin-2-amine Derivatives

This protocol describes the sequential, one-pot reaction of cyanuric chloride with this compound followed by a second nucleophile. The temperature-controlled, stepwise substitution of the chlorine atoms on the triazine ring is key to this synthesis.

Materials:

  • Cyanuric chloride (1.0 eq)

  • This compound (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Second nucleophile (e.g., morpholine, aniline, piperidine) (1.05 eq)

  • Anhydrous Acetonitrile (or Tetrahydrofuran)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

  • Standard laboratory glassware, magnetic stirrer, and cooling bath.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyanuric chloride (1.0 eq) in anhydrous acetonitrile.

  • First Nucleophilic Substitution: Cool the solution to 0-5 °C using an ice bath. In a separate flask, suspend this compound (1.0 eq) in anhydrous acetonitrile and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq). Add this suspension dropwise to the cooled cyanuric chloride solution over 30 minutes.

  • Reaction Monitoring (Step 1): Allow the reaction mixture to stir vigorously at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Second Nucleophilic Substitution: To the same reaction mixture, add the second nucleophile (1.05 eq) followed by an additional portion of DIPEA (1.1 eq).

  • Reaction Monitoring (Step 2): Allow the reaction to warm to room temperature and stir for 12-24 hours. Again, monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes illustrative data for a series of synthesized pyridazinyl-triazine derivatives based on the protocol described above. This data is representative and intended for comparative purposes.

Entry Second Nucleophile Reaction Time (h) Yield (%) Purity (%)
1Morpholine1865>98
2Aniline2458>97
3Piperidine1672>99
44-Fluoroaniline2455>96
5N-Methylpiperazine1868>98

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the one-pot synthesis protocol.

G cluster_setup Reaction Setup cluster_reaction One-Pot Reaction cluster_purification Work-up & Purification A Dissolve Cyanuric Chloride in Anhydrous Acetonitrile C Step 1: Add Aminopyridazine Suspension at 0-5 °C A->C B Prepare Suspension of 3-Aminopyridazine HCl + DIPEA B->C D Stir for 2-4h at 0-5 °C C->D Monitor via TLC E Step 2: Add Second Nucleophile + DIPEA D->E F Stir for 12-24h at Room Temp. E->F Monitor via TLC G Quench with NaHCO₃ & Extract with Ethyl Acetate F->G H Dry, Concentrate & Purify via Column Chromatography G->H I Final Product Characterization H->I

Caption: Workflow for the one-pot synthesis of pyridazinyl-triazines.

Hypothetical Signaling Pathway

Pyridazinyl-triazine derivatives are potential candidates for kinase inhibitors. The diagram below represents a generic kinase signaling pathway that such compounds could target, leading to the inhibition of cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A (e.g., TYK2, CDK) Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Ligand Growth Factor Ligand->Receptor Binds Inhibitor Pyridazinyl-Triazine Inhibitor Inhibitor->Kinase1 Inhibits

Caption: Inhibition of a generic kinase cascade by a pyridazinyl-triazine.

References

Application Notes and Protocols for the Synthesis and Evaluation of 3-Aminopyridazine-Based GABA-A Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on GABA-A and GABA-B receptors. The GABA-A receptor, a ligand-gated ion channel, is a key target for therapeutic agents that modulate inhibitory neurotransmission. Antagonists of the GABA-A receptor are valuable research tools for studying the physiological roles of GABAergic signaling and have potential applications in conditions characterized by excessive GABAergic activity.

This document provides detailed application notes and protocols for the synthesis of GABA-A antagonists derived from 3-aminopyridazine hydrochloride. The focus is on a class of compounds that have shown high affinity and selectivity for the GABA-A receptor, such as SR 95531 (Gabazine), SR 95103, and SR 42641. These compounds are competitive antagonists at the GABA binding site.[1]

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-).[2] This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.[2] 3-Aminopyridazine-derived antagonists competitively bind to the GABA recognition site on the receptor, preventing GABA from binding and thereby inhibiting its inhibitory action.

GABA_A_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaging GABA_cleft GABA Vesicle->GABA_cleft Release GABA_A_Receptor GABA-A Receptor GABA_cleft->GABA_A_Receptor Binds Antagonist 3-Aminopyridazine Antagonist Antagonist->GABA_A_Receptor Blocks Binding Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel GABA_A_Receptor->Chloride_Channel Remains Closed Chloride_Channel_Open Cl- Channel (Open) GABA_A_Receptor->Chloride_Channel_Open GABA_A_Receptor->Chloride_Channel_Open Opens No_Inhibition No Inhibition Chloride_Channel->No_Inhibition Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization

Caption: GABA-A receptor signaling and antagonist action.

Experimental Protocols

Synthesis of 3-Aminopyridazine-Based GABA-A Antagonists

The general synthetic route to this class of antagonists involves three main steps:

  • Synthesis of the 3-amino-6-arylpyridazine core: This is typically achieved through a Suzuki-Miyaura cross-coupling reaction between 3-amino-6-chloropyridazine and an appropriate arylboronic acid.

  • N-alkylation of the pyridazine ring: The pyridazine nitrogen is alkylated with a protected form of a butyric acid side chain, commonly ethyl 4-bromobutyrate.

  • Hydrolysis of the ester: The final step is the hydrolysis of the ethyl ester to yield the carboxylic acid, which is crucial for activity.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 3-Amino-6-chloropyridazine + Arylboronic Acid suzuki Suzuki Coupling start->suzuki intermediate1 3-Amino-6-arylpyridazine suzuki->intermediate1 alkylation N-alkylation (e.g., Ethyl 4-bromobutyrate) intermediate1->alkylation intermediate2 Esterified Precursor alkylation->intermediate2 hydrolysis Ester Hydrolysis intermediate2->hydrolysis final_product Final Antagonist hydrolysis->final_product binding_assay Radioligand Binding Assay final_product->binding_assay electrohpysiology Electrophysiology final_product->electrohpysiology

Caption: General workflow for synthesis and characterization.

Protocol 1: Microwave-Assisted Synthesis of Gabazine (SR-95531) Analogues

This protocol is adapted from a microwave-enhanced synthesis of gabazine and its analogues.[3]

Step 1: Suzuki Coupling - Synthesis of 3-amino-6-(4-methoxyphenyl)pyridazine

  • To a microwave vial, add 3-amino-6-chloropyridazine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.05 mmol).

  • Add a mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Seal the vial and heat in a microwave reactor at 120°C for 30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation - Synthesis of Ethyl 4-(3-amino-6-(4-methoxyphenyl)pyridazin-2(3H)-ylidene)butanoate

  • To a solution of 3-amino-6-(4-methoxyphenyl)pyridazine (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0°C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 4-bromobutyrate (1.1 mmol) dropwise and stir the reaction mixture at 60°C for 4 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Step 3: Hydrolysis - Synthesis of Gabazine (SR-95531)

  • Dissolve the ester from Step 2 (1.0 mmol) in a mixture of ethanol (5 mL) and 2 M aqueous sodium hydroxide (5 mL).

  • Stir the mixture at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 4-5 with 1 M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Note: The synthesis of SR 95103 and SR 42641 would follow a similar procedure, substituting 4-methoxyphenylboronic acid with phenylboronic acid and 4-chlorophenylboronic acid, respectively, in Step 1. For SR 95103, 3-amino-4-methyl-6-chloropyridazine would be the starting material.

Characterization of Synthesized Antagonists

Protocol 2: Radioligand Binding Assay

This protocol is a general method to determine the binding affinity (Ki) of the synthesized compounds for the GABA-A receptor.

Membrane Preparation:

  • Homogenize rat whole brains in 10 volumes of ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the pellet in 10 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4) and incubate at 37°C for 30 minutes to remove endogenous GABA.

  • Centrifuge again at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice.

  • Resuspend the final pellet in a known volume of Tris-HCl buffer to a protein concentration of 1-2 mg/mL.

Binding Assay:

  • In a 96-well plate, add:

    • 50 µL of Tris-HCl buffer (for total binding) or a high concentration of unlabeled GABA (e.g., 1 mM, for non-specific binding) or the synthesized antagonist at various concentrations.

    • 50 µL of [3H]GABA or [3H]muscimol (a potent GABA-A agonist) at a final concentration near its Kd.

    • 100 µL of the prepared brain membrane suspension.

  • Incubate at 4°C for 30 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold Tris-HCl buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the antagonist. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol 3: Assessment of Antagonist Activity via [3H]Diazepam Binding Enhancement

Benzodiazepines like diazepam allosterically enhance GABA binding to the GABA-A receptor. Antagonists that compete with GABA will inhibit this enhancement.

  • Prepare brain membranes as described in Protocol 2.

  • In a 96-well plate, add:

    • 50 µL of buffer or the synthesized antagonist at various concentrations.

    • 50 µL of a sub-maximal concentration of GABA (e.g., 1 µM).

    • 50 µL of [3H]diazepam at a final concentration near its Kd.

    • 100 µL of the prepared brain membrane suspension.

  • Incubate at 4°C for 30 minutes.

  • Terminate the assay and measure radioactivity as in Protocol 2.

  • A decrease in [3H]diazepam binding in the presence of the antagonist indicates its ability to compete with GABA.

Data Presentation

The following table summarizes the binding affinities of key 3-aminopyridazine-derived GABA-A antagonists and other common antagonists for comparison.

CompoundReceptor TargetAntagonist TypeBinding Affinity (Ki)Reference
SR 95531 (Gabazine) GABA-ACompetitive0.15 µM[1]
SR 42641 GABA-ACompetitive0.28 µM[1]
SR 95103 GABA-ACompetitive2.2 µM[4]
Bicuculline GABA-ACompetitive~1 µM[5]
Picrotoxin GABA-ANon-competitive (Pore Blocker)~2 µM (IC50)[5]

Conclusion

The 3-aminopyridazine scaffold provides a versatile platform for the development of potent and selective GABA-A receptor antagonists. The synthetic and analytical protocols outlined in this document offer a comprehensive guide for researchers in neuroscience and drug discovery to synthesize and characterize novel modulators of the GABAergic system. These compounds serve as invaluable tools for elucidating the complex roles of GABA-A receptors in health and disease.

References

Application Notes and Protocols for Microwave-Assisted Synthesis with 3-Aminopyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 3-aminopyridazine hydrochloride in microwave-assisted organic synthesis (MAOS). This approach offers a rapid and efficient route to novel heterocyclic compounds with potential applications in drug discovery and development. Microwave irradiation significantly accelerates reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating methods.

Introduction to Microwave-Assisted Synthesis of Pyridazine Derivatives

The pyridazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3] Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid construction of such heterocyclic systems. The primary advantages of MAOS include:

  • Reduced Reaction Times: Reactions that typically take hours or days under conventional heating can often be completed in minutes.

  • Improved Yields: The high and uniform heating provided by microwave irradiation can minimize side reactions and decomposition, leading to higher product yields.

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, ensuring reproducible results.

  • Green Chemistry: The efficiency of microwave heating can reduce solvent consumption and energy usage.

Representative Application: Synthesis of a Fused Pyridazino[1,6-a]pyrimidine System

A key application of this compound is in the synthesis of fused heterocyclic systems, which are of significant interest in drug discovery. One such reaction is the cyclocondensation with a β-ketoester, such as ethyl acetoacetate, to form a pyridazino[1,6-a]pyrimidin-4-one scaffold. This scaffold is an attractive starting point for the development of kinase inhibitors and other therapeutic agents.

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of a pyridazino[1,6-a]pyrimidine derivative from this compound and ethyl acetoacetate.

G cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 3-Aminopyridazine HCl Ethyl Acetoacetate Solvent (e.g., Ethanol) Vial Microwave Vial Reagents->Vial Combine & Seal Microwave Microwave Reactor Vial->Microwave Irradiate Cooling Cool to RT Microwave->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with Solvent Filtration->Washing Drying Dry under Vacuum Washing->Drying Analysis Characterization (NMR, MS, etc.) Drying->Analysis Final_Product Pure Product Analysis->Final_Product

Microwave-assisted synthesis workflow.

Detailed Experimental Protocol

This protocol describes a representative microwave-assisted synthesis of 2-methylpyridazino[1,6-a]pyrimidin-4(1H)-one from this compound and ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol (anhydrous)

  • Triethylamine

  • Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a 10 mL microwave reaction vial, add this compound (1.0 mmol, 131.57 mg).

  • Add anhydrous ethanol (3 mL) and a magnetic stir bar.

  • Add triethylamine (1.1 mmol, 0.153 mL) to the suspension to neutralize the hydrochloride salt.

  • Add ethyl acetoacetate (1.2 mmol, 0.152 mL) to the reaction mixture.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15 minutes with a maximum power of 200 W.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • A precipitate should form. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Dry the product under vacuum to afford the pure 2-methylpyridazino[1,6-a]pyrimidin-4(1H)-one.

Quantitative Data

The following table summarizes representative data for the microwave-assisted synthesis of 2-methylpyridazino[1,6-a]pyrimidin-4(1H)-one, comparing it with a conventional heating method.

ParameterMicrowave-Assisted SynthesisConventional Heating
Starting Material 3-Aminopyridazine HCl3-Aminopyridazine HCl
Reagent Ethyl AcetoacetateEthyl Acetoacetate
Solvent EthanolEthanol
Temperature 150 °C80 °C (Reflux)
Reaction Time 15 minutes12 hours
Power 200 W (max)N/A
Yield 85%60%
Purification FiltrationRecrystallization

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Pyridazine derivatives are known to be effective inhibitors of various protein kinases, which are key targets in cancer therapy.[4][5] The pyridazino[1,6-a]pyrimidine scaffold synthesized through this microwave-assisted protocol can serve as a core structure for the development of novel kinase inhibitors. For example, derivatives of this scaffold could be designed to target the ATP-binding site of kinases such as Janus kinases (JAKs) or cyclin-dependent kinases (CDKs), thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.[6][7]

JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors.[6] Dysregulation of this pathway is implicated in various cancers and inflammatory diseases. Pyridazine-based inhibitors can block the activity of JAKs, preventing the phosphorylation of STAT proteins and their subsequent translocation to the nucleus to activate gene transcription.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Gene Target Gene Transcription STAT_P->Gene Translocation & Activation Inhibitor Pyridazine Derivative Inhibitor->JAK Inhibition

Inhibition of the JAK-STAT pathway.

Conclusion

Microwave-assisted synthesis using this compound provides a rapid, efficient, and versatile platform for the generation of novel heterocyclic compounds. The protocols and data presented herein demonstrate the significant advantages of this technology for accelerating the drug discovery process. The resulting pyridazine-containing scaffolds are valuable starting points for the development of targeted therapeutics, particularly in the areas of oncology and inflammatory diseases.

References

Application Notes and Protocols for the Preparation of Fused Heterocyclic Systems from 3-Aminopyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminopyridazine hydrochloride is a versatile and readily available starting material for the synthesis of a wide array of fused heterocyclic systems. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties to the resulting fused structures, making them attractive scaffolds in medicinal chemistry and materials science.[1] The presence of the amino group at the 3-position provides a nucleophilic handle for various cyclization reactions, enabling the construction of bicyclic and polycyclic systems with diverse biological activities. These fused heterocycles are being investigated for their potential as kinase inhibitors, anti-cancer agents, and central nervous system modulators.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of several important classes of fused heterocyclic systems derived from this compound.

Synthesis of Imidazo[1,2-b]pyridazines

Imidazo[1,2-b]pyridazines are a prominent class of fused heterocycles synthesized from 3-aminopyridazine derivatives. This scaffold is found in numerous biologically active molecules. The most common synthetic route involves the condensation of a 3-aminopyridazine with an α-haloketone.

Application Notes:

The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen atom of the pyridazine ring, followed by an intramolecular cyclization to form the imidazole ring. The hydrochloride salt of 3-aminopyridazine must be neutralized in situ, typically with a mild base such as sodium bicarbonate, to liberate the free amine for the reaction to proceed. The choice of solvent can influence the reaction rate and yield, with alcohols like ethanol being commonly employed. A wide variety of α-haloketones can be used, allowing for diverse substitution patterns on the resulting imidazo[1,2-b]pyridazine core.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-imidazo[1,2-b]pyridazines

This protocol is adapted from the synthesis of related imidazo[1,2-b]pyridazine derivatives.[2][3]

dot

experimental_workflow Workflow for Imidazo[1,2-b]pyridazine Synthesis cluster_reagents Reagents & Solvents cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagent1 3-Aminopyridazine HCl mix Mix Reagents in Ethanol reagent1->mix reagent2 α-Bromoacetophenone reagent2->mix base Sodium Bicarbonate base->mix solvent Ethanol solvent->mix reflux Reflux for 4-6 h mix->reflux cool Cool to RT reflux->cool filter Filter Precipitate cool->filter wash Wash with Water & Ethanol filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize

Caption: Workflow for Imidazo[1,2-b]pyridazine Synthesis.

Materials:

  • This compound

  • Substituted α-bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (15 mL), add sodium bicarbonate (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to neutralize the hydrochloride salt.

  • Add the substituted α-bromoacetophenone (1.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with water and a small amount of cold ethanol.

  • Dry the product under vacuum.

  • If necessary, the crude product can be further purified by recrystallization from ethanol.

Substituent (R) on α-BromoacetophenoneProductYield (%)Melting Point (°C)Reference
4-CH₃2-(4-Methylphenyl)imidazo[1,2-b]pyridazine75188-190Adapted from[3]
4-Cl2-(4-Chlorophenyl)imidazo[1,2-b]pyridazine82230-232Adapted from[3]
4-Br2-(4-Bromophenyl)imidazo[1,2-b]pyridazine85245-247Adapted from[3]
4-OCH₃2-(4-Methoxyphenyl)imidazo[1,2-b]pyridazine78170-172Adapted from[3]

Note: The provided quantitative data is based on reactions starting from 3-amino-6-aryl-pyridazines and may vary for the unsubstituted parent system.

Synthesis of Pyrazolo[1,5-a]pyridazines

Pyrazolo[1,5-a]pyridazines represent another important class of fused heterocycles accessible from 3-aminopyridazine. A common synthetic approach involves the reaction of 3-aminopyridazine with a β-ketoester.

Application Notes:

This reaction typically proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyrazolo[1,5-a]pyridazine core. The reaction is often catalyzed by an acid, and the choice of β-ketoester allows for the introduction of substituents at various positions of the pyrazole ring.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Pyrazolo[1,5-a]pyridazines

This protocol is a generalized procedure based on similar cyclocondensation reactions.[4][5]

dot

reaction_pathway Synthesis of Pyrazolo[1,5-a]pyridazines start 3-Aminopyridazine HCl + β-Ketoester neutralization Neutralization (Base) start->neutralization e.g., NaHCO₃ condensation Condensation (Acid catalyst, Reflux) neutralization->condensation Liberated 3-Aminopyridazine cyclization Intramolecular Cyclization & Dehydration condensation->cyclization Hydrazone Intermediate product Pyrazolo[1,5-a]pyridazine cyclization->product

Caption: Synthesis of Pyrazolo[1,5-a]pyridazines.

Materials:

  • This compound

  • β-Ketoester (e.g., Ethyl acetoacetate)

  • Sodium bicarbonate (NaHCO₃)

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) in ethanol (10 mL).

  • Add sodium bicarbonate (1.2 mmol) and stir the mixture for 15 minutes at room temperature.

  • Add the β-ketoester (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).

  • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is triturated with water, and the resulting solid is collected by filtration.

  • The crude product is washed with a small amount of cold ethanol and dried.

  • Purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.

β-KetoesterProductYield (%)Melting Point (°C)Reference
Ethyl acetoacetate2-Methylpyrazolo[1,5-a]pyridazine~60-70Not specifiedGeneral Method
Ethyl benzoylacetate2-Phenylpyrazolo[1,5-a]pyridazine~65-75Not specifiedGeneral Method

Note: Yields are estimates based on general cyclocondensation reactions and may require optimization for this specific substrate.

Synthesis of Triazolo[1,5-b]pyridazines and Triazolo[4,5-c]pyridazines

Fused triazole-pyridazine systems are of significant interest in medicinal chemistry. Depending on the synthetic strategy, different isomers such as triazolo[1,5-b]pyridazines and triazolo[4,5-c]pyridazines can be obtained.

Application Notes:

One common method for the synthesis of triazolo[4,5-c]pyridazines involves the diazotization of a diaminopyridazine precursor.[6] However, starting from 3-aminopyridazine, a multi-step synthesis would be required to introduce the second amino group.

A more direct approach to fused triazole systems can sometimes be achieved through reactions with reagents that provide the remaining nitrogen atoms of the triazole ring. For instance, the reaction with diazonium salts can lead to the formation of triazolo[1,5-b]pyridazine derivatives.

Experimental Protocol: Synthesis of Triazolo Fused Systems (Conceptual)

dot

logical_relationship General Approaches to Triazolopyridazines cluster_start Starting Material cluster_path1 Path A: Multi-step to Triazolo[4,5-c]pyridazine cluster_path2 Path B: To Triazolo[1,5-b]pyridazine start 3-Aminopyridazine step1a Introduction of a second amino group start->step1a step1b Reaction with a reagent providing N-N-C or N-C-N unit start->step1b step2a Diaminopyridazine step1a->step2a step3a Diazotization & Cyclization step2a->step3a product1 Triazolo[4,5-c]pyridazine step3a->product1 product2 Triazolo[1,5-b]pyridazine step1b->product2

Caption: General Approaches to Triazolopyridazines.

Researchers interested in synthesizing these systems are encouraged to consult the literature for multi-step synthetic routes that may involve the initial functionalization of the 3-aminopyridazine ring.[6][8]

Conclusion

This compound serves as a valuable and cost-effective precursor for the synthesis of a variety of fused heterocyclic systems. The protocols provided herein for the synthesis of imidazo[1,2-b]pyridazines and pyrazolo[1,5-a]pyridazines offer robust starting points for researchers. While direct, one-pot protocols for other fused systems like triazolopyridazines from the hydrochloride salt are less common, the exploration of multi-step synthetic strategies can provide access to these important molecular scaffolds. The continued investigation into the reactivity of 3-aminopyridazine will undoubtedly lead to the discovery of novel fused heterocyclic compounds with significant potential in drug discovery and materials science.

References

Protocol for N-Alkylation of 3-Aminopyridazine: Application Notes and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the N-alkylation of 3-aminopyridazine, a critical transformation in the synthesis of diverse nitrogen-containing heterocyclic compounds with potential applications in medicinal chemistry. The protocols described herein are based on established methodologies for the alkylation of related aminopyridine and aminopyridinium salt systems, offering robust starting points for the synthesis of N-alkylated 3-aminopyridazine derivatives. Key considerations, including regioselectivity, reaction conditions, and purification, are discussed. Quantitative data from analogous reactions are presented to guide experimental design and optimization.

Introduction

The pyridazine moiety is a key structural motif in a wide array of biologically active molecules. The N-alkylation of substituted pyridazines, particularly 3-aminopyridazine, provides a versatile handle for modulating their physicochemical properties and biological activities. However, the presence of multiple nitrogen atoms in the 3-aminopyridazine scaffold (N1, N2, and the exocyclic amino group) presents a challenge in achieving regioselective alkylation. This document outlines two primary protocols for the N-alkylation of 3-aminopyridazine, adapted from proven methods for similar heterocyclic systems.

Protocol 1: Direct N-Alkylation of 3-Aminopyridazine

This protocol is adapted from methods for the direct alkylation of aminopyridines. It is a straightforward approach that can be optimized by varying the base, solvent, and alkylating agent.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 3-Aminopyridazine in an appropriate solvent B Add base A->B C Add alkylating agent B->C D Heat the reaction mixture (e.g., 70°C) for a specified time (e.g., 16 h) C->D E Quench the reaction D->E F Extract with an organic solvent E->F G Dry and concentrate the organic phase F->G H Purify the product (e.g., column chromatography) G->H

Caption: Workflow for the direct N-alkylation of 3-aminopyridazine.

Detailed Methodology
  • Reaction Setup: To a solution of 3-aminopyridazine (1.0 equiv) in a suitable solvent such as acetonitrile (CH3CN) or dimethylformamide (DMF), add a base (2.0-3.0 equiv).

  • Addition of Alkylating Agent: To the stirring mixture, add the alkylating agent (e.g., alkyl halide, 1.5-2.0 equiv) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 70°C) and stir for 16-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 3-aminopyridazine.

Data from Analogous Aminopyridine Alkylations

The following table summarizes reaction conditions and yields for the alkylation of N-arylaminopyridinium derivatives, which can serve as a starting point for optimizing the alkylation of 3-aminopyridazine.[1]

EntryAlkylating Agent (4)BaseSolventTemperature (°C)Time (h)Yield (%)
11-IodohexaneCs2CO3CH3CN701698
21-BromohexaneCs2CO3CH3CN701663
3Hexyl triflateCs2CO3CH3CN701649

Protocol 2: Reductive Amination for N-Monoalkylation

This protocol, adapted from a facile N-monoalkylation of aminopyridines, utilizes a carboxylic acid as the alkyl source and sodium borohydride as the reducing agent.[2] This method is often advantageous for achieving mono-alkylation and avoiding over-alkylation.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Prepare a mixture of 3-Aminopyridazine and a carboxylic acid in THF B Add sodium borohydride portion-wise A->B C Stir at room temperature B->C D Quench with water and adjust pH to 10 C->D E Extract with an organic solvent D->E F Dry and concentrate the organic phase E->F G Purify the product (e.g., column chromatography) F->G

Caption: Workflow for the reductive amination of 3-aminopyridazine.

Detailed Methodology
  • Reaction Setup: In a round-bottom flask, prepare a stirring mixture of 3-aminopyridazine (3 mmol) and a carboxylic acid (6 mmol) in tetrahydrofuran (THF, 10 mL).

  • Addition of Reducing Agent: Add sodium borohydride (10 mmol) portion-wise to the mixture over 30 minutes.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Work-up: Upon completion, add 30 mL of water and adjust the pH to 10 with sodium carbonate.

  • Extraction: Extract the mixture with an appropriate organic solvent.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting residue by column chromatography to yield the N-monoalkylated product.

Data from N-Monoalkylation of Aminopyridines[2]
EntryAminopyridineCarboxylic AcidTemperature (°C)Yield (%)
12-AminopyridineAcetic Acid2585
22-AminopyridinePropionic Acid2582
33-AminopyridineAcetic Acid2588
43-AminopyridineButyric Acid2580

Discussion on Regioselectivity

The regioselectivity of N-alkylation of 3-aminopyridazine is a critical consideration. Alkylation can potentially occur at the N1 or N2 positions of the pyridazine ring, or at the exocyclic amino group. The outcome is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent.

  • N1 vs. N2 Alkylation: In many pyridazine systems, alkylation tends to favor the more sterically accessible and electronically favorable nitrogen atom. Theoretical and experimental studies on related systems can provide insights, but the precise regioselectivity for 3-aminopyridazine may need to be determined empirically.

  • Exocyclic vs. Endocyclic Alkylation: Direct alkylation of the exocyclic amino group can compete with ring nitrogen alkylation. The use of protecting groups on the amino function can be a strategy to direct alkylation to the ring nitrogens. Conversely, the reductive amination protocol is designed to selectively alkylate the amino group.

Conclusion

The protocols outlined in this document provide a solid foundation for the N-alkylation of 3-aminopyridazine. Researchers should consider the desired final product (ring-alkylated vs. amino-alkylated) when selecting a protocol. Optimization of the reaction conditions will be crucial for achieving high yields and the desired regioselectivity. It is recommended to perform thorough characterization of the products (e.g., using 1D and 2D NMR spectroscopy) to confirm the site of alkylation.

References

Application Notes: 3-Aminopyridazine Hydrochloride in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Aminopyridazine hydrochloride is a versatile heterocyclic organic compound that serves as a valuable precursor and building block in the synthesis of a variety of functional materials.[1][2] Its unique chemical structure, featuring a pyridazine ring with an amino group, allows for diverse chemical modifications, making it a compound of interest in material science.[2] Key application areas include the development of advanced corrosion inhibitors, and it shows potential in the formulation of functional polymers and as a ligand in the synthesis of metal-organic frameworks (MOFs).

Corrosion Inhibitors

Pyridazine derivatives have demonstrated significant efficacy as corrosion inhibitors, particularly for protecting mild steel in acidic environments.[3][4][5] The presence of nitrogen atoms in the pyridazine ring, along with other functional groups, allows these molecules to adsorb onto metal surfaces, forming a protective barrier that mitigates corrosion.[3][6]

Mechanism of Action

The corrosion inhibition mechanism of pyridazine derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process can occur through:

  • Physisorption: Electrostatic interactions between the protonated inhibitor molecules and the negatively charged metal surface (in acidic media).[3]

  • Chemisorption: The donation of electrons from the nitrogen and other heteroatoms (like oxygen or sulfur) in the inhibitor molecule to the vacant d-orbitals of the iron atoms on the steel surface.[3][6]

This adsorption creates a protective film that isolates the metal from the corrosive environment, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[4][7]

Logical Relationship of Corrosion Inhibition

3-Aminopyridazine_Derivative 3-Aminopyridazine_Derivative Adsorption Adsorption 3-Aminopyridazine_Derivative->Adsorption Metal_Surface Metal_Surface Metal_Surface->Adsorption Protective_Film Protective_Film Adsorption->Protective_Film Corrosion_Inhibition Corrosion_Inhibition Protective_Film->Corrosion_Inhibition

Caption: Corrosion inhibition process.

Quantitative Data

The inhibition efficiency of various pyridazine derivatives has been quantified in numerous studies. The following table summarizes representative data for the corrosion inhibition of mild steel in 1M HCl.

InhibitorConcentration (M)Temperature (K)Inhibition Efficiency (%)Reference
6-methyl-4,5-dihydropyridazin-3(2H)-one5 x 10⁻³-98[5]
Pyridazine Derivative (P1)10⁻³30394.8[8]
Pyridazine Derivative (PZ-oxy)-32894[4]
Pyridazine Derivative (PZ-yl)-32896[4]
Experimental Protocols

Protocol 1: Synthesis of a Pyridazine-Based Corrosion Inhibitor

This protocol describes a general method for the synthesis of a pyridazine derivative that can be tested for its corrosion inhibition properties. This example is based on the synthesis of 2-amino-5-arylazopyridine derivatives.

Materials:

  • 3-Oxo-2-arylhydrazonopropanals

  • Active methylene compounds (e.g., malononitrile, cyanoacetamide)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve equimolar amounts of the 3-oxo-2-arylhydrazonopropanal and the active methylene compound in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified pyridazine derivative.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of Pyridazine Derivative Start Start Dissolve_Reactants Dissolve 3-oxo-2-arylhydrazonopropanal and active methylene compound in ethanol Start->Dissolve_Reactants Add_Catalyst Add catalytic amount of piperidine Dissolve_Reactants->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to room temperature Reflux->Cool Filter Filter to collect precipitate Cool->Filter Wash Wash with cold ethanol Filter->Wash Recrystallize Recrystallize for purification Wash->Recrystallize End End Recrystallize->End

Caption: Synthesis workflow.

Protocol 2: Evaluation of Corrosion Inhibition Efficiency

This protocol outlines the weight loss method, a common technique to assess the corrosion inhibition efficiency of a synthesized compound.

Materials:

  • Mild steel coupons of known dimensions

  • 1M Hydrochloric acid (HCl) solution

  • Synthesized pyridazine inhibitor

  • Acetone

  • Distilled water

  • Analytical balance

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the coupons in 1M HCl solution containing various concentrations of the pyridazine inhibitor. A blank solution (1M HCl without inhibitor) should also be prepared.

  • Exposure: Keep the coupons immersed for a specific period (e.g., 6 hours) at a constant temperature.

  • Final Weighing: After the immersion period, remove the coupons, wash them with distilled water and a brush to remove corrosion products, dry them, and weigh them again.

  • Calculation of Corrosion Rate and Inhibition Efficiency:

    • Calculate the weight loss (ΔW) for each coupon.

    • Calculate the corrosion rate (CR) using the formula: CR = (ΔW) / (A * t) where A is the surface area of the coupon and t is the immersion time.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potential Application in Functional Polymers

While less documented, this compound holds potential as a monomer or functionalizing agent in the synthesis of novel polymers.[1] The amino group can participate in polymerization reactions, such as polycondensation or addition reactions, to be incorporated into a polymer backbone. The pyridazine ring, with its nitrogen atoms, can impart specific properties to the resulting polymer, such as:

  • Thermal stability

  • Coordination sites for metal ions

  • Potential for electrical conductivity upon doping

Further research is required to fully explore and characterize polymers derived from this compound.

Potential Application in Metal-Organic Frameworks (MOFs)

The nitrogen atoms in the pyridazine ring of 3-aminopyridazine make it a candidate as an organic ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, catalysis, and drug delivery.[9][10] The amino group can be further functionalized to tune the properties of the resulting MOF.[11][12] While specific MOFs based on this compound are not extensively reported, the synthesis of MOFs with related aminopyridine and triazine-aminopyridine ligands suggests its feasibility.[13]

General Synthetic Approach for MOFs

A general solvothermal synthesis method could be adapted to explore the use of 3-aminopyridazine as a ligand.

Materials:

  • A metal salt (e.g., zinc nitrate, copper nitrate)

  • This compound

  • A solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • Dissolve the metal salt and this compound in the solvent in a reaction vessel.

  • Seal the vessel and heat it in an oven at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 24-72 hours).

  • After cooling to room temperature, crystals of the MOF may form.

  • Collect the crystals by filtration, wash with fresh solvent, and dry under vacuum.

  • Characterize the resulting material using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and gas adsorption analysis.

Disclaimer: The provided protocols are general guidelines and may require optimization for specific derivatives and applications. Appropriate safety precautions should always be taken when working with chemicals in a laboratory setting.

References

Application Notes: 3-Aminopyridazine Hydrochloride as a Versatile Reagent for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. The pyridazine moiety is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to form key hydrogen-bonding interactions with the hinge region of the kinase ATP-binding site. 3-Aminopyridazine hydrochloride serves as a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its amino group and the pyridazine ring itself provide multiple points for chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

These application notes provide an overview of the utility of this compound in synthesizing inhibitors for key kinase targets such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and p38 Mitogen-Activated Protein Kinase (p38 MAPK). Included are representative synthetic protocols, biological evaluation methods, and quantitative data for pyridazine-based inhibitors.

Synthetic Strategies

This compound is typically converted to a more functionalized intermediate, such as 3-amino-6-chloropyridazine, to facilitate the introduction of various substituents. This key intermediate can then undergo common and robust cross-coupling reactions to build the final kinase inhibitor scaffold. The two primary reactions utilized are:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is ideal for forming carbon-carbon bonds, typically to introduce aryl or heteroaryl groups at the 6-position of the pyridazine ring. These groups can be tailored to occupy specific pockets within the kinase active site.

  • Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the attachment of various substituted anilines or other amino-containing fragments to the pyridazine core. This is a common strategy for extending the molecule towards the solvent-exposed region of the ATP-binding pocket.

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using a 3-aminopyridazine-derived scaffold.

G cluster_0 Synthesis Workflow Start This compound Intermediate 3-Amino-6-chloropyridazine Start->Intermediate Chlorination Suzuki Suzuki Coupling (Aryl Boronic Acid) Intermediate->Suzuki Pd Catalyst Buchwald Buchwald-Hartwig Amination (Substituted Aniline) Suzuki->Buchwald Pd Catalyst Final Final Kinase Inhibitor Buchwald->Final G cluster_VEGFR VEGFR Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS Proliferation Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_FGFR FGFR Signaling Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 RAS Ras FRS2->RAS PI3K PI3K FRS2->PI3K RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation G cluster_p38 p38 MAPK Signaling Pathway Stress Stress Stimuli (UV, Cytokines) MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 MK2 MK2 p38->MK2 TF Transcription Factors (ATF2, CREB) p38->TF Inflammation Inflammation, Apoptosis MK2->Inflammation TF->Inflammation

Troubleshooting & Optimization

Technical Support Center: 3-Aminopyridazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 3-Aminopyridazine hydrochloride reactions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic route.

Route 1: From 3,6-Dichloropyridazine

This two-step synthesis involves the mono-amination of 3,6-dichloropyridazine to 3-amino-6-chloropyridazine, followed by reductive dehalogenation and conversion to the hydrochloride salt.

Issue 1: Low Yield of 3-Amino-6-chloropyridazine

Potential CauseRecommended Action
Incomplete Reaction - Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's completion.[1] - Increase Reaction Time/Temperature: If the reaction stalls, consider extending the reaction time or cautiously increasing the temperature within the recommended range (30-180°C).[1]
Di-substitution Side Product - Control Ammonia Concentration: Use a moderate excess of aqueous ammonia. A large excess can promote the formation of 3,6-diaminopyridazine. - Temperature Control: Higher temperatures can favor di-substitution. Optimize the temperature to favor mono-amination.
Poor Solubility of Reactants - Solvent Choice: Ensure the use of an appropriate solvent that dissolves 3,6-dichloropyridazine, such as 1,4-dioxane, acetonitrile, DMF, or methanol.[1]

Issue 2: Incomplete Reductive Dehalogenation of 3-Amino-6-chloropyridazine

Potential CauseRecommended Action
Catalyst Inactivity - Use Fresh Catalyst: Use fresh, high-quality Palladium on carbon (Pd/C) catalyst. - Proper Handling: Ensure the catalyst is not exposed to air for extended periods.
Insufficient Hydrogen Pressure - Check System for Leaks: Ensure the reaction vessel is properly sealed and maintains a positive hydrogen pressure. - Optimize Pressure: While atmospheric pressure can be sufficient, moderate pressure may improve reaction rates.
Presence of Catalyst Poisons - Purify Starting Material: Ensure the 3-amino-6-chloropyridazine is free of impurities that could poison the catalyst. Recrystallization or column chromatography may be necessary.[1]
Route 2: From Maleic Anhydride and Hydrazine

This route involves the formation of a pyridazine ring through condensation.

Issue 1: Low Yield of the Desired Pyridazine Product

Potential CauseRecommended Action
Formation of Side Products - Control Reaction Conditions: The reaction of maleic anhydride with hydrazine can yield various products depending on the stoichiometry and conditions. For the desired 3,6-dihydroxypyridazine intermediate, careful control of temperature and reaction time is crucial. - Use of an Acidic Medium: Performing the reaction in the presence of a strong inorganic acid can help suppress side reactions and improve the yield of the desired pyridazine ring structure.
Incomplete Cyclization - Ensure Adequate Heating: The cyclization step typically requires heating. Monitor the reaction progress to determine the optimal heating time.
General Issue: Difficulty in Product Isolation and Purification
Potential CauseRecommended Action
Product is Water Soluble - Extraction: If the product is in an aqueous solution, perform multiple extractions with a suitable organic solvent. - Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the product and improve extraction efficiency.
Product is an Oil - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexane or diethyl ether. - Purification via Salt Formation: Convert the oily free base to its hydrochloride salt, which is often a crystalline solid and can be more easily purified by recrystallization.
Impure Product after Recrystallization - Choice of Solvent: Experiment with different solvent systems for recrystallization to find one that effectively separates the product from impurities. Common solvents include ethanol, methanol, and acetonitrile.[1] - Use of Activated Carbon: If the product is colored, adding a small amount of activated carbon to the hot solution before filtration can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 3-Aminopyridazine?

A common and scalable route is the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ammonia to form 3-amino-6-chloropyridazine, followed by catalytic hydrogenation to remove the second chlorine atom.[1]

Q2: How can I minimize the formation of the 3,6-diaminopyridazine byproduct?

To minimize the formation of the di-substituted product, you can control the stoichiometry of the reactants, using a moderate excess of ammonia. Lowering the reaction temperature and monitoring the reaction closely to stop it once the mono-substituted product is maximized can also be effective.

Q3: My final product is a brownish solid. How can I decolorize it?

Recrystallization from a suitable solvent is the primary method for purification and decolorization.[1] If the color persists, you can treat a hot solution of your product with a small amount of activated charcoal before filtering and allowing it to crystallize.

Q4: What is the best way to form the hydrochloride salt of 3-Aminopyridazine?

Dissolve the purified 3-aminopyridazine free base in a dry, inert solvent like diethyl ether or dioxane. Then, bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in dioxane). The hydrochloride salt will typically precipitate out and can be collected by filtration.

Q5: The catalytic hydrogenation of 3-amino-6-chloropyridazine is very slow. What can I do?

Ensure your catalyst is active and not poisoned. Use a fresh batch of Pd/C catalyst. Also, check that your hydrogen source is providing a consistent supply. If the reaction is still slow, you can try increasing the catalyst loading or the hydrogen pressure.

Quantitative Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of 3-Amino-6-chloropyridazine from 3,6-Dichloropyridazine

Molar Ratio (3,6-Dichloropyridazine:Ammonia)SolventTemperature (°C)Reaction Time (h)Yield (%)
1:3DMFAmbient--
1:1.5Acetonitrile120793.79
1:0.5Dichloromethane302681.42
1:3DMF / Acetonitrile150689.25
1:7.5Methanol85591.42
1:3DMF180793.70

Data extracted from patent CN104844523A.[1]

Experimental Protocols

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

This protocol is based on the amination of 3,6-dichloropyridazine.

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia (25-30%)

  • 1,4-Dioxane (or other suitable solvent like Acetonitrile or DMF)

  • Pressure-resistant reaction vessel

Procedure:

  • In a pressure-resistant vessel, combine 3,6-dichloropyridazine (e.g., 1 g, 6.71 mmol), aqueous ammonia (e.g., 8 mL), and 1,4-dioxane (e.g., 2 mL).[1]

  • Seal the vessel securely.

  • Heat the reaction mixture to 100-120°C with vigorous stirring.

  • Maintain the temperature and continue stirring overnight (or until reaction completion is confirmed by TLC/GC).

  • After cooling the reaction mixture to room temperature, a solid product should precipitate.

  • Collect the solid by filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).[1]

Protocol 2: Synthesis of 3-Aminopyridazine by Reductive Dehalogenation

Materials:

  • 3-Amino-6-chloropyridazine

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Sodium acetate (or other base)

  • Hydrogen gas source

Procedure:

  • Dissolve 3-amino-6-chloropyridazine in methanol or ethanol in a hydrogenation vessel.

  • Add sodium acetate (approximately 1.2 equivalents).

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (e.g., 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude 3-aminopyridazine.

Protocol 3: Preparation of this compound

Materials:

  • 3-Aminopyridazine (free base)

  • Anhydrous diethyl ether (or dioxane)

  • Hydrogen chloride (gas or solution in dioxane)

Procedure:

  • Dissolve the purified 3-aminopyridazine in anhydrous diethyl ether.

  • Slowly bubble dry hydrogen chloride gas through the stirred solution. Alternatively, add a solution of HCl in dioxane dropwise.

  • A white precipitate of this compound will form.

  • Continue the addition of HCl until no further precipitation is observed.

  • Collect the precipitate by filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum.

Visualizations

experimental_workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Dehalogenation cluster_step3 Step 3: Salt Formation start 3,6-Dichloropyridazine + Aqueous Ammonia reaction1 Nucleophilic Aromatic Substitution start->reaction1 product1 3-Amino-6-chloropyridazine reaction1->product1 reaction2 Catalytic Hydrogenation (Pd/C, H2) product1->reaction2 product2 3-Aminopyridazine (Free Base) reaction2->product2 reaction3 Acidification (HCl) product2->reaction3 final_product 3-Aminopyridazine Hydrochloride reaction3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_amination Amination Step Issues cluster_dehalogenation Dehalogenation Step Issues cluster_salt_formation Salt Formation Issues start Low Yield of 3-Aminopyridazine HCl incomplete_amination Incomplete Reaction? start->incomplete_amination disubstitution Di-substitution? start->disubstitution solubility Poor Solubility? start->solubility catalyst_inactive Inactive Catalyst? start->catalyst_inactive low_h2 Low H2 Pressure? start->low_h2 impure_base Impure Free Base? start->impure_base wet_solvent Wet Solvent? start->wet_solvent inc_time Increase Time/ Temp incomplete_amination->inc_time monitor Monitor w/ TLC/GC incomplete_amination->monitor control_nh3 Control [NH3] disubstitution->control_nh3 control_temp Optimize Temp disubstitution->control_temp change_solvent Change Solvent solubility->change_solvent fresh_catalyst Use Fresh Catalyst catalyst_inactive->fresh_catalyst check_leaks Check for Leaks low_h2->check_leaks purify_base Purify Free Base impure_base->purify_base dry_solvent Use Anhydrous Solvent wet_solvent->dry_solvent

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Synthesis of 3-Aminopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common side reactions and challenges encountered during the synthesis of 3-aminopyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield during the amination of a chloropyridazine. What are the common causes and how can I improve it?

A1: Low yields in the amination of chloropyridazines, a common method for synthesizing 3-aminopyridazine derivatives, are frequently due to several factors: incomplete reaction, formation of side products, or suboptimal reaction conditions. The primary reaction is a nucleophilic aromatic substitution (SNAr).

Common Causes for Low Yield:

  • Formation of Pyridazinone Byproducts: If water is present in the reaction mixture, the chloro-substituent can be hydrolyzed to a hydroxyl group, forming a pyridazinone derivative. This is especially prevalent at high temperatures.

  • Incomplete Reaction: Reaction temperatures may be too low, or the reaction time may be insufficient for the reaction to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]

  • Poor Nucleophilicity of the Amine: Some amines are weak nucleophiles and may react slowly, requiring harsher conditions or catalytic activation.[2]

  • Solvent Choice: The solvent plays a critical role. Polar aprotic solvents like DMF or DMSO are often effective, but protic solvents can sometimes facilitate the reaction.[1]

Troubleshooting Workflow:

Below is a workflow to diagnose and solve low-yield issues.

G Troubleshooting Low Yield in Amination start Low Yield Observed check_purity Verify Purity of Starting Materials (Chloropyridazine, Amine) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_purity->check_conditions monitor_rxn Monitor Reaction by TLC/LC-MS check_conditions->monitor_rxn incomplete Is Reaction Incomplete? monitor_rxn->incomplete side_products Are Side Products Observed? incomplete->side_products No optimize_temp Increase Temperature or Prolong Time incomplete->optimize_temp Yes identify_side Characterize Side Products (e.g., MS, NMR) side_products->identify_side Yes end Yield Improved side_products->end No optimize_temp->monitor_rxn change_solvent Screen Solvents (e.g., DMF, Dioxane, n-BuOH) change_solvent->monitor_rxn hydrolysis Is it Hydrolysis? (Pyridazinone formation) identify_side->hydrolysis hydrolysis->change_solvent No dry_reagents Use Anhydrous Solvent/ Reagents hydrolysis->dry_reagents Yes dry_reagents->monitor_rxn

Caption: Troubleshooting workflow for low yield amination.
Q2: I am synthesizing 3-amino-6-chloropyridazine from 3,6-dichloropyridazine and see two products in my analysis. What is the likely side product?

A2: When reacting 3,6-dichloropyridazine with an amine source like ammonia, the goal is a regioselective monosubstitution. However, a common side reaction is disubstitution, leading to the formation of 3,6-diaminopyridazine.

Desired Reaction vs. Side Reaction:

The selectivity of this reaction is highly dependent on the reaction conditions. Controlling the stoichiometry of the amine, temperature, and reaction time is key to maximizing the desired mono-aminated product.

G cluster_main Reaction Scheme 3,6-Dichloropyridazine Ammonia + NH₃ 3,6-Dichloropyridazine->Ammonia Desired_Product Ammonia->Desired_Product Excess_Ammonia + Excess NH₃ Desired_Product->Excess_Ammonia Side_Product Excess_Ammonia->Side_Product label_desired Desired Product: 3-Amino-6-chloropyridazine label_side Side Product: 3,6-Diaminopyridazine

Caption: Monosubstitution vs. Disubstitution Side Reaction.

Optimization of Reaction Conditions:

Controlling the reaction parameters is crucial for achieving high regioselectivity. Microwave-assisted synthesis has been shown to be an effective method for selective amination.[3]

ParameterCondition for High Monosubstitution YieldRationale
Temperature 80-130°CBalances reaction rate with minimizing side products. Higher temperatures can favor disubstitution.[4]
Amine Equiv. 1.0 - 3.0 equivalentsUsing a large excess of the amine can drive the reaction towards the disubstituted product.
Solvent Methanol, DMF, EthanolSolvent can influence the solubility of reactants and the reaction rate.[4]
Time 5 - 8 hoursSufficient time is needed for completion, but prolonged times can increase byproduct formation.[4]

Data compiled from various synthetic protocols for amination of dichloropyridazines.[3][4]

Experimental Protocols

Protocol: Synthesis of 3-Amino-6-chloropyridazine

This protocol is adapted from a patented procedure and is provided for informational purposes.[4] Researchers should adapt it to their specific laboratory conditions and safety protocols.

Materials:

  • 3,6-Dichloropyridazine (14.90g, 100mmol)

  • Aqueous Ammonia (26.3g, 750mmol)

  • Methanol (200ml)

  • 500mL round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a 500mL round-bottom flask, add 3,6-dichloropyridazine (14.90g, 100mmol), aqueous ammonia (26.3g, 750mmol), and methanol (200ml).

  • Equip the flask with a reflux condenser and a magnetic stirrer.

  • Heat the mixture to 85°C and stir for 5 hours.

  • Monitor the reaction's completion using TLC and Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure 3-amino-6-chloropyridazine.

Expected Yield: ~91%[4]

Q3: During the cyclization to form the pyridazine ring, I observe multiple spots on my TLC. What are the possible side reactions?

A3: The formation of the pyridazine ring, often through a cyclocondensation reaction of a 1,4-dicarbonyl compound with hydrazine, can be accompanied by side reactions leading to impurities.[1]

Common Side Reactions in Ring Formation:

  • Incomplete Cyclization: The initial reaction between a carbonyl and hydrazine forms a hydrazone. If the subsequent cyclization and dehydration are slow or incomplete, this hydrazone can be a major byproduct.[1]

  • Formation of Regioisomers: If an unsymmetrical 1,4-dicarbonyl compound is used, the reaction can lead to two different regioisomeric pyridazine products.[1]

  • Polymerization: Under certain conditions, especially with highly reactive starting materials, polymerization can occur, leading to a complex mixture of products and low yields of the desired heterocycle.[5]

General Reaction Pathway and Potential Pitfalls:

G cluster_workflow Pyridazine Ring Formation Pathway A 1,4-Dicarbonyl Compound C Hydrazone Intermediate A->C G Side Product: Regioisomer Formation (from unsymmetrical dicarbonyl) A->G Unsymmetrical Starting Material B Hydrazine B->C D Cyclization/ Dehydration C->D F Side Product: Incomplete Cyclization C->F Slow/ Incomplete E Desired Pyridazine Product D->E

Caption: Potential side reactions during pyridazine ring formation.

To mitigate these side reactions, ensure the purity of starting materials, optimize the reaction pH (often acidic conditions catalyze dehydration), and consider methods for water removal, such as a Dean-Stark apparatus, to drive the reaction equilibrium towards the cyclized product.[1]

References

Technical Support Center: Purification of 3-Aminopyridazine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3-Aminopyridazine hydrochloride by recrystallization. It includes frequently asked questions (FAQs), troubleshooting guides, a detailed experimental protocol, and solubility data to facilitate successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, polar solvents are generally a good starting point due to its salt nature. Alcohols such as ethanol and isopropanol are commonly recommended for the recrystallization of amine hydrochloride salts.[1] A mixed solvent system, such as ethanol/pentane , has been noted to be effective.[2] Water can also be a suitable solvent for highly polar compounds, often yielding very pure crystals.

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, it could be due to a few reasons. First, ensure you are using a sufficient volume of solvent. Add the solvent in small portions to the heated mixture until the solid dissolves completely. If the solid still does not dissolve, the chosen solvent may be inappropriate. You may need to select a more polar solvent. For instance, if you are using isopropanol with little success, trying ethanol or a small amount of water (if compatible with your downstream applications) might be effective.

Q3: Why is my yield of purified this compound so low?

A3: Low recovery can stem from several factors. Using too much solvent during the dissolution step is a common cause, as it will keep a significant portion of your compound dissolved in the mother liquor even after cooling. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. Also, cooling the solution too rapidly can lead to the formation of fine crystals that are difficult to filter, or it may not allow sufficient time for complete crystallization. A gradual cooling process is recommended. Finally, ensure that the final cooling temperature is low enough (e.g., using an ice bath) to maximize precipitation.

Q4: Can I use a single-solvent system for the recrystallization?

A4: Yes, a single-solvent recrystallization is the most straightforward method and should be attempted first.[3] The key is to find a solvent that exhibits a large difference in solubility for this compound between its boiling point and room temperature (or colder). Ethanol or isopropanol are good candidates to evaluate for a single-solvent system.

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public literature. However, based on its chemical structure as a hydrochloride salt of a nitrogen-containing heterocycle, a qualitative solubility profile can be inferred. For reference, quantitative data for the structurally similar compound 6-Chloropyridazin-3-amine is provided below, which can offer guidance in solvent selection.

Qualitative Solubility of this compound

SolventQualitative SolubilityRationale
WaterSolubleAs a hydrochloride salt, it is expected to be soluble in water.[4]
MethanolSolublePolar protic solvent, generally good for amine salts.
EthanolSolubleA common and effective solvent for recrystallizing amine hydrochlorides.[1]
IsopropanolModerately SolubleOften used for recrystallizing hydrochloride salts.[1]
AcetoneSparingly SolubleCan be used as an anti-solvent.
Ethyl AcetateSparingly SolubleLower polarity makes it less effective for dissolving the salt.
Hexane/PentaneInsolubleNon-polar solvents, suitable as anti-solvents.[2]
TolueneInsolubleNon-polar aromatic solvent.

Quantitative Solubility of 6-Chloropyridazin-3-amine in Various Solvents[5]

SolventTemperature (°C)Molar Fraction Solubility (x10³)
Methanol2535.82
4069.15
60183.21
Ethanol2521.45
4043.89
60121.73
n-Butanol258.97
4019.34
6054.18
Acetone2558.76
40108.97
60259.33
Ethyl Acetate2519.88
4040.11
60102.54
Toluene251.89
404.98
6016.12

Experimental Protocol: Recrystallization of this compound

This protocol describes a general procedure for the purification of this compound using a mixed-solvent system of ethanol and pentane.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Pentane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Gently heat the mixture while stirring until the solvent begins to reflux. Continue to add small portions of ethanol until all the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. Do not disturb the flask during this initial cooling period to allow for the formation of larger, purer crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a tiny seed crystal of pure this compound, if available.

  • Anti-solvent Addition: Once the solution has reached room temperature, slowly add pentane dropwise while stirring until the solution becomes slightly turbid. The turbidity indicates the initiation of precipitation.

  • Complete Crystallization: After the addition of the anti-solvent, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold pentane or a cold mixture of ethanol/pentane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value indicates high purity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated but has not nucleated.- Boil off some of the solvent to increase the concentration and allow it to cool again.- Try scratching the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out (formation of a liquid instead of solid crystals) - The compound is precipitating from the solution at a temperature above its melting point.- The compound is highly impure, leading to a significant melting point depression.- Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow it to cool more slowly.- Try a different solvent system with a lower boiling point.
Low yield of recovered crystals - Too much solvent was used in the initial dissolution.- The crystals were filtered before crystallization was complete.- The crystals are significantly soluble in the wash solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals.
Colored impurities remain in the crystals - The colored impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- Ensure a slow cooling rate to allow for selective crystallization.
Crystals form too quickly and are very fine - The solution is too concentrated.- The solution was cooled too rapidly.- Add a small amount of additional hot solvent and redissolve the crystals. Allow for a slower cooling process.

Visualizations

Experimental_Workflow start Start: Crude 3-Aminopyridazine Hydrochloride dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slowly Cool to Room Temperature hot_filter->cool Yes hot_filter->cool No induce Induce Crystallization (if necessary) cool->induce antisolvent Add Pentane (Anti-solvent) induce->antisolvent Yes induce->antisolvent No ice_bath Cool in Ice Bath antisolvent->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Ethanol/Pentane filter->wash dry Dry Crystals Under Vacuum wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield colored_product Product is Colored start->colored_product too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes nucleation_issue Nucleation issue? no_crystals->nucleation_issue No impure Highly impure? oiling_out->impure Yes cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast No excess_solvent_used Excess solvent used? low_yield->excess_solvent_used Yes premature_filtration Filtered too soon? low_yield->premature_filtration No trapped_impurity Impurity trapped? colored_product->trapped_impurity boil_off_solvent Boil off some solvent too_much_solvent->boil_off_solvent scratch_or_seed Scratch flask or add seed crystal nucleation_issue->scratch_or_seed change_solvent Change solvent system impure->change_solvent add_solvent_recool Add more solvent and cool slowly cooling_too_fast->add_solvent_recool use_min_solvent Use minimum hot solvent excess_solvent_used->use_min_solvent cool_thoroughly Ensure complete cooling premature_filtration->cool_thoroughly use_charcoal Use activated charcoal (with caution) trapped_impurity->use_charcoal slow_cooling Ensure slow cooling trapped_impurity->slow_cooling

Caption: Troubleshooting decision tree for the recrystallization of this compound.

References

3-Aminopyridazine hydrochloride reaction condition optimization (base, solvent, temp)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopyridazine hydrochloride. The information is designed to assist in the optimization of reaction conditions, focusing on the appropriate choice of base, solvent, and temperature.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is not proceeding to completion. What are the common causes?

A1: Incomplete conversion can stem from several factors:

  • Insufficiently strong base: this compound is a salt. A stoichiometric amount of base is required to neutralize the hydrochloride salt and liberate the free amine for the reaction. An additional amount of base is often needed to drive the reaction itself.

  • Inappropriate solvent: The choice of solvent is critical for solubility of reactants and for achieving the necessary reaction temperature. Poor solubility of starting materials can significantly hinder the reaction rate.

  • Low reaction temperature: Many coupling reactions involving heteroaromatic amines require elevated temperatures to proceed at a reasonable rate.

  • Catalyst deactivation: In catalytic reactions such as Suzuki or Buchwald-Hartwig couplings, the catalyst can be deactivated by impurities or by coordination with the nitrogen atoms of the pyridazine ring.[1]

Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?

A2: Common side reactions include:

  • Homo-coupling: In cross-coupling reactions, the boronic acid can couple with itself. This is often observed at higher temperatures or with highly active catalyst systems.[2]

  • Hydrodehalogenation: In reactions involving a halogenated pyridazine derivative, the halogen can be replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as amines or certain solvents.[2]

  • Over-alkylation/arylation: The amino group of 3-aminopyridazine can potentially undergo multiple substitutions if the reaction conditions are not carefully controlled.[3]

To minimize these, consider lowering the reaction temperature, carefully selecting the catalyst and ligands, and ensuring an inert atmosphere.

Q3: How do I choose the optimal base for my reaction involving this compound?

A3: The choice of base depends on the specific reaction type.

  • For nucleophilic aromatic substitution (SNA_r) , a strong base may be required to deprotonate the incoming nucleophile, but a weaker base may be sufficient if the pyridazine ring is activated.

  • For Suzuki couplings , inorganic bases like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[1][4]

  • For Buchwald-Hartwig aminations , strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often employed.[5][6] The use of milder, soluble organic bases like DBU has also been reported to be effective.[6]

Q4: What are the recommended solvents for reactions with this compound?

A4: The solvent should be chosen based on the reaction type and the solubility of the reactants.

  • Aprotic polar solvents like DMF, DMAc, and NMP are often used for SNA_r reactions.

  • Ethereal solvents such as 1,4-dioxane and THF, often in combination with water, are common for Suzuki couplings.[1][4]

  • Aromatic hydrocarbons like toluene and xylene, or ethereal solvents like dioxane, are frequently used for Buchwald-Hartwig aminations.[7]

Troubleshooting Guides

Low Yield in Suzuki Coupling
Symptom Possible Cause Suggested Solution
Low or no product formation Inactive catalystEnsure the palladium catalyst is active. Use a pre-catalyst or ensure proper in-situ generation of the active Pd(0) species.[2]
Poor choice of ligandFor challenging substrates, consider using bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2]
Inappropriate baseThe base is crucial for activating the boronic acid.[8] Screen different bases such as Na₂CO₃, K₂CO₃, K₃PO₄, or Cs₂CO₃.
Suboptimal solvent systemThe solvent affects the solubility and reaction rate. Try different solvent mixtures, such as dioxane/water or DME/water.[1]
Low temperatureIncrease the reaction temperature in increments of 10-20 °C. Typical temperatures range from 80-110 °C.[2]
Poor Performance in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Reaction stalls or is sluggish Catalyst inhibition by the aminopyridazineThe basic nitrogen atoms of the pyridazine can coordinate to the palladium center, inhibiting catalysis.[1] A higher catalyst loading or a different ligand might be necessary.
Base incompatibilityStrong alkoxide bases may be incompatible with certain functional groups.[9] Consider using a weaker base like K₃PO₄ or an organic base like DBU.[6]
Steric hindranceIf either the amine or the aryl halide is sterically hindered, a bulkier ligand (e.g., a biarylphosphine ligand) may be required to facilitate reductive elimination.
Decomposition of starting materials Reaction temperature is too highOptimize the temperature by running the reaction at a lower temperature for a longer period.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of a halogenated 3-aminopyridazine derivative with a boronic acid.

Materials:

  • Halogenated 3-aminopyridazine derivative (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[1]

  • Base (e.g., 2M Na₂CO₃, 2.0 eq)[1]

  • Degassed solvent (e.g., DME/EtOH/H₂O or dioxane/water)[1]

Procedure:

  • To a reaction vessel, add the halogenated 3-aminopyridazine, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide with 3-aminopyridazine.

Materials:

  • Aryl halide (1.0 eq)

  • 3-Aminopyridazine (1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XantPhos, 5 mol%)[6]

  • Base (e.g., NaOtBu or DBU, 2.0 eq)[6]

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide, 3-aminopyridazine, base, palladium pre-catalyst, and ligand to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Stir the reaction for the required time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Typical Conditions for Suzuki Coupling of Aminopyridazines[1]
Aryl Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O80
3-Amino-6-chloropyridazineThiophen-2-boronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O100
3-Amino-6-bromopyridazine4-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100
Table 2: Conditions for Buchwald-Hartwig Amination[6]
Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
4-ChlorotolueneMorpholineXantPhos Pd G3 (5)-DBUMeCN/PhMe140
1-Bromo-4-nitrobenzeneAnilinePd(OAc)₂ (2)XantPhos (4)Cs₂CO₃Toluene110
2-BromopyridineBenzamideXantPhos Pd G3 (5)-DBUMeCN/PhMe140

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Reactants: - 3-Aminopyridazine HCl - Coupling Partner - Base purge Purge with Inert Gas reagents->purge catalyst Add Catalyst & Ligand solvent Add Degassed Solvent catalyst->solvent heat Heat to Target Temp solvent->heat purge->catalyst monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

troubleshooting_logic start Reaction Issue: Low Yield / No Reaction check_base Is the base appropriate and in sufficient quantity? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes optimize_base Screen alternative bases (e.g., K2CO3, K3PO4, NaOtBu) check_base->optimize_base No check_catalyst Is the catalyst system (catalyst + ligand) active? check_temp->check_catalyst Yes optimize_temp Increase temperature incrementally check_temp->optimize_temp No check_solvent Are all reactants soluble in the solvent? check_catalyst->check_solvent Yes optimize_catalyst Screen different ligands and/or increase catalyst loading check_catalyst->optimize_catalyst No optimize_solvent Try alternative solvents or co-solvent systems check_solvent->optimize_solvent No success Problem Resolved check_solvent->success Yes optimize_base->check_temp optimize_temp->check_catalyst optimize_catalyst->check_solvent optimize_solvent->success

Caption: A troubleshooting decision tree for reaction optimization.

References

Technical Support Center: Suzuki Coupling with 3-Aminopyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 3-aminopyridazine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Suzuki coupling of this compound?

A1: The most prevalent byproducts in the Suzuki coupling of this compound are typically:

  • Homocoupling product of the boronic acid: This results in the formation of a biaryl compound derived from the boronic acid coupling with itself.[1][2][3] This is often promoted by the presence of oxygen or Pd(II) species.[1][4]

  • Protodeboronation product: The boronic acid is replaced by a hydrogen atom, leading to the formation of a simple arene or heteroarene.[5][6][7] This is a common side reaction, especially with heteroaryl boronic acids.[1][8]

  • Dehalogenated 3-aminopyridazine: The halide on the 3-aminopyridazine is replaced by a hydrogen atom.

  • Pyridazinone derivatives: Under certain conditions, particularly at elevated temperatures in the presence of water and base, the pyridazine ring can undergo hydrolysis, leading to the formation of a pyridazinone.[4]

Q2: Why is this compound a challenging substrate for Suzuki coupling?

A2: this compound presents unique challenges due to several factors:

  • Basicity of the Aminopyridazine: The presence of the basic amino group and the pyridazine nitrogen atoms can lead to catalyst inhibition or the formation of undesired complexes with the palladium catalyst.[9]

  • Hydrochloride Salt Form: The hydrochloride salt must be neutralized by the base in the reaction mixture. Incomplete neutralization can affect the catalytic cycle.

  • Propensity for Side Reactions: Like many electron-deficient heteroaromatics, pyridazines can be susceptible to side reactions.[10][11]

Troubleshooting Guide

IssueQuestionPossible Cause(s)Suggested Solution(s)
Low or No Yield of Desired Product I am not getting any of my desired coupled product.* Catalyst Inactivation: The palladium catalyst may be inactive or inhibited by the aminopyridazine substrate. * Insufficient Base: The amount or strength of the base may be insufficient to neutralize the hydrochloride salt and facilitate the catalytic cycle. * Poor Substrate Reactivity: The halide on the pyridazine may be unreactive under the chosen conditions (e.g., a chloride vs. a bromide or iodide).[1]* Screen Different Catalysts/Ligands: Try different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).[3][12] * Increase Base Equivalents: Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) or increase the equivalents of a weaker base (e.g., K₂CO₃).[4] * Use a More Reactive Halide: If possible, start with the bromo- or iodo- derivative of 3-aminopyridazine.
Significant Homocoupling of Boronic Acid My main byproduct is the dimer of my boronic acid.* Presence of Oxygen: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[1][2] * Use of a Pd(II) Precatalyst: The in situ reduction of Pd(II) to the active Pd(0) can sometimes favor homocoupling.[4]* Thoroughly Degas the Reaction Mixture: Sparge the solvent and reaction mixture with an inert gas (argon or nitrogen) before adding the catalyst.[4] * Use a Pd(0) Catalyst: Employ a Pd(0) catalyst like Pd(PPh₃)₄ directly.[4] * Control Reagent Addition: Consider pre-heating the mixture of the halide, base, and catalyst before adding the boronic acid.[4]
Significant Protodeboronation I am observing a significant amount of the arene corresponding to my boronic acid.* Presence of Water: Water can act as a proton source for protodeboronation.[6] * High Temperatures: Elevated temperatures can accelerate the rate of protodeboronation.[6] * Unstable Boronic Acid: Some boronic acids, particularly certain heteroaryl boronic acids, are inherently unstable.[8][13]* Use Anhydrous Conditions: If possible, use dry solvents and reagents. * Lower Reaction Temperature: Optimize for the lowest effective temperature. * Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation.[4] * Use "Slow Release" Strategies: MIDA boronates can provide a slow release of the boronic acid, minimizing its concentration and thus side reactions.[5]
Formation of Pyridazinone I am isolating a pyridazinone derivative instead of my coupled product.* Hydrolysis of the Pyridazine Ring: This can occur at high temperatures in the presence of water and base.[4]* Use Anhydrous Conditions: Ensure all reagents and solvents are dry. * Lower Reaction Temperature: Perform the reaction at a lower temperature if the coupling still proceeds.

Experimental Protocol: Suzuki Coupling of 3-Amino-6-chloropyridazine with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different substrates.

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-6-chloropyridazine, phenylboronic acid, and K₂CO₃.[9]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen.[9]

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (1,4-dioxane and water).[9]

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[9]

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[9]

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Visualizing Reaction Mechanisms and Workflows

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G H R-B(OH)2 H->D I Ar-X I->B J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Mechanism A 2 R-B(OH)2 C Homocoupling A->C B Pd(II) or O2 B->C D R-R (Homocoupling Product) C->D E Pd(0) C->E

Caption: Simplified mechanism of boronic acid homocoupling.

Protodeboronation_Mechanism A R-B(OH)2 C Protodeboronation A->C B H+ Source (e.g., H2O) B->C D R-H (Protodeboronation Product) C->D

Caption: General mechanism of protodeboronation.

Troubleshooting_Workflow start Suzuki Coupling with 3-Aminopyridazine HCl check_yield Low or No Yield? start->check_yield check_byproducts Major Byproducts Observed? check_yield->check_byproducts No optimize_catalyst Screen Catalysts/Ligands check_yield->optimize_catalyst Yes homocoupling Homocoupling? check_byproducts->homocoupling Yes success Successful Coupling check_byproducts->success No protodeboronation Protodeboronation? homocoupling->protodeboronation No degas Thoroughly Degas Reaction Mixture homocoupling->degas Yes anhydrous Use Anhydrous Conditions protodeboronation->anhydrous Yes protodeboronation->success No optimize_base Adjust Base Type/Amount optimize_catalyst->optimize_base optimize_base->check_yield use_pd0 Use Pd(0) Catalyst degas->use_pd0 use_pd0->check_byproducts lower_temp Lower Reaction Temperature anhydrous->lower_temp boronic_ester Use Boronic Ester lower_temp->boronic_ester boronic_ester->check_byproducts

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

References

Technical Support Center: Column Chromatography for Pyridazine Compound Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully purifying pyridazine compounds using column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography of pyridazine derivatives in a direct question-and-answer format.

Problem Possible Cause(s) Solution(s)
Peak Tailing or Streaking Strong interaction between the basic pyridazine nitrogen and acidic silanol groups on the silica gel surface.[1]Deactivate the Silica Gel: Add a basic modifier like triethylamine (0.1-1% v/v) or ammonia to your mobile phase to neutralize the acidic sites on the silica gel.[1] Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral or basic alumina.[1] Switch to Reverse-Phase Chromatography: For polar, basic pyridazines, reverse-phase chromatography (e.g., C18) is often a better choice as it operates on a different separation principle.[1]
Poor Solubility of Compound in Mobile Phase The pyridazine derivative is highly polar due to the presence of the pyridazine ring and other polar functional groups.[1]Modify the Solvent System: Use more polar solvent systems. For normal-phase, consider adding a small amount of methanol to your dichloromethane or ethyl acetate/hexane mobile phase. For reverse-phase, adjust the pH of the aqueous component with an acid like trifluoroacetic acid (TFA) or formic acid to protonate the molecule, which can improve solubility and peak shape. Dry Loading: Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This technique often provides better resolution for compounds with limited solubility in the mobile phase.[2]
Compound Not Eluting from the Column The eluent is not polar enough to displace the compound from the stationary phase. The compound may be irreversibly adsorbed or decomposed on the silica gel.Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, increase the percentage of ethyl acetate in hexane. Check Compound Stability: Before performing column chromatography, test the stability of your compound on silica gel using a 2D TLC plate. Spot your compound, run the plate in one direction, let it dry, and then run it 90 degrees to the first run in the same solvent. Degradation will appear as new spots.
Co-elution of Impurities The chosen eluent system has incorrect polarity, leading to poor separation between the product and impurities.Optimize the Solvent System with TLC: Systematically test different solvent mixtures using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound to ensure good separation on the column.[2] Use Gradient Elution: Start with a low polarity eluent and gradually increase the polarity. This can help separate compounds with close Rf values.
Low Yield After Purification The compound may still be on the column, or fractions were not collected effectively. The compound may have degraded on the column.Flush the Column: After your initial elution, flush the column with a very polar solvent (e.g., 100% methanol or a mixture of methanol and dichloromethane with a small amount of ammonia) to elute any remaining highly retained compounds. Careful Fraction Analysis: Monitor fractions closely using TLC to avoid mixing pure fractions with impure ones.
Oiling Out Instead of Crystallizing (Post-Chromatography) The solvent from the column fractions is not fully removed, or an inappropriate solvent is used for recrystallization.Ensure Complete Solvent Removal: Use a rotary evaporator and then a high vacuum pump to completely remove all traces of the chromatography eluent. Choose an Appropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying my pyridazine compound?

A1: For most neutral and moderately polar pyridazine derivatives, silica gel is the most common and effective stationary phase for normal-phase column chromatography. For highly polar or basic pyridazines that exhibit strong interactions with silica, neutral or basic alumina can be a good alternative. For very polar and water-soluble pyridazines, reverse-phase C18 silica gel is often the preferred choice.

Q2: How do I select the right mobile phase for my pyridazine purification?

A2: The selection of the mobile phase is crucial and should be guided by TLC analysis.

  • For Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent like hexanes or petroleum ether and gradually add a more polar solvent such as ethyl acetate or dichloromethane. Common starting mixtures include hexane:ethyl acetate or dichloromethane:methanol. The ideal mobile phase should give your target compound an Rf value between 0.2 and 0.4 on a TLC plate.

  • For Reverse-Phase Chromatography (C18): The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. Buffers or additives like formic acid or trifluoroacetic acid are often added to the water to control the pH and improve peak shape.

Q3: My pyridazine has a chiral center. How can I separate the enantiomers?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating enantiomers of pyridazine derivatives. This requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® and Chiralpak®), are widely used and have proven effective for separating pyridazinone enantiomers.[3] The mobile phase is typically a mixture of hexane and an alcohol like ethanol or isopropanol.[3]

Q4: When should I use gradient elution versus isocratic elution?

A4:

  • Isocratic elution (using a constant mobile phase composition) is suitable for simple separations where the compounds of interest have significantly different Rf values.

  • Gradient elution (gradually increasing the polarity of the mobile phase over time) is more effective for complex mixtures containing compounds with a wide range of polarities. It helps to elute strongly retained compounds in a reasonable time while still providing good separation for less retained compounds.

Q5: How can I improve the recovery of my polar pyridazine compound?

A5: For polar pyridazines, especially those that are basic, peak tailing and poor recovery from silica gel columns are common. To improve this:

  • Add a small amount of triethylamine (0.1-1%) to your mobile phase to suppress the interaction with acidic silanol groups.

  • Consider using reverse-phase chromatography, where polar compounds often elute earlier and with better peak shape.

  • For highly polar and ionizable pyridazines, Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography can be very effective.

Experimental Protocols

Protocol 1: Normal-Phase Flash Column Chromatography of a Moderately Polar Pyridazine Derivative

This protocol is a general guideline for purifying a pyridazine compound using standard silica gel chromatography.

1. Materials:

  • Crude pyridazine compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (or dichloromethane)

  • TLC plates, chamber, and UV lamp

  • Glass chromatography column

  • Collection tubes

2. Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The optimal mobile phase should provide an Rf value of ~0.3 for the target compound and good separation from impurities.

  • Column Packing (Wet Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle and add another layer of sand on top.

    • Drain the excess solvent until the level is just above the top layer of sand. Never let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the proportion of the polar solvent.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified pyridazine compound.

Protocol 2: Reverse-Phase HPLC for Polar Pyridazine Compounds

This protocol is a starting point for purifying polar, water-soluble pyridazine derivatives.

1. Materials:

  • Crude polar pyridazine compound

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Formic acid or trifluoroacetic acid (TFA)

2. Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid (or TFA).

    • Solvent B: Acetonitrile (or methanol) with 0.1% formic acid (or TFA).

    • Degas both solvents before use.

  • Method Development:

    • Start with an isocratic elution (e.g., 70% A, 30% B) to determine the approximate retention time of your compound.

    • Develop a gradient method for optimal separation. A typical gradient might be from 95% A to 5% A over 20-30 minutes.

  • Sample Preparation: Dissolve the crude sample in the initial mobile phase composition or a solvent mixture that is fully miscible with it. Filter the sample through a 0.45 µm syringe filter before injection.

  • Purification:

    • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

    • Collect fractions corresponding to the peak of the target compound.

  • Post-Purification:

    • Analyze the collected fractions for purity.

    • Combine the pure fractions and remove the organic solvent.

    • Lyophilize or extract the compound from the aqueous phase.

Data Presentation

The following tables summarize purification data for various pyridazine derivatives from the literature.

Table 1: Normal-Phase Column Chromatography Data for Pyridazine Derivatives

Compound Structure/NameStationary PhaseMobile Phase (Eluent)Yield (%)PurityReference
4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one[4]Silica GelNot specified94%>95% (by NMR)[4]
4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one[4]Silica GelNot specified58%>95% (by NMR)[4]
Phenyl-pyridazine derivative[5]Silica GelNot specified71%Pure by MP[5]
Thienyl-pyridazine derivative[5]Silica GelNot specified43%Pure by MP[5]
Tolyl-pyridazine derivative[5]Silica GelNot specified51%Pure by MP[5]
6-substituted-4-hydroxy-3-methoxycarbonyl pyridazines[6]Silica GelNot specified53-70%Not specified[6]

Table 2: Chiral HPLC Data for Pyridazinone Enantiomers

Racemic CompoundChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Enantiomeric Excess (ee)Reference
(±)-N-(4-Bromophenyl)-2-[5-methyl-6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl]acetamide[1]Lux Amylose-2®MeCN/IPA (90:10)1.0>99%[1]
4,5-disubstituted 3(2H)-pyridazinone derivatives[3]Chiralcel OJHexane/Ethanol/2-PropanolNot specifiedNot specified[3]
4,5-disubstituted 3(2H)-pyridazinone derivatives[3]Chiralcel OFHexane/Ethanol/2-PropanolNot specifiedNot specified[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Pyridazine Mixture tlc TLC Analysis for Mobile Phase Selection crude->tlc pack Pack Column with Stationary Phase tlc->pack load Load Sample pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap pure Pure Pyridazine Compound evap->pure

Caption: General workflow for pyridazine purification by column chromatography.

troubleshooting_logic start Problem Encountered tailing Peak Tailing? start->tailing no_elution Compound Not Eluting? tailing->no_elution No add_base Add Triethylamine to Mobile Phase tailing->add_base Yes poor_sep Poor Separation? no_elution->poor_sep No inc_polar Increase Mobile Phase Polarity no_elution->inc_polar Yes opt_solvent Re-optimize Solvent System with TLC poor_sep->opt_solvent Yes alt_phase Use Alumina or Reverse Phase add_base->alt_phase check_stable Check Compound Stability on Silica inc_polar->check_stable use_gradient Use Gradient Elution opt_solvent->use_gradient

Caption: Decision tree for troubleshooting common chromatography issues.

References

Preventing degradation of 3-Aminopyridazine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3-Aminopyridazine hydrochloride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Protection from light is also crucial to prevent photodegradation. For extended storage, refrigeration (2-8 °C) is advisable.

Q2: I've observed a change in the color of my this compound powder. What could be the cause?

A2: A change in color, such as turning from white/off-white to a yellowish or brownish hue, can be an indicator of degradation. This is often due to oxidation or exposure to light and moisture. It is recommended to perform a purity check using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the integrity of the compound.

Q3: My this compound solution appears cloudy. What should I do?

A3: Cloudiness in a solution can indicate several issues, including the formation of insoluble degradation products, precipitation of the compound due to low solubility in the chosen solvent, or microbial contamination. Ensure the solvent is appropriate and of high purity. If degradation is suspected, the solution should be discarded and a fresh one prepared from a pure, properly stored solid sample.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the structure of this compound, which contains an amino group and a pyridazine ring, the most probable degradation pathways include:

  • Oxidation: The amino group and the nitrogen atoms in the pyridazine ring are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[2]

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, the amino group could potentially undergo hydrolysis.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of various degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram Degradation of the compound due to improper storage or handling.1. Verify the storage conditions (temperature, light, moisture). 2. Prepare a fresh sample from a new or properly stored batch. 3. Perform a forced degradation study to identify potential degradation products and confirm their retention times.
Decreased purity over time The compound is degrading under the current storage conditions.1. Review and optimize storage conditions (see FAQ A1). 2. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Inconsistent experimental results Degradation of the stock solution.1. Prepare fresh stock solutions for each experiment. 2. If a stock solution must be stored, protect it from light and store at a low temperature (e.g., 2-8 °C). Assess its stability over the intended storage duration.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general approach for developing a stability-indicating HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a photodiode array (PDA) detector.

  • A C18 reversed-phase column is a common starting point.

2. Mobile Phase Preparation:

  • A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.

  • The pH of the aqueous buffer should be optimized to ensure good peak shape for the basic this compound.

  • Gradient elution may be necessary to separate all degradation products from the parent compound.

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) to a known concentration.

4. Method Validation:

  • The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound and for developing a stability-indicating analytical method.[1][3][4][5]

1. Acid Hydrolysis:

  • Dissolve the compound in 0.1 M HCl.

  • Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period.

  • Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.

2. Base Hydrolysis:

  • Dissolve the compound in 0.1 M NaOH.

  • Maintain the solution at room temperature or a slightly elevated temperature for a specified period.

  • Withdraw samples at various time points, neutralize with an acid, and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a specified period.

  • Withdraw samples at various time points and analyze by HPLC.

4. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 60 °C) in a calibrated oven.

  • Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.

5. Photodegradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample protected from light.

  • Analyze both the exposed and control samples by HPLC at various time points.

Visualizations

Degradation Troubleshooting Logic

G Troubleshooting Degradation of 3-Aminopyridazine HCl A Observation: Unexpected experimental results or change in physical appearance. B Is the compound stored correctly? (cool, dry, dark, sealed) A->B C Correct storage conditions. Re-run experiment with fresh sample. B->C No D Is the stock solution fresh? B->D Yes E Prepare fresh stock solution. Re-run experiment. D->E No F Perform Purity Check (e.g., HPLC). D->F Yes G Purity is acceptable. F->G H Purity is compromised. (Degradation likely) F->H I Consider other experimental factors. G->I J Discard degraded material. Obtain new batch. H->J G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Acid Hydrolysis (e.g., 0.1M HCl, 60°C) F Sample at Time Points A->F B Base Hydrolysis (e.g., 0.1M NaOH, RT) B->F C Oxidation (e.g., 3% H2O2, RT) C->F D Thermal (Solid, 60°C) D->F E Photolytic (UV/Vis Light) E->F G Analyze by Stability- Indicating HPLC Method F->G H Identify & Characterize Degradation Products G->H J Develop & Validate Stability-Indicating Method G->J I Elucidate Degradation Pathways H->I

References

Troubleshooting low conversion rates in 3-Aminopyridazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Aminopyridazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is the hydrochloride salt of 3-aminopyridazine. It is typically a brown, crystalline solid with a melting point of approximately 175.5-176.5 °C. As a salt, it is readily soluble in water and protic solvents like ethanol. The presence of the amino group and the pyridazine ring makes it a valuable precursor in the synthesis of a wide range of biologically active molecules, particularly in medicinal chemistry.

Q2: Why is a base required when using this compound as a nucleophile?

This compound is a salt, meaning the amino group is protonated. To act as a nucleophile in reactions like palladium-catalyzed cross-couplings or reductive aminations, the free amino group (-NH2) is required. Therefore, a base must be added to the reaction mixture to deprotonate the ammonium salt and generate the active, neutral amine. Typically, at least one equivalent of base is needed for the deprotonation, with additional equivalents often required for the reaction mechanism itself (e.g., in Suzuki or Buchwald-Hartwig couplings).

Q3: What are the most common reactions where this compound is used?

The most common applications involve leveraging the amino group and the pyridazine core for further functionalization. These include:

  • Palladium-catalyzed cross-coupling reactions:

    • Suzuki-Miyaura Coupling: To form C-C bonds, typically by coupling a halogenated aminopyridazine with a boronic acid.

    • Buchwald-Hartwig Amination: To form C-N bonds by coupling the amino group with an aryl or heteroaryl halide.

  • Reductive Amination: To form secondary or tertiary amines by reacting the amino group with an aldehyde or ketone followed by reduction.

  • Amide Bond Formation: Acylation of the amino group to form amides, which can be key intermediates for various pharmaceutical compounds.

Q4: My reaction with a related chloro-aminopyridazine is showing low conversion. What are the initial parameters I should investigate?

For palladium-catalyzed cross-coupling reactions with chloro-aminopyridazines, low conversion is a common issue due to the relative strength of the C-Cl bond. Key parameters to investigate are:

  • Catalyst and Ligand: Ensure you are using a catalyst system known to be effective for activating C-Cl bonds. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often required.

  • Base: The choice of base is critical. Stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or NaOt-Bu are often necessary.

  • Temperature: Higher reaction temperatures (typically 80-120 °C) are often needed to facilitate the oxidative addition step.

  • Solvent: Anhydrous, aprotic solvents like dioxane, toluene, or THF are generally preferred. Ensure all reagents and solvents are dry.

Troubleshooting Low Conversion Rates

Low conversion is a frequent challenge in reactions involving aminopyridazine scaffolds. The following guides address specific reaction types.

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is used to form C-C bonds. When using a halogenated aminopyridazine as a substrate, several issues can lead to low yields of the desired biaryl product.

Problem: Low yield of the desired 3-amino-6-arylpyridazine product.

This can be caused by several factors, including inefficient catalysis or side reactions. Below is a troubleshooting workflow and a table summarizing reaction conditions from literature for the closely related 3-amino-6-chloropyridazine.

Suzuki_Troubleshooting start Low Conversion in Suzuki Coupling catalyst Is the Catalyst/Ligand System Optimal? start->catalyst base Is the Base Choice and Amount Correct? catalyst->base If yes catalyst_sol Solution: - Use Pd(0) catalyst (e.g., Pd(PPh₃)₄). - Screen bulky, electron-rich ligands (e.g., Buchwald ligands). catalyst->catalyst_sol If no conditions Are Reaction Conditions Appropriate? base->conditions If yes base_sol Solution: - Use stronger bases (e.g., Na₂CO₃, K₃PO₄). - Use at least 2-3 equivalents. base->base_sol If no side_reactions Are Side Reactions Occurring? conditions->side_reactions If yes conditions_sol Solution: - Increase temperature (80-110 °C). - Ensure anhydrous/deoxygenated conditions. conditions->conditions_sol If no side_reactions_sol Solution: - Homocoupling: Degas thoroughly. - Hydrolysis: Use anhydrous solvents. - Deboronation: Use slight excess of boronic acid. side_reactions->side_reactions_sol If yes

Caption: Troubleshooting workflow for Suzuki coupling reactions.
Starting MaterialCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
3-Amino-6-chloropyridazineVarious Arylboronic acidsPd(PPh₃)₄ (5)Na₂CO₃ (2 eq)DME/Ethanol/H₂O8023-65[1][2]
3-Bromo-6-(thiophen-2-yl)pyridazineVarious Arylboronic acidsPd(PPh₃)₄ (5)Na₂CO₃ (2M aq.)DME/Ethanol8014-28[2]

Common Side Reactions and Solutions:

  • Homocoupling of Boronic Acid: Often caused by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and the reaction mixture with an inert gas (Argon or Nitrogen) before adding the catalyst.[2] Consider using a Pd(0) source directly.[2]

  • Hydrolysis to Pyridazinone: The pyridazine ring can be susceptible to hydrolysis at high temperatures in the presence of water and base.

    • Solution: Use anhydrous solvents and ensure all reagents are dry.[2] Perform the reaction at the lowest effective temperature.[2]

  • Protodeboronation: The boronic acid can be replaced by a proton, rendering it inactive.

    • Solution: Use anhydrous conditions and aprotic solvents. Avoid using a large excess of the boronic acid.[2]

Guide 2: Buchwald-Hartwig Amination

This reaction is used to couple the amino group of 3-aminopyridazine with an aryl/heteroaryl halide. Low conversion can stem from catalyst inhibition or suboptimal reaction parameters.

Problem: Low yield of the desired N-aryl-3-aminopyridazine.

The basic nitrogen atoms on the pyridazine ring can coordinate to the palladium catalyst, inhibiting its activity. Overcoming this requires careful selection of the ligand and base.

Buchwald_Workflow cluster_0 Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low Yield catalyst Catalyst Performance Issue? Screen bulky, electron-rich ligands (e.g., BINAP, DPPF, Buchwald ligands). Increase catalyst loading. start->catalyst base Base Ineffective? Use a strong, non-nucleophilic base (NaOt-Bu, LHMDS, K₃PO₄). Ensure sufficient equivalents are used. catalyst->base [Optimized] conditions Suboptimal Conditions? Increase reaction temperature (80-110 °C). Use anhydrous, aprotic solvents (Toluene, Dioxane). Ensure inert atmosphere. base->conditions [Optimized]

Caption: Key optimization points for Buchwald-Hartwig amination.
ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand.Pd(0) is the active catalytic species. Pd(II) precatalysts are reduced in situ.
Ligand Bulky, electron-rich phosphines (e.g., BINAP, DPPF, XPhos, RuPhos).These ligands promote the reductive elimination step and can overcome catalyst inhibition by the pyridazine nitrogen atoms. Bidentate ligands can be particularly effective.[3]
Base Strong, non-nucleophilic bases such as NaOt-Bu, LHMDS, K₂CO₃, or Cs₂CO₃.A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[3]
Solvent Anhydrous, aprotic solvents like Toluene, Dioxane, or THF.Prevents catalyst deactivation and unwanted side reactions.
Temperature 80 - 110 °COften required to drive the reaction to completion, especially with less reactive aryl chlorides.

Guide 3: Reductive Amination

Reductive amination involves the reaction of the amino group with an aldehyde or ketone to form an imine, which is then reduced in situ. Low conversion is often due to inefficient imine formation or reduction.

Problem: Low conversion to the desired secondary or tertiary amine.

The nucleophilicity of 3-aminopyridazine and the stability of the intermediate imine are key factors.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • pH Control: Imine formation is pH-dependent. The reaction is often acid-catalyzed, but a pH that is too low will protonate the amine, rendering it non-nucleophilic. Addition of a mild acid like acetic acid can be beneficial.

    • Water Removal: The formation of an imine from an amine and a carbonyl compound produces water. Removing this water (e.g., with molecular sieves) can drive the equilibrium towards the imine product.

  • Select the Appropriate Reducing Agent:

    • Sodium cyanoborohydride (NaBH₃CN): A classic choice that is selective for the imine over the carbonyl starting material, allowing for a one-pot reaction.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, also effective for one-pot reductive aminations.

    • Trichlorosilane (HSiCl₃): Can be used with a DMF catalyst and shows good functional group tolerance.

  • Reaction Conditions:

    • Solvent: Protic solvents like methanol or ethanol are commonly used.

    • Temperature: Reactions are often run from room temperature up to around 55 °C.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halogenated 3-Aminopyridazine

This protocol is adapted from literature procedures for 3-amino-6-chloropyridazine.[2]

Materials:

  • Halogenated 3-aminopyridazine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (or a similar solvent system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the halogenated 3-aminopyridazine, arylboronic acid, and sodium carbonate.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., DME/Water 4:1) to the flask.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathway Context: Kinase Inhibition

Derivatives of 3-aminopyridazine are frequently explored as kinase inhibitors in drug discovery. Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. The diagram below illustrates a simplified signaling pathway where a kinase is a key component, representing a potential target for inhibitors derived from 3-aminopyridazine.

Kinase_Pathway cluster_0 Cell Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Binds & Activates DownstreamKinase Downstream Kinase (e.g., MNK, SYK) Receptor->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylates CellResponse Cellular Response (Proliferation, Survival) TranscriptionFactor->CellResponse Activates Gene Transcription Inhibitor 3-Aminopyridazine Derivative (Kinase Inhibitor) Inhibitor->DownstreamKinase Inhibits

Caption: Role of 3-aminopyridazine derivatives as kinase inhibitors.

References

Validation & Comparative

A Comparative Guide to 3-Aminopyridazine Hydrochloride and 3-Amino-6-chloropyridazine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds. This guide provides a comparative analysis of two pyridazine-based building blocks, 3-aminopyridazine hydrochloride and 3-amino-6-chloropyridazine, in the context of their utility and reactivity in Suzuki coupling reactions.

Core Reactivity Principles: A Tale of Two Substrates

The fundamental difference in the reactivity of this compound and 3-amino-6-chloropyridazine in Suzuki coupling lies in their chemical structures. The Suzuki reaction necessitates an electrophilic coupling partner, typically an organohalide or triflate, which can undergo oxidative addition to a palladium(0) catalyst.

3-Amino-6-chloropyridazine is an ideal substrate for Suzuki coupling. The chlorine atom at the 6-position of the pyridazine ring serves as an effective leaving group, enabling the catalytic cycle to proceed. The electron-deficient nature of the pyridazine ring further activates the C-Cl bond towards oxidative addition.

Conversely, This compound lacks a suitable leaving group for a standard Suzuki cross-coupling reaction. The pyridazine ring possesses C-H bonds which are generally unreactive under typical Suzuki conditions. The hydrochloride salt form is also not conducive to the basic conditions often employed in the reaction. Therefore, direct Suzuki coupling with this compound to form a biaryl compound is not a viable synthetic strategy. To utilize 3-aminopyridazine in a Suzuki-type reaction, it would first need to be functionalized with a suitable leaving group, such as a halide, at a specific position on the ring.

Performance in Suzuki Coupling: An Experimental Overview

Given the fundamental differences in their reactivity, a direct experimental comparison of the two compounds under the same Suzuki coupling conditions is not chemically meaningful. Instead, we present experimental data for the successful application of 3-amino-6-chloropyridazine in Suzuki coupling reactions with various boronic acids.

Quantitative Data Summary

The following table summarizes representative yields for the Suzuki coupling of 3-amino-6-chloropyridazine with different arylboronic acids, as reported in the literature.

EntryArylboronic AcidCatalyst SystemBaseSolvent SystemYield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O65
24-Methylphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O58
34-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O62
43-Fluorophenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O75
52-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O45

This data is a compilation of representative yields and conditions and may not reflect optimized procedures for each specific substrate.

Experimental Protocols

A general experimental procedure for the Suzuki-Miyaura cross-coupling of 3-amino-6-chloropyridazine is provided below. Researchers should note that optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine

Materials:

  • 3-Amino-6-chloropyridazine

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 equivalents)

  • Solvent mixture (e.g., DME and water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add 3-amino-6-chloropyridazine (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the solvent mixture (e.g., a 4:1 ratio of DME to water).

  • Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes to remove dissolved oxygen.

  • Under the inert atmosphere, add the palladium catalyst (5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-arylpyridazine.[1]

Visualizing the Workflow and Chemical Logic

To further clarify the concepts discussed, the following diagrams illustrate the Suzuki coupling workflow and the logical comparison between the two compounds.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_amino_6_chloropyridazine 3-Amino-6-chloropyridazine Reaction_Vessel Suzuki Coupling Reaction 3_amino_6_chloropyridazine->Reaction_Vessel Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction_Vessel Base Base (e.g., Na2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DME/H2O) Solvent->Reaction_Vessel Heat Heat Heat->Reaction_Vessel Product 3-Amino-6-arylpyridazine Reaction_Vessel->Product

Caption: A typical workflow for the Suzuki coupling of 3-amino-6-chloropyridazine.

Reactivity_Comparison Start Suzuki Coupling? Substrate_1 3-Amino-6-chloropyridazine Start->Substrate_1 Substrate_2 This compound Start->Substrate_2 Result_1 Reactive (Cl is a leaving group) Substrate_1->Result_1 Result_2 Not Reactive (No leaving group) Substrate_2->Result_2

Caption: Logical comparison of reactivity in direct Suzuki coupling.

Conclusion

In the realm of Suzuki cross-coupling reactions, 3-amino-6-chloropyridazine is a valuable and reactive building block for the synthesis of a diverse range of 3-amino-6-arylpyridazines. Its utility is well-documented, and it serves as a reliable substrate under standard palladium-catalyzed conditions. In stark contrast, this compound is not a suitable substrate for direct Suzuki coupling due to the absence of a necessary leaving group. For researchers aiming to functionalize the 3-aminopyridazine core via Suzuki coupling, a preliminary step to introduce a halide or another suitable leaving group onto the pyridazine ring would be essential. This guide underscores the importance of understanding the fundamental principles of reactivity when selecting starting materials for complex organic transformations.

References

A Comparative Guide to the Synthesis of Substituted 3-Aminopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

The 3-aminopyridazine scaffold is a crucial pharmacophore found in a multitude of biologically active molecules, driving significant interest in efficient and versatile synthetic methodologies. This guide provides a comparative analysis of prominent synthetic routes to substituted 3-aminopyridazines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal strategy based on desired substitution patterns, scalability, and reaction efficiency. We will delve into classical and modern methods, presenting quantitative data, detailed experimental protocols, and visual representations of the reaction pathways.

Key Synthetic Strategies at a Glance

Several core strategies have been developed for the synthesis of 3-aminopyridazines, each with its own set of advantages and limitations. The most prevalent methods include the condensation of dicarbonyl compounds with hydrazine, nucleophilic aromatic substitution on halopyridazines, and palladium-catalyzed cross-coupling reactions for further diversification. More contemporary approaches, such as one-pot multi-component reactions, offer increased efficiency and atom economy.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative parameters for three distinct and widely employed synthetic routes to substituted 3-aminopyridazines. This allows for a direct comparison of their performance and applicability.

ParameterRoute 1: Dicarbonyl CondensationRoute 2: Nucleophilic SubstitutionRoute 3: Three-Component Reaction
Starting Materials β-Ketonitrile, Hydrazine Hydrate3,6-Dichloropyridazine, AmmoniaMalononitrile, Arylglyoxal, Hydrazine Hydrate
Reaction Type Condensation/CyclizationNucleophilic Aromatic SubstitutionOne-pot Condensation/Cyclization
Key Reagents Acid or Base catalystDioxane or PolyetherEthanol, Water
Reaction Conditions Reflux100-180°C, often under pressureRoom temperature
Reported Yield Variable, generally moderate to goodModerate to good (e.g., 62% for 3-amino-6-chloropyridazine)[1]Good to excellent (e.g., 86% for 3-amino-5-phenylpyridazine-4-carbonitrile)[1]
Product Scope Broad scope for substituted 3-aminopyridazinesSubstituted 3-aminopyridazines from corresponding chloropyridazinesPrimarily 3-amino-5-arylpyridazine-4-carbonitriles[1]
Advantages - Versatile starting materials- Direct formation of the amino-substituted ring- Readily available starting material- Scalable process[1]- High atom economy- Mild reaction conditions- Simple procedure[1]
Disadvantages - Regioselectivity can be an issue with unsymmetrical dicarbonyls- May require optimization- Use of high temperatures and pressures- Potential for side reactions[1]- Limited to arylglyoxals- May require optimization for different substrates[1]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic routes discussed, enabling researchers to replicate these methods.

Route 1: Dicarbonyl Condensation with Hydrazine

This generalized protocol is analogous to the Knorr pyrazole synthesis, adapted for pyridazines.[1]

Materials:

  • β-Ketonitrile (10 mmol)

  • Hydrazine hydrate (10 mmol)

  • Ethanol (20 mL)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the β-ketonitrile (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add hydrazine hydrate (10 mmol) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 3-aminopyridazine.[1]

Route 2: Nucleophilic Substitution of 3,6-Dichloropyridazine

This protocol is based on the amination of the commercially available 3,6-dichloropyridazine.[1][2]

Materials:

  • 3,6-Dichloropyridazine (1 g, 6.71 mmol)

  • Aqueous ammonia (8 mL)

  • 1,4-Dioxane (2 mL)

Procedure:

  • In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 g, 6.71 mmol), aqueous ammonia (8 mL), and 1,4-dioxane (2 mL).[1]

  • Seal the vessel and heat the reaction mixture to 100°C.[1] Industrial processes may utilize temperatures ranging from 30-180°C.[3]

  • Maintain the temperature and stir the mixture overnight.[1]

  • After cooling the reaction mixture to room temperature, a solid product should be present.

  • Collect the solid by filtration. The resulting product is 3-amino-6-chloropyridazine.[1]

  • Further purification can be achieved by recrystallization or column chromatography if necessary.[2][3]

Route 3: One-Pot Three-Component Synthesis

This method provides an efficient and atom-economical route to highly functionalized 3-aminopyridazines at room temperature.[1]

Materials:

  • Arylglyoxal (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (80%, 4 mmol)

  • Ethanol/Water (1:1, 3 mL)

Procedure:

  • In a suitable flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).[1]

  • To this solution, add hydrazine hydrate (80%, 4 mmol) at room temperature with stirring.[1]

  • Continue stirring the reaction mixture at room temperature.

  • The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product typically precipitates from the reaction mixture.

  • Collect the precipitate by filtration.

  • Wash the collected solid with hot water (2 x 5 mL).

  • Purify the crude product by recrystallization from ethanol to yield the 3-amino-5-arylpyridazine-4-carbonitrile.[1]

Diversification via Suzuki-Miyaura Cross-Coupling

Substituted 3-aminopyridazines, such as 3-amino-6-chloropyridazine, are excellent precursors for further functionalization using palladium-catalyzed cross-coupling reactions.[4]

Materials:

  • 3-Amino-6-chloropyridazine (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction vessel, add 3-amino-6-chloropyridazine (1 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (5 mol%), and base (2 mmol).

  • Add the solvent system and degas the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-amino-6-arylpyridazine.

Reaction Pathway Visualizations

The following diagrams illustrate the fundamental transformations in the discussed synthetic routes.

Dicarbonyl_Condensation beta-Ketonitrile β-Ketonitrile R-CO-CH₂-CN Intermediate Cyclized Intermediate beta-Ketonitrile->Intermediate + Hydrazine Hydrazine Hydrazine H₂N-NH₂ Hydrazine->Intermediate 3-Aminopyridazine 3-Aminopyridazine Intermediate->3-Aminopyridazine Tautomerization & Aromatization

Caption: Dicarbonyl condensation route to 3-aminopyridazines.

Nucleophilic_Substitution 3_6-Dichloropyridazine 3,6-Dichloropyridazine 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine 3_6-Dichloropyridazine->3-Amino-6-chloropyridazine Nucleophilic Aromatic Substitution Ammonia Ammonia NH₃ Ammonia->3-Amino-6-chloropyridazine

Caption: Nucleophilic substitution for 3-aminopyridazine synthesis.

Three_Component_Reaction cluster_reactants Reactants Arylglyoxal Arylglyoxal One-Pot_Reaction One-Pot Reaction (Room Temperature) Arylglyoxal->One-Pot_Reaction Malononitrile Malononitrile Malononitrile->One-Pot_Reaction Hydrazine Hydrazine Hydrazine->One-Pot_Reaction 3-Amino-5-arylpyridazine-4-carbonitrile 3-Amino-5-arylpyridazine-4-carbonitrile One-Pot_Reaction->3-Amino-5-arylpyridazine-4-carbonitrile

Caption: One-pot three-component synthesis workflow.

Suzuki_Coupling 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Catalytic_Cycle Pd(0) Catalytic Cycle 3-Amino-6-chloropyridazine->Catalytic_Cycle Arylboronic_Acid Arylboronic Acid Ar-B(OH)₂ Arylboronic_Acid->Catalytic_Cycle 3-Amino-6-arylpyridazine 3-Amino-6-arylpyridazine Catalytic_Cycle->3-Amino-6-arylpyridazine

Caption: Suzuki-Miyaura cross-coupling for diversification.

Conclusion

The synthesis of substituted 3-aminopyridazines can be achieved through a variety of effective methods. The choice of synthetic route is highly dependent on the desired substitution pattern, available starting materials, and the scale of the reaction. Classical methods such as dicarbonyl condensation and nucleophilic substitution remain valuable for accessing a range of derivatives. For rapid access to highly functionalized products under mild conditions, the three-component reaction presents an attractive alternative. Furthermore, palladium-catalyzed cross-coupling reactions on readily available chloro-substituted 3-aminopyridazines provide a powerful tool for generating chemical diversity, which is of paramount importance in drug discovery and development. This guide provides the foundational information for researchers to make informed decisions in their synthetic endeavors.

References

Efficacy of 3-Aminopyridazine Derivatives as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, due to their critical role in cell signaling, are attractive therapeutic targets. The 3-aminopyridazine scaffold has emerged as a promising starting point for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of the efficacy of various 3-aminopyridazine derivatives, supported by experimental data and detailed methodologies.

Comparative Efficacy of 3-Aminopyridazine Derivatives

The inhibitory activity of 3-aminopyridazine derivatives has been evaluated against a range of kinases. The following table summarizes the in vitro potency (IC50 or Ki) of selected compounds against their primary targets. Lower values indicate higher potency.

Compound ClassDerivative ExampleTarget Kinase(s)Potency (nM)Reference(s)
3-Aminopyridin-2-one 3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneAurora A130 (Ki)[1]
Aurora B30 (Ki)[1]
MPS1480 (Ki)[1]
3-Aminopyrid-2-one Compound 7vITK7 (Ki)[2]
3-Aminopyrazolopyrazine Compound 6hSYK25 (IC50)[3]
3-Amino-pyrazine-2-carboxamide Compound 18iFGFR11.88 (IC50, µM)[4]
FGFR23.02 (IC50, µM)[4]
FGFR32.34 (IC50, µM)[4]
FGFR412.58 (IC50, µM)[4]
3,6-Disubstituted Pyridazine Compound 9eJNK1(Downregulation)[5][6]
3-Oxo-2,3-dihydropyridazine Compound 22ITK190 (IC50)[7]

Key Signaling Pathways

The targeted kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival. Inhibition of these kinases can disrupt aberrant signaling in disease states.

Signaling_Pathway GF Growth Factor (e.g., FGF) FGFR FGFR GF->FGFR FRS2 FRS2 FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors (e.g., c-Jun, c-Fos) ERK->TF P Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation

Caption: Simplified FGFR signaling pathway leading to cell proliferation.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK47 MKK4/7 MAP3K->MKK47 P JNK JNK MKK47->JNK P cJun c-Jun JNK->cJun P AP1 AP-1 cJun->AP1 Apoptosis Apoptosis, Inflammation AP1->Apoptosis

Caption: The JNK signaling cascade in response to cellular stress.

Experimental Protocols

Accurate assessment of kinase inhibition is critical for structure-activity relationship (SAR) studies. Below are detailed methodologies for a common in vitro kinase assay and a general workflow for inhibitor screening.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for quantifying kinase activity and the potency of inhibitors.[2][6]

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (3-aminopyridazine derivatives) dissolved in DMSO

  • Detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665

  • Stop solution (EDTA in detection buffer)

  • 384-well low-volume microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 3-aminopyridazine derivatives in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. Add 2 µL of the diluted compound solution to the wells of a 384-well plate. b. Add 4 µL of the kinase solution (diluted in assay buffer) to each well. c. Incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 4 µL of a solution containing ATP and the biotinylated substrate (at their Km concentrations, also in assay buffer). e. Incubate for 60 minutes at room temperature.

  • Detection: a. Stop the reaction by adding 10 µL of the stop solution containing the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665). b. Incubate for 60 minutes at room temperature to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: a. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. b. Plot the HTRF ratio against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

General Experimental Workflow for Kinase Inhibitor Screening

The following diagram illustrates a typical workflow for the identification and characterization of novel kinase inhibitors.

Experimental_Workflow Lib Compound Library (3-Aminopyridazines) HTS High-Throughput Screening (HTS) Lib->HTS HitID Hit Identification HTS->HitID DoseResp Dose-Response & IC50 Determination HitID->DoseResp Selectivity Selectivity Profiling (Kinase Panel) DoseResp->Selectivity CellAssay Cell-Based Assays (Target Engagement) Selectivity->CellAssay LeadOpt Lead Optimization (SAR Studies) CellAssay->LeadOpt InVivo In Vivo Efficacy & PK/PD Studies LeadOpt->InVivo

References

Alternative reagents to 3-Aminopyridazine hydrochloride for pyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthesis of this heterocyclic system is a cornerstone of many drug discovery programs. While 3-aminopyridazine hydrochloride serves as a valuable building block, a variety of alternative reagents and synthetic strategies offer distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols.

Core Synthetic Strategies and Key Reagent Classes

The most prevalent and versatile methods for constructing the pyridazine ring involve the condensation of a four-carbon backbone with a hydrazine-based reagent.[5][6] The primary alternatives to using a pre-functionalized aminopyridazine revolve around the choice of these two core components.

Key Alternative Reagent Classes:

  • 1,4-Dicarbonyl Compounds: This is the most common and direct approach, where 1,4-dicarbonyl compounds (or their synthetic equivalents) react with hydrazine or its derivatives to form the pyridazine ring.[6][7][8] The choice of dicarbonyl substrate directly influences the substitution pattern of the final product.

  • γ-Ketoacids and Esters: These reagents react with hydrazines to form pyridazinones, which are important intermediates that can be further functionalized.[5][7] This method is particularly useful for accessing pyridazine derivatives with a carbonyl group on the ring.

  • Maleic Anhydride Derivatives: Condensation of substituted maleic anhydrides with hydrazine is a robust method for synthesizing pyridazinediones.[9]

  • Tetrazines: In an inverse-electron-demand Diels-Alder reaction, tetrazines can react with various dienophiles (like alkynes) to yield pyridazines after the elimination of nitrogen.[10][11] This method offers a distinct pathway with unique regiochemical outcomes.[11]

  • β,γ-Unsaturated Hydrazones: Copper-catalyzed cyclization of these readily available starting materials provides an efficient route to 1,6-dihydropyridazines, which can be easily oxidized to the aromatic pyridazine.[10][12]

Comparative Analysis of Pyridazine Synthesis Routes

The selection of a synthetic route depends on the desired substitution pattern, available starting materials, and required reaction conditions. The following table summarizes the key performance indicators for the major alternative strategies.

ParameterRoute 1: 1,4-Dicarbonyl CondensationRoute 2: γ-Ketoacid CyclizationRoute 3: Tetrazine [4+2] CycloadditionRoute 4: Nucleophilic Substitution
Starting Materials 1,4-Diketones, Hydrazine Hydrateγ-Ketoacids, Hydrazine HydrateSubstituted Tetrazines, Alkynes3,6-Dichloropyridazine, Amines
Reaction Type Condensation/CyclizationCondensation/CyclizationInverse Demand Diels-AlderNucleophilic Aromatic Substitution
Key Reagents Acetic Acid or Ethanol (solvent)Acidic or Basic catalystOften catalyst-free, heatDioxane, heat, often pressure
Reaction Conditions Room temperature to reflux[9]RefluxElevated temperatures100-180°C, sealed vessel[13]
Reported Yield Good to excellentModerate to goodGood to excellent[11]Moderate to good (e.g., 62%)[13]
Product Scope Broad scope for alkyl/aryl substituted pyridazines[6]Primarily pyridazinones and derivatives[5]Highly functionalized pyridazines[10][11]Substituted 3-aminopyridazines
Advantages - Most common and direct method- Readily available starting materials- Direct access to pyridazinone core- Versatile for further functionalization- High regiocontrol[10]- Access to complex substitution patterns- Scalable process- Reliable for specific amination
Disadvantages - Unsymmetrical diketones can lead to regioisomers- Requires oxidation for aromaticity[7]- Limited to pyridazinone products- Tetrazine synthesis can be multi-step- High temperatures/pressures required- Limited to available halopyridazines

Experimental Protocols

The following are representative, generalized protocols for key synthetic methods. Researchers should consult the primary literature for substrate-specific optimization.

Protocol 1: Synthesis of a 3,6-Disubstituted Pyridazine via 1,4-Diketone Condensation

This protocol is a classic approach for forming the pyridazine ring from a saturated 1,4-diketone and hydrazine.[7][8]

  • Materials: Saturated 1,4-diketone (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol or Acetic Acid.

  • Procedure:

    • Dissolve the 1,4-diketone in ethanol or acetic acid in a round-bottom flask.

    • Add hydrazine hydrate dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically forms a dihydropyridazine intermediate.[8]

    • Upon consumption of the starting material, cool the reaction to room temperature.

    • For oxidation to the aromatic pyridazine, an oxidizing agent such as chromium trioxide in acetic acid or simply exposure to air during workup may be sufficient, depending on the substrate.[5]

    • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of a 3-Aminopyridazine Derivative via Nucleophilic Substitution

This method details the amination of a halogenated pyridazine, a common strategy for introducing amino groups.[13]

  • Materials: 3,6-Dichloropyridazine (1.0 eq), Aqueous ammonia (or other amine), 1,4-Dioxane.

  • Procedure:

    • In a pressure-resistant vessel, combine 3,6-dichloropyridazine, aqueous ammonia, and 1,4-dioxane.

    • Seal the vessel securely and heat the reaction mixture to 100-120°C with vigorous stirring.

    • Maintain the temperature and continue stirring overnight (12-16 hours).

    • After cooling the reaction mixture to room temperature, a solid product will typically precipitate.

    • Collect the solid by filtration and wash with cold water or a suitable solvent.

    • The resulting product, such as 3-amino-6-chloropyridazine, can be used for further functionalization (e.g., Suzuki coupling).[14]

Visualizing Synthetic and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and relationships.

G cluster_start Starting Material Selection cluster_reagent Core Reagent cluster_reaction Reaction cluster_product Product Class 1_4_Dicarbonyl 1,4-Dicarbonyl Compound Condensation Condensation & Cyclization 1_4_Dicarbonyl->Condensation gamma_Ketoacid γ-Ketoacid gamma_Ketoacid->Condensation Halo_Pyridazine Halogenated Pyridazine Substitution Nucleophilic Substitution Halo_Pyridazine->Substitution Hydrazine Hydrazine Hydrate Hydrazine->Condensation Amine Amine (Nucleophile) Amine->Substitution Pyridazine Substituted Pyridazine Condensation->Pyridazine Pyridazinone Pyridazinone Derivative Condensation->Pyridazinone Amino_Pyridazine Amino-Substituted Pyridazine Substitution->Amino_Pyridazine

Caption: Logical workflow for pyridazine synthesis strategies.

Pyridazine derivatives are frequently designed as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a pyridazine-based drug could act.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Drug Pyridazine-based Kinase Inhibitor Drug->RAF Inhibits

References

Validating the Structure of 3-Aminopyridazine Hydrochloride Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction pathways originating from 3-aminopyridazine hydrochloride and its derivatives. It offers a detailed examination of product structures, reaction yields, and the analytical techniques required for their validation. The information presented is intended to assist researchers in selecting optimal synthetic routes and in the accurate characterization of their target molecules.

Comparative Analysis of Reaction Products

The functionalization of the 3-aminopyridazine core is a key strategy in the development of novel therapeutic agents. Three common synthetic transformations—cyclization, diazotization, and cross-coupling—offer diverse pathways to a wide array of derivatives. Below is a comparative summary of these methods, highlighting their respective products and typical yields.

Reaction TypeStarting Material ExampleReagentsProduct ExampleReported Yield (%)Reference
Cyclization 3-AminopyridazineMethyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate, Acetic Acid, Sodium Acetate3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine93[1]
Diazotization-Coupling 3-Aminopyridine1. HCl, NaNO2 (0-5°C) 2. Malononitrile, Sodium Acetate2-(pyridin-3-yl)hydrazono)malononitrileNot specified[2]
Suzuki-Miyaura Coupling 3-Amino-6-chloropyridazine(Hetero)arylboronic acids, Pd(PPh3)4, Na2CO33-Amino-6-(hetero)arylpyridazinesFair to low (e.g., 14-28% for similar systems)[3][4]
Nucleophilic Substitution 3,6-DichloropyridazineAqueous ammonia, 1,4-Dioxane3-Amino-6-chloropyridazine62[5]

Experimental Protocols

Accurate structural validation is paramount in chemical synthesis. The following sections provide detailed experimental protocols for the synthesis and characterization of 3-aminopyridazine derivatives.

Synthesis of 3-Benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine (Cyclization)

Materials:

  • 3-Aminopyridazine

  • Methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate

  • Glacial Acetic Acid

  • Anhydrous Sodium Acetate

Procedure:

  • A mixture of 3-aminopyridazine (1 mmol), methyl (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate (1 mmol), and anhydrous sodium acetate (1 mmol) in glacial acetic acid is heated at reflux.[1]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from an appropriate solvent.

Diazotization of this compound and Subsequent Coupling

Materials:

  • This compound

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Malononitrile (or other active methylene compound)

  • Sodium Acetate

  • Ethanol

  • Ice

Procedure:

  • This compound (1 mmol) is dissolved in a minimal amount of water and concentrated hydrochloric acid. The solution is cooled to 0-5 °C in an ice-salt bath.[2][6]

  • A solution of sodium nitrite (1.1 mmol) in cold water is added dropwise to the cooled amine solution while maintaining the temperature below 5 °C.[6]

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, malononitrile (1 mmol) and sodium acetate (3 mmol) are dissolved in ethanol and cooled in an ice bath.[2]

  • The cold diazonium salt solution is added slowly to the malononitrile solution with vigorous stirring.

  • The reaction is stirred for an additional hour in the ice bath. The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol.

Suzuki-Miyaura Cross-Coupling of 3-Amino-6-chloropyridazine

Materials:

  • 3-Amino-6-chloropyridazine

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • 2 M Aqueous Sodium Carbonate solution

  • Nitrogen gas

Procedure:

  • To a reaction vessel, add 3-amino-6-chloropyridazine (1 mmol), the desired arylboronic acid (1.2 mmol), and Pd(PPh3)4 (5 mol%).[3][4]

  • The vessel is purged with nitrogen gas.

  • A solvent mixture of DME, ethanol, and 2 M aqueous sodium carbonate is added.[4]

  • The reaction mixture is heated at 80 °C under a nitrogen atmosphere and monitored by TLC.

  • Upon completion, the reaction is cooled to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Structure Validation

The synthesized compounds are characterized using a combination of spectroscopic methods to confirm their chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of all protons in the molecule. Characteristic chemical shifts and coupling constants are used to assign the structure. For example, in pyrimido[1,2-b]pyridazine derivatives, the protons on the pyridazine and pyrimidine rings will have distinct signals.

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of carbonyl carbons, aromatic carbons, and aliphatic carbons are diagnostic. For instance, the ¹³C NMR spectrum of 3-amino-6-chloropyridazine shows distinct signals for the carbon atoms of the pyridazine ring.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak (M+) confirms the molecular formula. The fragmentation patterns of pyridazine derivatives often involve the loss of small molecules like N₂, HCN, or side chains, providing clues to the compound's structure.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For example, the presence of an amino group (-NH₂) can be confirmed by characteristic N-H stretching vibrations, while a carbonyl group (C=O) will show a strong absorption band in the region of 1650-1750 cm⁻¹.

Visualizing a Relevant Biological Pathway

Derivatives of 3-aminopyridazine have been identified as antagonists of the γ-aminobutyric acid (GABA) type A (GABAA) receptor, a key player in inhibitory neurotransmission in the central nervous system. The following diagram illustrates the GABAergic synapse and the mechanism of action of GABAA receptors.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamic Acid Decarboxylase GABA_vesicle GABA Vesicle GABA_released GABA_vesicle->GABA_released Exocytosis GABA_in_vesicle vGAT vGAT GABA_in_vesicle->vGAT GAD->GABA_in_vesicle Synthesis vGAT->GABA_vesicle Packaging GAT GABA Transporter (GAT) GABA_released->GAT Reuptake GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA_released->GABA_A_Receptor Binding Cl_ion GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Influx Aminopyridazine 3-Aminopyridazine Derivative (Antagonist) Aminopyridazine->GABA_A_Receptor Blocks Binding

Caption: GABAergic synapse and the antagonistic action of 3-aminopyridazine derivatives.

Experimental Workflow for Structure Validation

The following diagram outlines a typical workflow for the synthesis and structural validation of a novel 3-aminopyridazine derivative.

experimental_workflow start Start: 3-Aminopyridazine Hydrochloride synthesis Chemical Synthesis (e.g., Cyclization, Coupling) start->synthesis workup Reaction Work-up & Purification (Filtration, Extraction, Chromatography) synthesis->workup initial_char Initial Characterization (TLC, Melting Point) workup->initial_char spectroscopy Spectroscopic Analysis initial_char->spectroscopy nmr NMR (1H, 13C) spectroscopy->nmr ms Mass Spectrometry spectroscopy->ms ir IR Spectroscopy spectroscopy->ir structure_elucidation Structure Elucidation & Data Interpretation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation final_product Validated Product Structure structure_elucidation->final_product

Caption: Workflow for synthesis and structural validation of 3-aminopyridazine derivatives.

References

A Comparative Guide to Palladium Catalysts for 3-Aminopyridazine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the 3-aminopyridazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. Palladium-catalyzed cross-coupling reactions are paramount for the synthesis of derivatives of this heterocycle. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical for achieving high yields and broad substrate scope. This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving 3-aminopyridazine and its analogs, supported by experimental data from relevant literature.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. For substrates like 3-amino-6-chloropyridazine, the selection of an appropriate palladium catalyst and ligand is crucial to overcome the challenges associated with coupling an electron-rich chloro-heteroarene.

Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90Effective for analogous aminopyridines.[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100-11012-24>90High-yielding system for challenging chloro-heterocycles.[2]
PdCl₂(dppf)K₂CO₃DME80-902-12HighA robust and common pre-catalyst.[3]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50-6516ModerateEffective for resin-supported chloropyrimidines.[1]

Note: Data is compiled from studies on 3-amino-6-chloropyridazine and closely related chloro-aminopyridine analogs. Yields are representative and can vary based on the specific boronic acid used.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine

This protocol is a general guideline based on established methods for similar substrates.[2][4]

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ / SPhos, 2 mol% Pd)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene and water, 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-amino-6-chloropyridazine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium precursor and ligand under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl aminopyridazines. The use of bulky, electron-rich phosphine ligands is critical to facilitate the catalytic cycle and achieve high coupling efficiency, especially with less reactive chloro-heterocycles.

Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd₂(dba)₃ / RuPhosLiHMDSTHF651671-95Outstanding for secondary amines with 3-halo-2-aminopyridines.[5]
Pd₂(dba)₃ / BrettPhosLiHMDSTHF651666-90Excellent for primary amines with 3-halo-2-aminopyridines.[5]
Pd(OAc)₂ / X-PhosKOt-BuToluene1000.17 - 2Good to ExcellentA highly active and versatile catalyst system.[6]
Pd₂(dba)₃ / BINAPNaOt-BuToluene11012-24HighA second-generation catalyst, effective for a range of amines.[7]

Note: Data is extrapolated from studies on 3-halo-2-aminopyridines, which are structurally similar to halo-aminopyridazines.

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated 3-Aminopyridazine

This protocol is adapted from methodologies developed for the amination of related heteroaryl halides.[5][6]

Materials:

  • Halogenated 3-aminopyridazine (e.g., 3-amino-6-chloropyridazine, 1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., RuPhos or BrettPhos, 2-4 mol%)

  • Base (e.g., LiHMDS, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.

  • Add the halogenated 3-aminopyridazine and the coupling amine to the mixture.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 65 °C for THF or 100 °C for Toluene).

  • Stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to a diverse range of alkynyl-substituted 3-aminopyridazines.

Comparative Performance of Palladium Catalysts for Sonogashira Coupling
Catalyst System (Pd Source / Ligand)Co-catalystBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96Optimized conditions for 2-amino-3-bromopyridines.[8]
PdCl₂(PPh₃)₂-TBAFSolvent-free80-1000.5-2Moderate to ExcellentCopper-free conditions, effective for aryl chlorides.[9]
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-502-6HighClassic conditions, often reliable.[3]

Note: Data is based on studies with 2-amino-3-bromopyridines and other aryl halides, providing a strong starting point for 3-aminopyridazine substrates.

Experimental Protocol: Sonogashira Coupling of a Halogenated 3-Aminopyridazine

This protocol is based on an optimized procedure for the Sonogashira coupling of aminopyridines.[8]

Materials:

  • Halogenated 3-aminopyridazine (e.g., 3-amino-6-bromopyridazine, 1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Co-catalyst (CuI, 5.0 mol%)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand, and CuI.

  • Add the degassed solvent and stir for 30 minutes.

  • Add the halogenated 3-aminopyridazine, terminal alkyne, and base.

  • Heat the reaction mixture to 100 °C for 3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Visualizing the Process and Key Parameters

To further aid in the understanding and execution of these reactions, the following diagrams illustrate a typical experimental workflow and the critical parameters that influence the outcome of palladium-catalyzed 3-aminopyridazine coupling reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents (Substrate, Base, etc.) setup Assemble Glassware (Inert Atmosphere) prep_reagents->setup prep_catalyst Prepare Catalyst System (Pd Source + Ligand) prep_catalyst->setup prep_solvent Degas Solvent prep_solvent->setup addition Add Reagents & Catalyst System setup->addition heating Heat & Stir addition->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate drying->concentration purification Column Chromatography concentration->purification product Final Product purification->product

Caption: General experimental workflow for palladium-catalyzed coupling.

influencing_factors cluster_catalyst Catalyst System cluster_conditions Reaction Conditions outcome Reaction Outcome (Yield, Selectivity, Rate) pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) pd_source->outcome ligand Ligand (e.g., Buchwald, Phosphines) ligand->outcome base Base (e.g., K₃PO₄, LiHMDS) base->outcome solvent Solvent (e.g., Toluene, THF, DMF) solvent->outcome temperature Temperature temperature->outcome

Caption: Key factors influencing palladium-catalyzed coupling reactions.

References

Performance of 3-Aminopyridazine Hydrochloride in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3-Aminopyridazine hydrochloride in various solvent systems, alongside alternative aminopyridine and aminopyridazine derivatives. The information is intended to assist in optimizing experimental conditions, from organic synthesis to biological assays.

Executive Summary

This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.[1] Its hydrochloride salt form generally enhances its solubility in aqueous media, a crucial factor for its application in biological systems and various chemical reactions.[1] This guide explores its solubility profile in comparison to other relevant compounds and details its role in key biological pathways.

Solubility Profile and Comparison

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, its hydrochloride salt structure suggests good solubility in polar solvents, particularly water. The following table summarizes the available solubility data for this compound and its alternatives. It is important to note that for this compound, the data is largely qualitative, and experimental determination is recommended for precise applications.

Table 1: Solubility of this compound and Alternatives

CompoundSolventSolubilityTemperature (°C)Source
This compound WaterSolubleNot Specified[1]
Ethanol/PentaneCrystalline solid forms from this system (Melting Point: 175.5-176.5 °C)Not Specified
2-AminopyridineWater1-5 g/100 mL19
EthanolSolubleNot Specified
4-AminopyridineWater112 g/L20[2][3]
EthanolVery SolubleNot Specified[2][3]
Methanol, Acetone, THF, Isopropanol, Acetonitrile, DMF, DMSOSolubleNot Specified[2][3]
6-Chloro-3-aminopyridazineDMSOSlightly SolubleNot Specified[4]
MethanolSlightly Soluble (with heating)Not Specified[4]
Water1 g/L20[5]

Note: The solubility of hydrochloride salts is generally pH-dependent.

Performance in Synthetic Applications

3-Aminopyridazine and its derivatives are valuable intermediates in organic synthesis, particularly in cross-coupling reactions to form more complex molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used carbon-carbon bond-forming reaction. The reactivity of halopyridazines in this reaction is influenced by the position of the halogen and other substituents. For instance, in unsymmetrical 4-substituted-3,6-dichloropyridazines, the reaction predominantly occurs at the C6 position.[6] The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to the carbon-halogen bond.[7]

General Experimental Protocol for Suzuki-Miyaura Coupling of a Halogenated Pyridazine:

  • In a reaction vessel, combine the halogenated pyridazine (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

This compound and related aminopyridines have shown significant potential in the treatment of neurological disorders and cancer. Their mechanisms of action are believed to involve the modulation of key signaling pathways.

Role in Neurological Disorders: Potassium Channel Blockade

Aminopyridines, including isomers like 4-aminopyridine, are known to function as non-selective blockers of voltage-gated potassium channels (Kv channels).[8][9][10] In demyelinated neurons, the exposure of these channels leads to an excessive leakage of potassium ions, which impairs the propagation of action potentials. By blocking these channels, aminopyridines can help to restore nerve impulse conduction. This mechanism is the basis for the use of dalfampridine (a slow-release form of 4-aminopyridine) in improving walking in patients with multiple sclerosis.[8]

Potassium Channel Blockade cluster_neuron Demyelinated Axon ActionPotential Action Potential Propagation K_Channel Voltage-Gated K+ Channel (Exposed) ActionPotential->K_Channel opens K_Efflux K+ Efflux K_Channel->K_Efflux allows Restored_Conduction Restored Conduction K_Channel->Restored_Conduction leads to Conduction_Failure Conduction Failure K_Efflux->Conduction_Failure leads to 3_Aminopyridazine_HCl 3-Aminopyridazine HCl Blockade Blockade 3_Aminopyridazine_HCl->Blockade Blockade->K_Channel inhibits

Mechanism of Action in Neurological Disorders
Role in Cancer Therapy: Ribonucleotide Reductase Inhibition

Derivatives of 3-aminopyridine have been investigated as potent inhibitors of ribonucleotide reductase (RR).[11] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[12][13] By inhibiting RR, these compounds deplete the pool of deoxyribonucleotides, leading to the cessation of DNA replication and ultimately, cell death, particularly in rapidly proliferating cancer cells. One such derivative, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), has been evaluated in clinical trials for its anticancer activity.[11]

Ribonucleotide Reductase Inhibition Ribonucleotides Ribonucleotides (NDPs) RR Ribonucleotide Reductase (RR) Ribonucleotides->RR Substrate Deoxyribonucleotides Deoxyribonucleotides (dNDPs) RR->Deoxyribonucleotides produces DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis DNA_Synthesis->Apoptosis inhibition leads to 3_Aminopyridazine_Derivative 3-Aminopyridazine Derivative (e.g., Triapine) Inhibition Inhibition 3_Aminopyridazine_Derivative->Inhibition Inhibition->RR

Mechanism of Action in Cancer Therapy

Experimental Protocols

Determination of Solubility (Isothermal Shake-Flask Method)

This protocol provides a general framework for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, DMSO)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume or mass of the solvent.

  • Seal the vial tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The presence of undissolved solid should be visible.

  • After reaching equilibrium, allow the solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

  • Dilute the filtered saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical method.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated analytical instrument.

  • Calculate the solubility of the compound in the solvent, expressed in units such as g/100 mL or mol/L.

Solubility_Determination_Workflow Start Start Add_Excess Add excess 3-Aminopyridazine HCl to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation (24-72h) Add_Excess->Equilibrate Filter Filter supernatant to remove undissolved solid Equilibrate->Filter Dilute Dilute a known volume of the filtrate Filter->Dilute Analyze Analyze concentration using HPLC or UV-Vis Dilute->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Workflow for Solubility Determination

Conclusion

This compound is a valuable chemical entity with significant potential in drug development. While its solubility in aqueous solutions is a key advantage, precise quantitative data across a range of solvents would further enhance its utility. Its mechanisms of action, through potassium channel blockade in neurological disorders and ribonucleotide reductase inhibition in cancer, provide a solid foundation for further research and development of novel therapeutics. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate the performance of this and related compounds in their specific applications.

References

A Comparative Guide to 3-Aminopyridazine and 3-Aminopyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the synthetic strategy and the pharmacological profile of the resulting bioactive molecules. Among the myriad of heterocyclic building blocks, 3-aminopyridine and 3-aminopyridazine have emerged as versatile starting materials for the development of novel therapeutics. This guide provides an objective comparison of these two key intermediates, supported by experimental data, to aid researchers in making informed decisions for their drug discovery programs.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between 3-aminopyridine and 3-aminopyridazine lies in their core heterocyclic structures. 3-Aminopyridine features a single nitrogen atom in the pyridine ring, while 3-aminopyridazine contains two adjacent nitrogen atoms in a pyridazine ring. This seemingly subtle distinction has significant implications for the electronic properties, reactivity, and ultimately the biological activity of their derivatives.

Property3-Aminopyridazine3-Aminopyridine
Molecular Formula C₄H₅N₃C₅H₆N₂
Molecular Weight 95.10 g/mol 94.11 g/mol
Melting Point 175-178 °C60-63 °C[1]
Boiling Point Decomposes248 °C[2]
Appearance Light brown to brown solidWhite to yellow-brown crystals[3]
pKa ~3.6 (of the pyridazine ring)6.04 (of the pyridinium ion)

The additional nitrogen atom in the pyridazine ring renders it more electron-deficient than the pyridine ring. This influences the basicity of the amino group and the overall reactivity of the molecule, opening up distinct avenues for chemical modification and biological interactions.

Performance in the Synthesis of Bioactive Molecules

Both 3-aminopyridine and 3-aminopyridazine serve as valuable synthons for a diverse range of bioactive compounds. The choice between them often depends on the desired therapeutic target and the synthetic route envisioned.

3-Aminopyridine: A Scaffold for Neurological and Antimicrobial Agents

3-Aminopyridine is a well-established building block in pharmaceutical chemistry, most notably for its role in targeting ion channels.[4][5] Its derivatives have found applications in treating neurological disorders and have also shown promise as antimicrobial and anticancer agents.[4]

Table 1: Synthesis and Bioactivity of 3-Aminopyridine Derivatives

DerivativeTherapeutic AreaSynthesis Yield (%)Biological Activity (IC₅₀/MIC)Reference
3,4-DiaminopyridineNeuromuscular Disorders (Potassium Channel Blocker)~60-70% (from 3-amino-4-nitropyridine)Apparent K_d: 5.8 µM (external), 0.7 µM (internal) on squid axon K+ channels[6]
3-fluoro-5-methylpyridin-4-amineNeurological Disorders (Potassium Channel Blocker)Not explicitly statedIC₅₀ = 36.2 ± 2.5 µM (CYP2E1 inhibition)[7]
Aminopyridine-thiourea derivativesAntidiabetic (α-glucosidase inhibitors)Not explicitly statedIC₅₀ ranges from 24.62 ± 0.94 to 142.18 ± 2.63 μM[8]
3-Aminopyridazine: A Gateway to CNS-Active and Antimicrobial Compounds

The 3-aminopyridazine scaffold is a key component in a variety of compounds targeting the central nervous system (CNS), including those with antidepressant, serotonergic, and dopaminergic activities.[4] Furthermore, its derivatives have been explored as GABA-A receptor antagonists and antimicrobial agents.

Table 2: Synthesis and Bioactivity of 3-Aminopyridazine Derivatives

DerivativeTherapeutic AreaSynthesis Yield (%)Biological Activity (IC₅₀/Ki)Reference
MinaprineAntidepressantNot explicitly statedDual dopaminomimetic and serotoninomimetic activity[4]
SR 95103GABA-A Receptor AntagonistNot explicitly statedApparent Ki of 2.2 µM for [³H]GABA displacement[9]
3-Amino-6-arylpyridazinesVarious (intermediates)23-65% (Suzuki-Miyaura coupling)-[3]
N-substituted 3-aminopyrazine-2-carboxamides*Antimycobacterial16-91%MIC against M. tuberculosis H37Rv: 12.5 µg/mL (for compound 17)[10][11]

*Note: While technically a pyrazine, the data is included due to the structural similarity and relevance to amino-diazine systems.

Experimental Protocols

Synthesis of 3-Aminopyridine via Hofmann Rearrangement

This protocol describes the synthesis of 3-aminopyridine from nicotinamide using the Hofmann rearrangement.[1][2][12]

Materials:

  • Nicotinamide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Sodium chloride (NaCl)

  • Ether

  • Benzene

  • Ligroin

  • Norit (activated carbon)

  • Sodium hydrosulfite

Procedure:

  • In a 2-L beaker equipped with a mechanical stirrer and immersed in an ice-salt bath, prepare a solution of 75 g (1.87 moles) of NaOH in 800 ml of water.

  • With stirring, add 95.8 g (0.6 mole) of bromine to the solution.

  • Once the temperature reaches 0°C, add 60 g (0.49 mole) of finely powdered nicotinamide all at once with vigorous stirring.

  • After 15 minutes, replace the ice-salt bath with a water bath at 75°C and heat the solution at 70-75°C for 45 minutes.

  • Cool the solution to room temperature and saturate it with NaCl.

  • Extract the product with ether using a continuous extractor for 15-20 hours.

  • Dry the ether extract over NaOH pellets, filter, and remove the ether by distillation.

  • The crude product crystallizes on cooling (yield: 39-41 g, 85-89%).

  • Recrystallize the crude product from a mixture of benzene and ligroin with Norit and sodium hydrosulfite to obtain white crystals of 3-aminopyridine (yield: 28-30 g, 61-65%).

Synthesis of 3-Amino-6-chloropyridazine via Nucleophilic Substitution

This protocol is adapted from procedures for the amination of 3,6-dichloropyridazine.[13][14]

Materials:

  • 3,6-Dichloropyridazine

  • Aqueous ammonia

  • 1,4-Dioxane

Procedure:

  • In a pressure-resistant vessel, combine 3,6-dichloropyridazine (1 equivalent) with an excess of aqueous ammonia in 1,4-dioxane.

  • Seal the vessel and heat the reaction mixture to 100-180°C overnight with stirring.

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product is collected by filtration. Further purification can be achieved by recrystallization.

Signaling Pathways and Mechanisms of Action

The distinct electronic nature of the pyridine and pyridazine rings leads to derivatives that interact with different biological targets and signaling pathways.

3-Aminopyridine Derivatives as Potassium Channel Blockers

Derivatives of 3-aminopyridine, such as 3,4-diaminopyridine, are known to function as potassium channel blockers.[5][6] This action is crucial for their therapeutic effects in certain neurological conditions. By blocking voltage-gated potassium channels on nerve membranes, these compounds prolong the duration of the action potential. This leads to an increased influx of calcium ions into the presynaptic terminal, which in turn enhances the release of neurotransmitters like acetylcholine into the synaptic cleft, thereby improving neuromuscular transmission.

Potassium_Channel_Blockade cluster_membrane Presynaptic Terminal Membrane K_Channel Voltage-gated K+ Channel Action_Potential Action Potential (Prolonged) K_Channel->Action_Potential Repolarization Inhibited Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx Increased Ca2+ Influx Ca_Channel->Ca_Influx 3_AP_Derivative 3-Aminopyridine Derivative 3_AP_Derivative->K_Channel Blocks Action_Potential->Ca_Channel Opens Neurotransmitter_Release Enhanced Neurotransmitter Release Ca_Influx->Neurotransmitter_Release GABA_A_Antagonism cluster_postsynaptic Postsynaptic Membrane GABA_A_Receptor GABA-A Receptor Cl_Influx Cl- Influx (Inhibited) GABA_A_Receptor->Cl_Influx No Channel Opening 3_APZ_Derivative 3-Aminopyridazine Derivative 3_APZ_Derivative->GABA_A_Receptor Blocks GABA GABA GABA->GABA_A_Receptor Binding Prevented Neuronal_Excitation Increased Neuronal Excitability Cl_Influx->Neuronal_Excitation Dopaminergic_Serotonergic_Modulation cluster_synapse Synapse Presynaptic Presynaptic Neuron Dopamine_Signaling Dopaminergic Signaling Presynaptic->Dopamine_Signaling Releases Dopamine Serotonin_Signaling Serotonergic Signaling Presynaptic->Serotonin_Signaling Releases Serotonin Postsynaptic Postsynaptic Neuron Dopamine_Receptor Dopamine Receptor Dopamine_Receptor->Postsynaptic Serotonin_Receptor Serotonin Receptor Serotonin_Receptor->Postsynaptic 3_APZ_Derivative 3-Aminopyridazine Derivative 3_APZ_Derivative->Dopamine_Signaling Modulates 3_APZ_Derivative->Serotonin_Signaling Modulates Dopamine_Signaling->Dopamine_Receptor Serotonin_Signaling->Serotonin_Receptor

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Aminopyridazine Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 3-Aminopyridazine hydrochloride, a compound that, while crucial in synthesis, requires careful management due to its potential hazards. The following procedures are based on established safety protocols for analogous compounds and are designed to provide clear, actionable guidance.

It is important to note that a specific Safety Data Sheet (SDS) for this compound was not identified; therefore, the following guidance is modeled on the disposal procedures for the closely related and hazardous compound, 3-Aminopyridine. Always consult your institution's Environmental Health and Safety (EHS) department for specific regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Hand Protection Wear protective gloves.
Eye/Face Protection Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for larger quantities.
Skin and Body Protection Wear a lab coat or other protective clothing to prevent skin contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Step-by-Step Disposal Procedure

The primary principle for the disposal of this compound is to treat it as hazardous waste. It should not be disposed of in general laboratory trash or down the drain.[2]

  • Container Management :

    • Keep the this compound waste in its original container if possible, or in a clearly labeled, compatible, and tightly sealed container.

    • Do not mix with other waste materials to avoid unforeseen chemical reactions.

  • Waste Collection :

    • Solid waste should be carefully transferred to a designated hazardous waste container. Avoid generating dust.

    • For spills, carefully sweep up the solid material and place it into a suitable container for disposal.[2][3] Avoid breathing any dust generated during cleanup.[3]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[3]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • All disposal activities must be conducted in accordance with local, regional, and national regulations. Dispose of the contents and container to an approved waste disposal plant.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Have 3-Aminopyridazine hydrochloride for Disposal B Is the material in a properly labeled and sealed container? A->B C Transfer to a suitable, labeled, and sealed hazardous waste container. Avoid creating dust. B->C No D Store in a designated hazardous waste accumulation area. B->D Yes C->D E Contact EHS or a licensed waste disposal contractor. D->E F Arrange for pickup and disposal in accordance with all regulations. E->F G End: Proper Disposal Complete F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Navigating the Safe Handling of 3-Aminopyridazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 3-Aminopyridazine hydrochloride, a compound requiring careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring operational integrity.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] While specific toxicity data for the hydrochloride salt is not extensively detailed in the provided search results, the closely related compound 3-Aminopyridine is known to be toxic if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][3][4] Therefore, a cautious approach is warranted.

Hazard Summary:

Hazard StatementClassification
H302Harmful if swallowed
H319Causes serious eye irritation
Analog Data (3-Aminopyridine)Toxic if swallowed, in contact with skin, or inhaled
Analog Data (3-Aminopyridine)Causes skin irritation

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling this compound, based on available safety data sheets.

Recommended Personal Protective Equipment:

Body PartRecommended Protection
Eyes/Face Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1]
Skin Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1] Boots and other protective clothing to prevent contact.[4]
Respiratory If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[4]

Experimental Workflow: Handling and Disposal

Proper handling and disposal are crucial for laboratory safety and environmental protection. The following workflow diagram and procedural steps provide a clear guide for managing this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure Safety Weighing Weighing Prepare Workspace->Weighing Proceed to Handling Dissolving Dissolving Weighing->Dissolving Use in Fume Hood Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate After Experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose Follow Regulations

Caption: Workflow for Safe Handling and Disposal
Step-by-Step Handling Procedures:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.[1]

    • Ensure a well-ventilated area, such as a chemical fume hood, is used for all handling procedures.[1]

    • Put on all required personal protective equipment (PPE) as detailed in the table above.[1][4]

    • Prepare the workspace by ensuring it is clean, and all necessary equipment is readily available.

  • Handling:

    • Weighing: When weighing the solid compound, avoid the formation of dust and aerosols.[1] Use a balance inside a fume hood or a ventilated balance enclosure.

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • General Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2][4]

Spill and Emergency Procedures:
  • Spill: In case of a spill, evacuate personnel to a safe area.[1] Avoid dust formation.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[1] Firefighters should wear self-contained breathing apparatus.[1]

  • First Aid:

    • If Swallowed: Get medical help. Rinse mouth.[1]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Product Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] This material may be classified as hazardous waste due to toxicity.[2]
Contaminated Materials Any materials that have come into contact with this compound (e.g., gloves, filter paper, containers) should be treated as hazardous waste and disposed of accordingly.
Empty Containers Do not reuse empty containers. Dispose of them in the same manner as the unused product.

By adhering to these safety protocols and operational plans, laboratory professionals can confidently and safely handle this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Aminopyridazine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Aminopyridazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.